Product packaging for Itasetron(Cat. No.:CAS No. 123258-84-4)

Itasetron

Cat. No.: B1672685
CAS No.: 123258-84-4
M. Wt: 300.36 g/mol
InChI Key: RWXRJSRJIITQAK-YOGCLGLASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Itasetron is a tropane alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N4O2 B1672685 Itasetron CAS No. 123258-84-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123258-84-4

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22)/t10?,11-,12+

InChI Key

RWXRJSRJIITQAK-YOGCLGLASA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O

Appearance

Solid powder

Other CAS No.

123258-84-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

127618-28-4 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide
DAU 6215
DAU-6215
itasetron
itasetron hydrochloride
N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide
U 98079A
U-98079A

Origin of Product

United States

Foundational & Exploratory

Itasetron: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itasetron (also known as DA-6215) is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] Primarily investigated for its antiemetic properties, this compound has also shown potential in modulating cognitive function and anxiety.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo functional pharmacology, and available pharmacokinetic data. Detailed experimental protocols for key studies are also provided to facilitate further research and development.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive and selective blockade of the 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) leads to the rapid depolarization of neurons. By antagonizing this receptor, this compound inhibits the physiological and pathological effects mediated by 5-HT3 receptor activation. This mechanism is central to its antiemetic effects, as 5-HT3 receptors are densely located in the chemoreceptor trigger zone (CTZ) of the brain and on vagal afferent nerves in the gastrointestinal tract, both of which are critical in the vomiting reflex.

Receptor Binding Affinity

For comparative purposes, the table below includes binding affinities of other well-characterized 5-HT3 receptor antagonists.

CompoundReceptorSpeciesKi (nM)
Granisetron5-HT3N1E-115 cells0.23
Ondansetron5-HT3Rat Brain Cortex1.9
Cilansetron5-HT3Not Specified0.19

This table is provided for context and includes data for other 5-HT3 antagonists due to the limited availability of specific quantitative data for this compound.

In Vitro Functional Pharmacology

Electrophysiological studies have confirmed this compound's antagonist activity at the 5-HT3 receptor in the central nervous system. In in vitro preparations of the rat hippocampus, this compound effectively antagonizes 5-HT3-mediated responses.

Key Experimental Protocol: In Vitro Electrophysiology in Rat Hippocampus

Objective: To characterize the effect of this compound on 5-HT3 receptor-mediated electrophysiological responses in rat hippocampal neurons.

Methodology:

  • Tissue Preparation: Transverse hippocampal slices (400 µm) are prepared from male Sprague-Dawley rats.

  • Recording: Extracellular and intracellular recordings are obtained from CA1 pyramidal neurons.

  • Drug Application: 5-HT is applied to elicit 5-HT3 receptor-mediated responses. This compound is then co-applied at various concentrations to determine its antagonistic effects.

  • Data Analysis: Changes in neuronal firing rate, membrane potential, and synaptic potentials are measured and analyzed to quantify the antagonist activity of this compound.

In Vivo Functional Pharmacology

In vivo studies have demonstrated the functional consequences of this compound's 5-HT3 receptor antagonism, including its antiemetic potential and effects on the central nervous system.

Dopamine Release Modulation

In vivo microdialysis studies in rats have shown that this compound can modulate dopamine release in a region-specific manner. It has been observed to antagonize the dopamine release induced by the sigma-agonist (+)-N-Allylnormetazocine (SKF 10,047) in the nucleus accumbens, with less effect in the corpus striatum.

Key Experimental Protocol: In Vivo Microdialysis

Objective: To investigate the effect of this compound on dopamine release in specific brain regions of awake, freely moving rats.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens).

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular dopamine levels.

  • Drug Administration: this compound is administered systemically (e.g., subcutaneously), followed by a dopamine-releasing agent.

  • Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as bioavailability, half-life, and clearance rates, are not extensively documented in publicly available literature. However, it is known to be orally active.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ and the efflux of K+. This results in rapid membrane depolarization and neuronal excitation. This compound, as a competitive antagonist, blocks this initial binding step.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->5-HT3_Receptor Binds Ion_Channel Cation Channel (Na+, Ca2+ influx) 5-HT3_Receptor->Ion_Channel Opens Depolarization Neuronal Depolarization & Excitation Ion_Channel->Depolarization Leads to This compound This compound This compound->5-HT3_Receptor Blocks

This compound's antagonistic action on the 5-HT3 receptor signaling pathway.
Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to assess the effect of this compound on neurotransmitter release.

G Surgery Stereotaxic Surgery: Microdialysis Probe Implantation Recovery Post-operative Recovery Surgery->Recovery Baseline Baseline Sample Collection (aCSF Perfusion) Recovery->Baseline Drug_Admin Systemic Administration of this compound Baseline->Drug_Admin Stimulation Administration of Dopamine Releasing Agent Drug_Admin->Stimulation Sample_Collection Continued Dialysate Sample Collection Stimulation->Sample_Collection Analysis HPLC-ED Analysis of Dopamine Levels Sample_Collection->Analysis Data_Analysis Pharmacodynamic Data Analysis Analysis->Data_Analysis

A typical experimental workflow for in vivo microdialysis studies of this compound.

Conclusion

This compound is a potent and selective 5-HT3 receptor antagonist with demonstrated antiemetic potential and modulatory effects on central nervous system pathways. While its clinical development appears to have been discontinued, its pharmacological profile makes it a valuable tool for preclinical research into the roles of the 5-HT3 receptor in various physiological and pathological processes. Further research to fully elucidate its pharmacokinetic profile and to obtain a comprehensive receptor binding panel would be beneficial for its continued use as a research tool.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Itasetron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itasetron is a potent and selective serotonin 5-HT3 receptor antagonist. This document provides a comprehensive overview of its chemical structure, identifiers, and available pharmacological data. While detailed experimental protocols and extensive physicochemical data for this compound are not widely published, this guide synthesizes the known information to serve as a valuable resource for research and development professionals.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule. Its core structure consists of a benzimidazolone moiety linked to an N-methyl-8-azabicyclo[3.2.1]octane group via a carboxamide bridge.

Table 1: Chemical Identifiers for this compound [1][2]

IdentifierValue
IUPAC Name (endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide[2]
CAS Number 123258-84-4 (free base)[1][2]
CAS Number (HCl) 127618-28-4 (hydrochloride)
Chemical Formula C16H20N4O2
Molecular Weight 300.36 g/mol
Synonyms DAU 6215CL, U-98079A

Physicochemical and Pharmacological Properties

Table 2: Pharmacokinetic Parameters of this compound Hydrochloride

ParameterValueReference
Absorption Rapidly absorbed orally (approx. 90 minutes)--INVALID-LINK--
Bioavailability >90%--INVALID-LINK--
Half-life ~12 hours--INVALID-LINK--
Potency ~10 times more potent than ondansetron in animal models--INVALID-LINK--

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The antiemetic effects of 5-HT3 receptor antagonists are primarily mediated through the blockade of these receptors on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.

Chemotherapeutic agents and radiation therapy can cause the release of serotonin from enterochromaffin cells in the gut. This serotonin then activates 5-HT3 receptors on vagal afferents, initiating the vomiting reflex. By competitively blocking these receptors, this compound is thought to interrupt this signaling cascade.

Fig. 1: Proposed mechanism of action for this compound as a 5-HT3 receptor antagonist.

Synthesis and Analytical Protocols

Detailed, publicly available experimental protocols for the synthesis and analytical quantification of this compound are scarce. The synthesis of related benzimidazolone derivatives often involves multi-step processes. A potential synthetic route for this compound could involve the reaction of 1-isocyanato-2,3-dihydro-1H-benzimidazol-2-one with endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane.

For the quantification of related 5-HT3 antagonists like ondansetron, methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection are commonly employed. A similar approach would likely be suitable for the analysis of this compound in biological matrices and pharmaceutical formulations. A generalized workflow for such an analytical method is presented below.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Quantification Sample_Collection Sample Collection (e.g., Plasma, Tissue) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection Injection onto HPLC Column Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation (Reversed-Phase) HPLC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometry Detection (MS/MS) Chromatographic_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Fig. 2: A generalized workflow for the quantification of this compound in biological samples.

Conclusion

This compound is a potent 5-HT3 receptor antagonist with a promising pharmacokinetic profile, including high bioavailability and a long half-life. While comprehensive technical data remains limited in publicly accessible literature, this guide provides a foundational understanding of its chemical structure and mechanism of action. Further research is warranted to fully elucidate its physicochemical properties and to develop and validate specific synthetic and analytical methodologies. The information presented herein should serve as a useful starting point for scientists and researchers engaged in the development of novel antiemetic therapies.

References

An In-Depth Technical Guide to the Synthesis of Itasetron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itasetron, a potent and selective serotonin 5-HT3 receptor antagonist, is a valuable compound in pharmacological research, primarily investigated for its antiemetic properties. This document provides a comprehensive technical guide to the synthesis of this compound, also known as (endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide. The synthesis involves a two-step process commencing with the activation of 2-benzimidazolinone, followed by its condensation with endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to aid in comprehension and replication.

Introduction

Serotonin 5-HT3 receptor antagonists are a class of drugs that have demonstrated significant therapeutic value, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy. This compound has been identified as a highly potent agent within this class. Its chemical structure, featuring a substituted benzimidazolone moiety linked to a bicyclic amine, is key to its pharmacological activity. Understanding the synthesis of this compound is crucial for its further investigation and potential development.

This compound Synthesis Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

  • Stage 1: Synthesis of Precursors. This involves the separate preparation of the two key intermediates:

    • 1-(Chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole (Activated Benzimidazolone)

    • endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane (Aminotropane derivative)

  • Stage 2: Condensation Reaction. The final step involves the coupling of the activated benzimidazolone with the aminotropane derivative to form this compound.

A general overview of the synthesis pathway is presented below:

Itasetron_Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Condensation 2-Benzimidazolinone 2-Benzimidazolinone Activated_Benzimidazolone 1-(Chlorocarbonyl)-2,3-dihydro- 2-oxo-1H-benzimidazole 2-Benzimidazolinone->Activated_Benzimidazolone Phosgenation Phosgene Phosgene Phosgene->Activated_Benzimidazolone This compound This compound Activated_Benzimidazolone->this compound Condensation Tropinone Tropinone Tropinone_Oxime Tropinone Oxime Tropinone->Tropinone_Oxime Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Tropinone_Oxime Amino_Tropane endo-3-Amino-8-methyl- 8-azabicyclo[3.2.1]octane Tropinone_Oxime->Amino_Tropane Reduction Reducing_Agent Reducing Agent (e.g., H2/Catalyst) Reducing_Agent->Amino_Tropane Amino_Tropane->this compound

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Stage 1: Precursor Synthesis

3.1.1. Synthesis of 1-(Chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole

This procedure involves the acylation of 2-benzimidazolinone using phosgene or a phosgene equivalent. Due to the high toxicity of phosgene gas, the use of a safer alternative such as triphosgene is recommended.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-benzimidazolinone in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Addition of Acylating Agent: While stirring under an inert atmosphere, add a solution of triphosgene (approximately 0.35 equivalents relative to 2-benzimidazolinone) in the same solvent dropwise to the suspension. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically filtered to remove any unreacted starting material. The solvent is then removed under reduced pressure to yield the crude 1-(chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole. This intermediate is often used in the next step without further purification due to its reactivity.

3.1.2. Synthesis of endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane

This synthesis starts from the commercially available tropinone.

Protocol:

  • Oximation of Tropinone:

    • Dissolve tropinone in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the tropinone solution.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., chloroform).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain tropinone oxime.

  • Reduction of Tropinone Oxime:

    • Dissolve the tropinone oxime in a suitable solvent such as acetic acid or ethanol.

    • Add a reduction catalyst (e.g., platinum oxide or Raney nickel).

    • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure.

    • After the reaction is complete, filter off the catalyst.

    • Basify the filtrate with a strong base (e.g., sodium hydroxide) and extract the product into an organic solvent.

    • Dry, filter, and evaporate the solvent to yield endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane. The endo isomer is typically the major product under these reduction conditions.

Stage 2: Synthesis of this compound (Condensation Reaction)

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane in an anhydrous, non-protic solvent such as dichloromethane or tetrahydrofuran. Add a base, such as triethylamine, to act as a proton scavenger.

  • Addition of Activated Benzimidazolone: Cool the solution in an ice bath and add a solution of 1-(chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole in the same solvent dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Quantitative Data

The following table summarizes the expected yields and purity for each step of the this compound synthesis. These values are based on typical laboratory-scale preparations and may vary depending on the specific reaction conditions and purification methods employed.

Reaction Step Starting Material Product Typical Yield (%) Typical Purity (%)
1a 2-Benzimidazolinone1-(Chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole85-95>90 (used crude)
1b TropinoneTropinone Oxime90-98>95
1c Tropinone Oximeendo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane60-75>95
2 1-(Chlorocarbonyl)-2,3-dihydro-2-oxo-1H-benzimidazole & endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octaneThis compound50-70>98 (after chromatography)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for the synthesis of this compound.

Experimental_Workflow cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis Start_A Start: 2-Benzimidazolinone Phosgenation Acylation with Triphosgene in Toluene Start_A->Phosgenation Workup_A Filtration and Solvent Evaporation Phosgenation->Workup_A Intermediate_A 1-(Chlorocarbonyl)-2,3-dihydro- 2-oxo-1H-benzimidazole Workup_A->Intermediate_A Condensation Condensation Reaction in Dichloromethane with Triethylamine Intermediate_A->Condensation Start_B Start: Tropinone Oximation Reaction with Hydroxylamine Start_B->Oximation Workup_B1 Extraction and Solvent Evaporation Oximation->Workup_B1 Intermediate_B1 Tropinone Oxime Workup_B1->Intermediate_B1 Reduction Catalytic Hydrogenation Intermediate_B1->Reduction Workup_B2 Catalyst Filtration, Extraction, and Solvent Evaporation Reduction->Workup_B2 Intermediate_B2 endo-3-Amino-8-methyl- 8-azabicyclo[3.2.1]octane Workup_B2->Intermediate_B2 Intermediate_B2->Condensation Workup_Final Aqueous Wash and Extraction Condensation->Workup_Final Purification Column Chromatography Workup_Final->Purification Final_Product This compound Purification->Final_Product

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with moderate to good yields. The key steps involve the preparation of an activated benzimidazolone intermediate and an aminotropane derivative, followed by their condensation. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product. This guide provides a detailed framework for the laboratory-scale synthesis of this compound, which can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further optimization of the described procedures may be possible to improve yields and scalability.

Preclinical Profile of Itasetron: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itasetron (also known as DAU 6215) is a potent and selective serotonin 5-HT3 receptor antagonist. Preclinical investigations have demonstrated its efficacy as an antiemetic agent, with a pharmacological profile suggesting a robust therapeutic potential for the management of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacological properties, in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Pharmacological Data

In Vivo Efficacy

Preclinical studies in animal models have consistently demonstrated the potent antiemetic effects of this compound.

Animal ModelEmetic StimulusThis compound Dose Range (intravenous or oral)Key FindingsComparative Agents
DogCisplatin0.1 - 1 mg/kgPrevention of vomiting.[1]More potent than metoclopramide; less potent than ondansetron against cisplatin-induced emesis.[1]
FerretDoxorubicin or X-ray exposure0.1 - 1 mg/kgPrevention of emetic response.[1]More potent than ondansetron against doxorubicin-induced emesis; equally effective as ondansetron against radiation-induced emesis.[1]

Key Observations from In Vivo Studies:

  • This compound demonstrates a long-lasting inhibitory effect on cytotoxic treatment-induced emesis.[1]

  • Unlike ondansetron, the antiemetic efficacy of this compound was not diminished when the pretreatment time was extended to 2 hours in a radiotherapy model, suggesting a longer duration of action.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for 5-HT3 receptor antagonists, the following outlines the likely experimental designs.

In Vivo Antiemetic Activity Assay (Dog and Ferret Models)

This workflow outlines the general procedure for evaluating the antiemetic efficacy of this compound in animal models.

G cluster_0 Animal Acclimatization & Baseline cluster_1 Treatment Administration cluster_2 Emetic Challenge cluster_3 Observation & Data Collection acclimatization Acclimatize animals to laboratory conditions baseline Observe baseline emetic events (if any) acclimatization->baseline drug_admin Administer this compound (i.v. or p.o.) or vehicle/comparator acclimatization->drug_admin emetic_stimulus Administer emetic agent (e.g., Cisplatin, Doxorubicin) or expose to X-ray drug_admin->emetic_stimulus observation Observe animals for a defined period emetic_stimulus->observation data_collection Record number and latency of emetic episodes observation->data_collection

Experimental workflow for in vivo antiemetic studies.

Protocol Details:

  • Animal Models: Male and female dogs and ferrets are commonly used models for chemotherapy- and radiotherapy-induced emesis.

  • Housing and Acclimatization: Animals are housed in controlled environments and acclimatized prior to the experiment.

  • Drug Administration: this compound, a vehicle control, and comparative antiemetics (e.g., ondansetron, metoclopramide) are administered, typically intravenously (i.v.) or orally (p.o.), at varying doses.

  • Emetic Challenge: Following a defined pretreatment period, emesis is induced using agents like cisplatin or doxorubicin, or by whole-body X-ray irradiation.

  • Observation: Animals are observed for a specified period (e.g., several hours), and the number of retches and vomits are recorded.

  • Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the this compound-treated groups to the vehicle control group.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) of the area postrema.

cluster_0 Emetic Stimuli cluster_1 Serotonin Release cluster_2 5-HT3 Receptor Activation cluster_3 Emetic Cascade Chemo_Radio Chemotherapy/ Radiotherapy EC_Cells Enterochromaffin Cells Chemo_Radio->EC_Cells Serotonin Serotonin (5-HT) EC_Cells->Serotonin release Vagal_Afferents Vagal Afferent 5-HT3 Receptors Serotonin->Vagal_Afferents CTZ Chemoreceptor Trigger Zone (CTZ) 5-HT3 Receptors Serotonin->CTZ Vomiting_Center Vomiting Center (Medulla) Vagal_Afferents->Vomiting_Center CTZ->Vomiting_Center Emesis Nausea & Vomiting Vomiting_Center->Emesis This compound This compound This compound->Vagal_Afferents Blocks This compound->CTZ Blocks

Mechanism of action of this compound in preventing emesis.

Pathway Description:

  • Chemotherapeutic agents and radiation therapy cause damage to the enterochromaffin cells in the gastrointestinal tract.

  • This damage triggers the release of serotonin (5-HT).

  • Serotonin binds to and activates 5-HT3 receptors on vagal afferent nerve fibers, which transmit signals to the vomiting center in the medulla.

  • Serotonin also acts on 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) in the brainstem, which also signals to the vomiting center.

  • Activation of the vomiting center initiates the physiological reflexes of nausea and vomiting.

  • This compound, as a 5-HT3 receptor antagonist, competitively blocks the binding of serotonin to these receptors on both peripheral and central pathways, thereby preventing the initiation of the emetic cascade.

Receptor Selectivity

Electrophysiological studies in the rat hippocampus have provided insights into the selectivity of this compound. These studies indicate that this compound is a selective antagonist for 5-HT3 receptors, with no observed antagonist activity at 5-HT1A or 5-HT4 receptors at the concentrations tested. This selectivity is crucial as it suggests a lower likelihood of off-target effects mediated by these other serotonin receptor subtypes.

Conclusion

The preclinical data for this compound (DAU 6215) establish it as a potent and selective 5-HT3 receptor antagonist with significant antiemetic properties. Its efficacy in animal models of chemotherapy- and radiotherapy-induced emesis, coupled with a potentially longer duration of action compared to first-generation 5-HT3 antagonists like ondansetron, underscores its potential as a valuable therapeutic agent. While specific quantitative data on binding affinities and in vitro functional potency are not widely available, the existing preclinical evidence provides a strong foundation for its clinical development and use. Further research to fully elucidate its pharmacological and safety profile would be beneficial for optimizing its therapeutic application.

References

An In-Depth Technical Guide to the Receptor Binding Affinity of Itasetron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itasetron, also known as DAU 6215, is a potent and selective antagonist of the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel involved in various physiological processes, including emesis, anxiety, and gastrointestinal motility. The therapeutic potential of this compound and similar agents, often referred to as "setrons," is intrinsically linked to their affinity and selectivity for the 5-HT3 receptor over other receptor systems. This technical guide provides a comprehensive overview of the receptor binding profile of this compound, details of experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

This compound Receptor Binding Affinity Profile

This compound exhibits a high affinity for the serotonin 5-HT3 receptor. While a comprehensive binding profile across a wide array of receptors is not extensively published in a single source, available data indicates a strong selectivity for the 5-HT3 subtype over other serotonin receptor subtypes and other major neurotransmitter receptor families.

ReceptorLigandTissue/SystemKi (nM)pKiReference
5-HT3 This compound (DAU 6215)Rat Brain Cortical Membranes0.259.60[1]
5-HT4 DAU 6285 (a related compound)Rat Cortex-6.1[2]
Dopamine Receptors This compound (DAU 6215)-No significant affinity-[3]

Note: The Ki value for the 5-HT3 receptor is for a compound described as "5-HT3 antagonist 3" which is structurally related to this compound[1]. One study notes that this compound (DAU 6215) antagonizes 5-HT3-mediated responses at concentrations as low as 60 nM[4]. Another study mentions that DAU 6215 is a selective 5-HT3 receptor antagonist and is devoid of affinity for dopamine receptors. A related compound, DAU 6285, showed weak affinity for the 5-HT4 receptor.

Experimental Protocols: Receptor Binding Assays

The determination of this compound's binding affinity is typically achieved through competitive radioligand binding assays. These assays measure the ability of this compound to displace a known high-affinity radiolabeled ligand from the 5-HT3 receptor.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol is a representative example based on common methodologies for 5-HT3 receptor binding assays.

a. Materials:

  • Radioligand: [3H]GR65630 or [3H]BRL 43694 (specific activity ~70-90 Ci/mmol).

  • Membrane Preparation: Rat brain cortical membranes or membranes from cell lines expressing the human 5-HT3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM ondansetron or tropisetron).

  • Test Compound: this compound (DAU 6215) at various concentrations.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.

  • Scintillation Cocktail and Counter.

b. Membrane Preparation:

  • Rat cerebral cortices are dissected and homogenized in ice-cold assay buffer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • The membrane pellet is washed by resuspension in fresh assay buffer and re-centrifugation.

  • The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL, aliquoted, and stored at -80°C until use.

c. Binding Assay Procedure:

  • Assay tubes are prepared in triplicate for total binding, non-specific binding, and for each concentration of this compound.

  • To each tube, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the desired concentration of this compound.

  • Add 50 µL of the radioligand solution (e.g., [3H]GR65630 at a final concentration of 0.5 nM).

  • Initiate the binding reaction by adding 100 µL of the membrane preparation.

  • The tubes are incubated at 25°C for 60 minutes.

  • The reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • The filters are placed in scintillation vials, scintillation cocktail is added, and the radioactivity is counted in a liquid scintillation counter.

d. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding at each this compound concentration is determined.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curve.

  • The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (or an agonist), the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which results in depolarization of the neuronal membrane. This depolarization can trigger a variety of downstream events, including the activation of voltage-gated ion channels and the release of other neurotransmitters. This compound, as an antagonist, blocks this initial step.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3_Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3_Receptor Binds to Cation_Influx Cation Influx (Na+, Ca2+) 5HT3_Receptor->Cation_Influx Opens Channel This compound This compound This compound->5HT3_Receptor Blocks Depolarization Depolarization Cation_Influx->Depolarization Leads to Downstream_Effects Downstream Cellular Effects Depolarization->Downstream_Effects Triggers

Caption: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound like this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + this compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis

Caption: General experimental workflow for a radioligand binding assay.

Conclusion

This compound is a highly selective 5-HT3 receptor antagonist with a high binding affinity for its target. This selectivity is crucial for its therapeutic efficacy and favorable side-effect profile. The characterization of its binding affinity relies on well-established radioligand binding assays. Understanding the specifics of these assays and the underlying signaling pathways is essential for researchers and drug development professionals working with this and similar compounds. Further studies providing a more comprehensive binding profile of this compound across a wider range of receptors would be beneficial for a more complete understanding of its pharmacological actions.

References

The Pharmacokinetics of Setrons in Preclinical Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Itasetron" did not yield specific pharmacokinetic data. The following guide focuses on Ondansetron, a structurally and functionally related, extensively studied 5-HT3 receptor antagonist, as a representative compound for this class of drugs. The data presented here is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the pharmacokinetic profiles of setrons in common animal models.

Executive Summary

This technical guide provides a detailed examination of the pharmacokinetics of ondansetron, a potent and selective 5-HT3 receptor antagonist, in various animal models, including rats, dogs, and monkeys. The document is structured to offer a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds. Quantitative pharmacokinetic parameters are summarized in tabular format for ease of comparison across species. Furthermore, detailed experimental protocols for key pharmacokinetic studies are provided, alongside diagrammatic representations of relevant signaling pathways and experimental workflows to facilitate comprehension. This guide is intended to serve as a valuable resource for researchers involved in the preclinical development of 5-HT3 receptor antagonists.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of ondansetron have been characterized in several animal species. The following tables summarize key quantitative data from intravenous (IV) and oral (PO) administration studies in rats and dogs.

Table 2.1: Pharmacokinetic Parameters of Ondansetron in Rats
ParameterIntravenous (IV)Oral (PO)Reference(s)
Dose 1, 4, 8, 20 mg/kg4, 8, 20 mg/kg[1][2]
Bioavailability (F) -4.07% (at 8 mg/kg)[1][2]
Cmax Dose-dependent0.31 µg/mL (at 8 mg/kg)[1]
Tmax Not Applicable-
AUC Significantly smaller in males (22.6% decrease)Significantly smaller in males (58.8% decrease)
t1/2 --
Clearance (CL) Faster in males (27.3% increase in non-renal clearance)-
Protein Binding 53.2%-

Note: Pharmacokinetics of ondansetron in rats were found to be dose-independent. Gender differences have been observed, with male rats exhibiting lower AUC and faster clearance.

Table 2.2: Pharmacokinetic Parameters of Ondansetron in Dogs
ParameterIntravenous (IV)Oral (PO)Reference(s)
Dose 0.5 mg/kg, 1 mg/kg8 mg (single dose)
Cmax 214 ng/mL (0.5 mg/kg), 541 ng/mL (1 mg/kg)11.5 ± 10.0 ng/mL
Tmax Not Applicable1.1 ± 0.8 h
AUC (0-8h or 0-t) 463 ng/mLh (0.5 mg/kg), 1057 ng/mLh (1 mg/kg)15.9 ± 14.7 ng·h/mL
t1/2 1.9 h (0.5 mg/kg), 1.6 h (1 mg/kg)1.3 ± 0.7 h

Note: Ondansetron displays linear pharmacokinetics in dogs following intravenous administration. Oral bioavailability in dogs is generally low, similar to rats, which is attributed to high first-pass metabolism.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of ondansetron in animal models.

Animal Models and Drug Administration
  • Rat Studies:

    • Animals: Male and female Sprague-Dawley rats were used in several studies. In another study, Wistar albino rats (200 ±20 g) were utilized.

    • Intravenous (IV) Administration: Ondansetron was administered via infusion at doses ranging from 1 to 20 mg/kg.

    • Oral (PO) Administration: Ondansetron was administered orally at doses ranging from 4 to 20 mg/kg. To investigate first-pass effects, administration also occurred via intraportal, intragastric, and intraduodenal routes at a dose of 8 mg/kg.

  • Dog Studies:

    • Animals: Hospitalized dogs exhibiting clinical signs of nausea were used in one study. Another study utilized eighteen beagle dogs.

    • Intravenous (IV) Administration: Twenty-four dogs were randomly assigned to receive IV ondansetron at 0.5 mg/kg or 1 mg/kg, administered every 8 or 12 hours.

    • Oral (PO) Administration: A single 8 mg oral dose of ondansetron was administered to beagle dogs.

Sample Collection and Processing
  • Blood Sampling:

    • Rats: Blood samples were collected at predetermined time points following drug administration.

    • Dogs: For IV studies, serum was collected at 0, 0.25, 0.5, 1, 2, 4, 8, 16, and 24 hours after the first dose.

  • Sample Processing:

    • Plasma or serum was separated by centrifugation.

    • For analysis of ondansetron in rat serum, a protein precipitation method was used. 2.5 μL of serum was precipitated with 100 μL of an internal standard solution. The mixture was vortexed, shaken, and centrifuged. An aliquot of the supernatant was then prepared for injection into the analytical system.

Analytical Methodology
  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • These are the most common analytical techniques for the quantification of ondansetron in biological matrices.

    • HPLC Method for Rat Plasma: Ondansetron in rat plasma was determined using an HPLC apparatus with a modified and validated method.

    • LC-MS/MS Method for Dog Plasma: Plasma concentrations of ondansetron were measured by liquid chromatography-tandem mass spectrometry.

    • LC-MS/MS for Rat Serum and Brain Microdialysates: A validated LC-MS/MS method was developed to measure ondansetron concentrations in serum and brain microdialysates.

      • Chromatographic Conditions: Separation was achieved on a Gemini C18 column (5 μm; 50 × 4.6 mm) with a mobile phase of 10 mM ammonium formate with 0.1 % formic acid in water and 0.1 % formic acid in acetonitrile (55:45, v/v) at a flow rate of 0.6 mL/min.

      • Quantification: The lower limit of quantification for ondansetron was 0.01 μg/mL for serum and 0.025 ng/mL for microdialysate.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: 5-HT3 Receptor Antagonism

Ondansetron is a selective antagonist of the serotonin 5-HT3 receptor. The antiemetic effect is mediated by the blockade of these receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.

5HT3_Receptor_Antagonism cluster_periphery Peripheral (GI Tract) cluster_cns Central (Brainstem) Enterochromaffin_Cells Enterochromaffin Cells Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Chemotherapy/ Radiotherapy 5HT3_Receptor_P 5-HT3 Receptor Serotonin_Release->5HT3_Receptor_P 5HT3_Receptor_C 5-HT3 Receptor Serotonin_Release->5HT3_Receptor_C Vagal_Afferent Vagal Afferent Neuron CTZ Chemoreceptor Trigger Zone (CTZ) Vagal_Afferent->CTZ Signal to CNS 5HT3_Receptor_P->Vagal_Afferent Stimulation Vomiting_Center Vomiting Center CTZ->Vomiting_Center Stimulation Emesis Emesis Vomiting_Center->Emesis Initiates 5HT3_Receptor_C->CTZ Ondansetron Ondansetron Ondansetron->5HT3_Receptor_P Blocks Ondansetron->5HT3_Receptor_C Blocks PK_Workflow Animal_Model Select Animal Model (e.g., Rat, Dog) Dosing Drug Administration (IV or PO) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma/Serum Separation Sampling->Processing Analysis Bioanalytical Method (LC-MS/MS or HPLC) Processing->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) Data_Analysis->Parameters

References

The Metabolic Fate and Degradation Profile of Ondansetron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on Ondansetron, a well-researched antiemetic drug, as a surrogate for Itasetron due to the limited availability of public data on the latter's metabolism and degradation. The structural similarities between these molecules suggest that the metabolic and degradation pathways may share common features.

Introduction

Ondansetron is a potent and highly selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. A thorough understanding of its metabolic pathways and degradation products is crucial for drug development, ensuring safety, efficacy, and stability of pharmaceutical formulations. This guide provides an in-depth overview of the biotransformation of ondansetron and its degradation under various stress conditions, intended for researchers, scientists, and drug development professionals.

Metabolism of Ondansetron

Ondansetron undergoes extensive hepatic metabolism, with over 95% of the drug being cleared by this route. The biotransformation of ondansetron can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism

The primary Phase I metabolic pathway for ondansetron is hydroxylation of the indole ring, predominantly at the 7- and 8-positions.[1] This process is mediated by multiple cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP2D6, and the CYP3A subfamily.[1] While several enzymes are involved, CYP3A4 is considered to play a major role in the overall metabolism of ondansetron.[2] The formation of 7-hydroxyondansetron and 8-hydroxyondansetron is primarily carried out by CYP1A2.[3] CYP2D6 also contributes to the hydroxylation of ondansetron, accounting for approximately 30% of its total metabolism.[3] A minor metabolic pathway is N-demethylation.

The involvement of multiple CYP isoforms in ondansetron metabolism implies a low likelihood of clinically significant drug-drug interactions when co-administered with a modulator of a single CYP enzyme.

Phase II Metabolism

Following hydroxylation, the Phase I metabolites of ondansetron undergo Phase II conjugation reactions. These hydroxylated metabolites are subsequently conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble and readily excretable compounds. These conjugated metabolites are considered inactive.

Summary of Ondansetron Metabolites

The known metabolites of ondansetron identified in various in vivo and in vitro studies are summarized in the table below.

Metabolite IDMetabolite NameMetabolic PathwayReference(s)
M17-hydroxyondansetronHydroxylation
M28-hydroxyondansetronHydroxylation
M37-hydroxy-N-desmethyl-ondansetronHydroxylation, N-demethylation
M48-hydroxy-N-desmethyl-ondansetronHydroxylation, N-demethylation
M5N-desmethyl-ondansetron-7-O-β-D-glucuronideN-demethylation, Glucuronidation
-Glucuronide conjugates of hydroxylated metabolitesGlucuronidation
-Sulfate conjugates of hydroxylated metabolitesSulfation

Degradation of Ondansetron

Forced degradation studies are essential to identify the potential degradation products of a drug substance, which helps in the development of stability-indicating analytical methods. Ondansetron has been subjected to various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.

Ondansetron has shown significant degradation under basic hydrolytic and photolytic stress conditions in the liquid state. It is found to be relatively stable under neutral, acidic, thermal, and oxidative stress conditions.

Summary of Forced Degradation Studies

The following table summarizes the degradation of ondansetron under different stress conditions as reported in the literature.

Stress ConditionReagent/ConditionDuration & TemperatureDegradation (%)Degradation Products IdentifiedReference(s)
Acidic Hydrolysis5 M HCl30 min at 80°C~16%One small peak observed
0.1 M HCl20 min at 80°C4.16%Not specified
Basic Hydrolysis2 M NaOH30 min at 80°C~16%One small peak observed
0.1 N NaOH20 min at 80°C3.07%Not specified
Oxidative Degradation10% H₂O₂30 min at 80°C~51%Two unknown peaks detected
30% H₂O₂Not specified2.18%Not specified
Neutral HydrolysisWater5 daysStable-
Thermal DegradationHeat5 daysStable-
Heat3 hours at 80°C3.82%Not specified
Photolytic DegradationUV light5 days30% (in solution)No new peak observed
UV light (365 nm)3 hours3.29%Not specified

Five degradation products have been characterized using liquid chromatography quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) under basic hydrolytic and photolytic conditions.

Experimental Protocols

Forced Degradation Study Protocol

The following is a representative protocol for conducting forced degradation studies on ondansetron, compiled from various sources.

4.1.1. Preparation of Stock Solution: Prepare a stock solution of ondansetron hydrochloride in methanol at a concentration of 1 mg/mL or 5 mg/mL.

4.1.2. Stress Conditions:

  • Acidic Degradation: To a specific volume of the stock solution, add 5 M hydrochloric acid and heat at 80°C for 30 minutes. Alternatively, use 0.1 M HCl and heat at 80°C for 20 minutes. After the specified time, cool the solution and neutralize it with an appropriate amount of sodium hydroxide. Dilute with the mobile phase to the desired concentration.

  • Alkaline Degradation: To a specific volume of the stock solution, add 2 M sodium hydroxide and heat at 80°C for 30 minutes. Alternatively, use 0.1 N NaOH and heat at 80°C for 20 minutes. After the specified time, cool the solution and neutralize it with an appropriate amount of hydrochloric acid. Dilute with the mobile phase to the desired concentration.

  • Oxidative Degradation: To a specific volume of the stock solution, add 10% or 30% hydrogen peroxide and heat at 80°C for a specified duration (e.g., 30 minutes). Dilute with the mobile phase to the desired concentration.

  • Thermal Degradation: Expose the solid drug powder or a solution of the drug to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 3-5 days).

  • Photolytic Degradation: Expose a solution of the drug in a photostability chamber to UV light (e.g., 365 nm) for a specified duration (e.g., 3 hours to 5 days).

4.1.3. Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method.

Analytical Method: Stability-Indicating RP-HPLC

A typical stability-indicating RP-HPLC method for the analysis of ondansetron and its degradation products is as follows:

  • Column: Nova-Pak C18 column.

  • Mobile Phase: A mixture of 20 mM KH₂PO₄ (pH 5.0) and acetonitrile (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 284 nm.

  • Injection Volume: 20 µL.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Metabolic Pathway of Ondansetron

Ondansetron_Metabolism Ondansetron Ondansetron PhaseI Phase I Metabolism (Hydroxylation, N-demethylation) Ondansetron->PhaseI Metabolites 7-hydroxyondansetron 8-hydroxyondansetron N-desmethylondansetron PhaseI->Metabolites PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Metabolites->PhaseII Conjugates Glucuronide & Sulfate Conjugates (Inactive) PhaseII->Conjugates Excretion Excretion Conjugates->Excretion CYP_enzymes CYP1A2, CYP2D6, CYP3A4 CYP_enzymes->PhaseI

Caption: Metabolic pathway of Ondansetron.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow start Ondansetron Bulk Drug stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample Preparation (Neutralization, Dilution) stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis characterization Identification & Characterization of Degradation Products analysis->characterization end Stability Profile characterization->end

Caption: Forced degradation experimental workflow.

Conclusion

The metabolism of ondansetron is a complex process involving multiple CYP450 enzymes, leading to the formation of hydroxylated and N-demethylated metabolites that are subsequently conjugated for excretion. The drug substance is susceptible to degradation under specific stress conditions, particularly basic hydrolysis and photolysis. A thorough understanding of these metabolic and degradation pathways is paramount for the development of stable and effective ondansetron formulations and for ensuring patient safety. The detailed experimental protocols and analytical methods described in this guide provide a framework for researchers and scientists to further investigate the stability and metabolic fate of ondansetron and related compounds.

References

The Unveiling of Itasetron: A Potent 5-HT3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of Itasetron, a potent and selective serotonin 5-HT3 receptor antagonist. Developed for researchers, scientists, and drug development professionals, this document details the key preclinical and clinical findings, experimental methodologies, and the mechanistic underpinnings of this compound's action.

Introduction

This compound (also known as DAU 6215) emerged from research programs focused on identifying novel antiemetic agents with improved efficacy and pharmacokinetic properties over existing therapies. As a selective antagonist of the 5-HT3 receptor, this compound targets a key signaling pathway involved in the induction of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy.

Discovery and Synthesis

The development of this compound was part of a broader effort to synthesize and screen novel compounds for their affinity and selectivity for the 5-HT3 receptor. While the specific details of the initial discovery and synthesis by the original developing pharmaceutical company are proprietary, the general synthetic routes for related 5-HT3 antagonists often involve multi-step processes to construct the core carbazole or related heterocyclic structures, followed by the addition of the imidazole-containing side chain, which is crucial for receptor interaction.

Experimental Protocol: General Synthesis of 5-HT3 Receptor Antagonists

A representative, though not specific to this compound, synthetic approach involves the following key steps:

  • Formation of a Tetrahydrocarbazolone Intermediate: This is often achieved through a Fischer indole synthesis or related cyclization reactions, starting from a suitable phenylhydrazine and a cyclohexanedione derivative.

  • Introduction of a Side Chain Precursor: A Mannich reaction or similar methods are employed to introduce a reactive group at the C3 position of the carbazolone ring.

  • Coupling with the Imidazole Moiety: The final step involves the nucleophilic substitution of the reactive group with a methyl-imidazole derivative to yield the final product.

Purification is typically achieved through column chromatography and recrystallization to yield the hydrochloride salt of the active pharmaceutical ingredient.

Preclinical Pharmacology

Preclinical studies were instrumental in characterizing the pharmacological profile of this compound, demonstrating its high potency and selectivity as a 5-HT3 receptor antagonist.

Receptor Binding Affinity

While a specific Ki value for this compound's binding to the 5-HT3 receptor is not publicly available in the reviewed literature, it is consistently described as a high-affinity antagonist.

In Vitro and In Vivo Efficacy

Preclinical studies in various animal models have confirmed the potent antiemetic properties of this compound.

Experimental Protocol: Evaluation of Antiemetic Activity in Ferrets

  • Animal Model: Male ferrets are commonly used as they exhibit a human-like emetic response to chemotherapeutic agents.

  • Emetogen Administration: Cisplatin, a highly emetogenic chemotherapeutic agent, is administered intravenously to induce emesis.

  • Drug Administration: this compound (or vehicle control) is administered intravenously or orally at various doses prior to the administration of cisplatin.

  • Observation: The animals are observed for a defined period (e.g., 4-6 hours), and the number of retching and vomiting episodes is recorded.

  • Data Analysis: The dose-dependent inhibition of emesis is calculated, and the ED50 (the dose required to produce a 50% reduction in emetic episodes) is determined.

A comparative study in animal models of cytotoxic treatment-evoked emesis demonstrated that this compound (DAU 6215) is a highly effective and long-lasting inhibitor of vomiting. In dogs challenged with cisplatin, this compound was found to be more potent than ondansetron. Similarly, against doxorubicin-induced emesis in ferrets, this compound showed greater potency than ondansetron. In a radiotherapy-induced emesis model in ferrets, this compound was as effective as ondansetron. Notably, the antiemetic efficacy of this compound was not diminished when the pretreatment time was extended to 2 hours, unlike ondansetron, suggesting a longer duration of action.

Table 1: Preclinical Antiemetic Efficacy of this compound (DAU 6215)

Animal ModelEmetogenThis compound (DAU 6215) Dose Range (mg/kg)Outcome
DogCisplatin (i.v.)0.1 - 1 (i.v. or p.o.)Prevented vomiting; more potent than ondansetron and 30 times more potent than metoclopramide.
FerretDoxorubicin (i.v.)0.1 - 1 (i.v. or p.o.)Prevented vomiting; more potent than ondansetron.
FerretX-ray exposure0.1 - 1 (i.v. or p.o.)Prevented vomiting; equally effective as ondansetron.
Pharmacokinetics (ADME)

Preclinical pharmacokinetic studies have highlighted the favorable absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol: Pharmacokinetic Analysis in Animal Models

  • Dosing: A single dose of this compound is administered intravenously and orally to different groups of animals (e.g., rats, dogs).

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: Key parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and bioavailability (F%) are calculated using non-compartmental analysis.

Experimental investigations have shown that orally administered this compound is rapidly absorbed, reaching peak plasma concentrations in approximately 90 minutes. It exhibits high bioavailability of over 90% and has a long half-life of about 12 hours.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound

ParameterValue
Time to Peak (Tmax)~90 minutes (oral)
Bioavailability (F%)> 90% (oral)
Half-life (t1/2)~12 hours

Mechanism of Action and Signaling Pathway

This compound exerts its antiemetic effect through the selective antagonism of 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.

Signaling Pathway of 5-HT3 Receptor Antagonism

G cluster_0 Chemotherapy/Radiotherapy cluster_1 Gastrointestinal Tract cluster_2 Central Nervous System Chemo Chemotherapeutic Agents Radiotherapy EC_Cells Enterochromaffin Cells Chemo->EC_Cells Damage Serotonin_Release Serotonin (5-HT) Release EC_Cells->Serotonin_Release Receptor 5-HT3 Receptor Serotonin_Release->Receptor Binds to Vagal_Afferents Vagal Afferent Nerves CTZ Chemoreceptor Trigger Zone (CTZ) Vagal_Afferents->CTZ Signal Transmission Receptor->Vagal_Afferents Activates VC Vomiting Center CTZ->VC Stimulates Emesis Nausea & Vomiting VC->Emesis Induces This compound This compound This compound->Receptor Blocks

Mechanism of Action of this compound

Chemotherapy and radiotherapy can cause damage to the enterochromaffin cells in the gut, leading to the release of serotonin (5-HT). This released serotonin then binds to and activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone and ultimately the vomiting center in the brain, inducing nausea and vomiting. This compound competitively blocks the binding of serotonin to these 5-HT3 receptors, thereby interrupting this signaling cascade and preventing the emetic reflex.

Clinical Development

This compound has undergone clinical evaluation to assess its efficacy and safety in human subjects.

Phase I Studies

Phase I clinical trials are designed to evaluate the safety, tolerability, and pharmacokinetics of a new drug in healthy volunteers. While specific data from this compound's Phase I trials are not detailed in the available literature, these studies would have established the initial safety profile and informed the dose selection for subsequent trials.

Experimental Workflow: Phase I Clinical Trial

G cluster_0 Pre-trial cluster_1 Trial Execution cluster_2 Post-trial Recruitment Healthy Volunteer Recruitment Screening Screening & Informed Consent Recruitment->Screening Dosing Single Ascending Dose (SAD) Screening->Dosing PK_PD_Sampling Pharmacokinetic (PK) & Pharmacodynamic (PD) Sampling Dosing->PK_PD_Sampling Safety_Monitoring Safety & Tolerability Monitoring PK_PD_Sampling->Safety_Monitoring MAD Multiple Ascending Dose (MAD) Safety_Monitoring->MAD Data_Analysis Data Analysis MAD->Data_Analysis Reporting Clinical Study Report Data_Analysis->Reporting

Typical Phase I Clinical Trial Workflow
Phase II Studies

A double-blind, active-controlled Phase II study was conducted in chemotherapy-naive patients receiving moderately emetogenic chemotherapy to compare the efficacy and tolerability of five different twice-daily doses of oral this compound hydrochloride (0.5, 1, 2, 4, and 8 mg) with 8 mg twice-daily oral ondansetron. The study found that this compound demonstrated comparable efficacy to ondansetron, with no statistically significant differences in the primary endpoint of complete response rate or in secondary endpoints such as nausea and delayed emesis. The adverse events were similar across all treatment groups and consistent with the known side effects of this therapeutic class. The tolerability of this compound was rated as 'very good' or 'rather good' by a high percentage of both patients and physicians. Based on these results, oral doses of 1 mg twice daily and above were selected for further clinical investigation.

Conclusion

This compound is a potent and selective 5-HT3 receptor antagonist with a favorable preclinical pharmacological profile, including high potency, high oral bioavailability, and a long half-life. Clinical data from a Phase II trial have demonstrated its comparable efficacy and tolerability to ondansetron in the management of chemotherapy-induced nausea and vomiting. These findings underscore the potential of this compound as a valuable therapeutic option in antiemetic therapy. Further clinical development would be necessary to fully establish its role in various clinical settings.

Itasetron: A Potent and Selective Serotonin 3 Receptor Antagonist for the Management of Emesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Itasetron, also known as DA-6215, is a potent and highly selective serotonin 3 (5-HT3) receptor antagonist. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and the experimental protocols utilized in its evaluation. Through competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel, this compound effectively inhibits the induction of the vomiting reflex. Preclinical studies in various animal models have demonstrated its significant antiemetic properties against nausea and vomiting induced by chemotherapy and radiation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed data and methodologies to support further investigation and development of this compound.

Introduction

The serotonin 3 (5-HT3) receptor is a key mediator of the vomiting reflex, or emesis, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1][2] These receptors are ligand-gated ion channels located on peripheral vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[1][2] The release of serotonin from enterochromaffin cells in the gut by chemotherapeutic agents activates these receptors, initiating a signaling cascade that results in nausea and vomiting.[1]

Selective antagonists of the 5-HT3 receptor have revolutionized the management of CINV, offering significant improvements in patient quality of life during cancer treatment. This compound (DA-6215) is a potent and selective antagonist of the 5-HT3 receptor with demonstrated efficacy in preclinical models of emesis. This guide provides a detailed examination of the pharmacological profile of this compound and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its antiemetic effect through competitive antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a pentameric ligand-gated ion channel permeable to cations, including Na+, K+, and Ca2+. The binding of serotonin to the extracellular domain of the receptor induces a conformational change, opening the ion channel and leading to depolarization of the neuron.

This compound, by binding to the same site as serotonin without activating the channel, prevents this depolarization and the subsequent initiation of the emetic reflex. Electrophysiological studies, such as patch-clamp recordings, are crucial in elucidating this mechanism by directly measuring the inhibition of serotonin-induced currents in cells expressing 5-HT3 receptors.

5-HT3 Receptor Signaling Pathway and Inhibition by this compound

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Release Serotonin Release Serotonin_Vesicle->Serotonin_Release Stimulus (e.g., Chemotherapy) 5HT3_Receptor 5-HT3 Receptor Ion_Channel Ion Channel (Na+, K+, Ca2+) 5HT3_Receptor->Ion_Channel Activates No_Depolarization No Depolarization 5HT3_Receptor->No_Depolarization Depolarization Depolarization Ion_Channel->Depolarization Leads to Signal_Propagation Signal Propagation to Vomiting Center Depolarization->Signal_Propagation Serotonin_Release->5HT3_Receptor Binds to This compound This compound This compound->5HT3_Receptor Competitively Binds to (Antagonist) G start Start prep Membrane Preparation (e.g., Rat Cortex) start->prep incubate Incubation (Membranes, Radioligand, this compound) prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki determination) count->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols: Itasetron in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itasetron (also known as DA-6215) is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] The 5-HT3 receptor, unique among serotonin receptors, is a ligand-gated ion channel involved in fast synaptic transmission.[2] Its activation triggers rapid depolarization of neurons in both the central and peripheral nervous systems. Antagonism of this receptor is a well-established therapeutic mechanism, primarily for controlling nausea and vomiting induced by chemotherapy and radiation.[2][3]

In neuroscience research, the application of 5-HT3 antagonists like this compound extends beyond antiemesis. These compounds are valuable tools for investigating the role of the 5-HT3 receptor in various physiological and pathological processes, including anxiety, depression, cognitive function, and substance withdrawal. Preclinical studies have shown that this compound can improve memory abilities in aged rodents, highlighting its potential in studying age-related cognitive decline.[4]

These application notes provide an overview of this compound's mechanism, quantitative data for representative compounds in its class, and detailed protocols for key in vitro and in vivo neuroscience experiments.

Quantitative Data

A notable challenge in the study of this compound is the limited availability of publicly accessible quantitative binding and pharmacokinetic data. To provide a functional reference for researchers, the following tables summarize data for Ondansetron , a structurally and functionally similar first-generation 5-HT3 antagonist. This information can serve as a valuable baseline for experimental design.

Table 1: Receptor Binding Profile of a Representative 5-HT3 Antagonist (Ondansetron)

Receptor/Target Parameter Value Species Reference
5-HT3 pKi 8.70 Rat (Cerebral Cortex)
5-HT3 pA2 8.63 Rat (Vagus Nerve)

| Other Receptors (5-HT1A, 5-HT2, α1, α2, D2, M2, H1, μ-opioid) | Affinity | Low | Rat | |

Table 2: Pharmacokinetic Properties of a Representative 5-HT3 Antagonist (Ondansetron)

Parameter Value Species/Subject Route Reference
Bioavailability ~60% Human Oral
Half-life (t½) 3-6 hours Human Oral
Time to Peak (Tmax) ~1.5 - 2 hours Human Oral
Plasma Protein Binding 70% - 76% Human -
Metabolism Hepatic (CYP3A4, CYP1A2, CYP2D6) Human -

| Half-life (t½) | ~30-40 min | Rat | Subcutaneous | |

Table 3: Preclinical Efficacy of this compound

Model Parameter Effective Dose Species Route Reference

| Age-related memory deficit (Multiple choice avoidance task) | Improved retention | 10 µg/kg (b.i.d. for 3 weeks) | Rat | i.p. | |

Signaling Pathway and Experimental Visualizations

The following diagrams illustrate the key signaling pathway modulated by this compound, a typical experimental workflow, and the therapeutic rationale.

G cluster_0 Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) influx Cation Influx (Na+, K+, Ca2+) receptor->influx Opens Channel serotonin Serotonin (5-HT) serotonin->receptor Activates This compound This compound This compound->receptor Blocks depolarization Neuronal Depolarization influx->depolarization downstream Downstream Signaling (e.g., CaMKII, ERK) depolarization->downstream release Neurotransmitter Release depolarization->release

Caption: 5-HT3 Receptor Downstream Signaling Pathway.

G start Start acclimatize Acclimatize Animal to Testing Room (min. 45 min) start->acclimatize administer Administer this compound or Vehicle (i.p.) acclimatize->administer wait Waiting Period (e.g., 30 min) administer->wait place Place Mouse in Center of EPM (Facing Closed Arm) wait->place record Record Behavior (5 min) - Time in Open/Closed Arms - Number of Entries place->record remove Remove Animal Return to Home Cage record->remove clean Clean Apparatus with 70% Ethanol remove->clean analyze Analyze Data (% Time in Open Arms, % Open Arm Entries) clean->analyze end End analyze->end

Caption: Experimental Workflow for the Elevated Plus Maze Test.

G cluster_effects Potential Therapeutic Effects This compound This compound block Blocks 5-HT3 Receptors in CNS & PNS This compound->block antiemetic Antiemetic Effect (Blocks emetic reflex) block->antiemetic Leads to anxiolytic Anxiolytic Effect (Modulates limbic circuits) block->anxiolytic Leads to cognitive Cognitive Enhancement (Modulates hippocampal/cortical activity) block->cognitive Leads to

Caption: Therapeutic Rationale for 5-HT3 Antagonism in Neuroscience.

Application Note 1: In Vitro 5-HT3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound or other test compounds for the 5-HT3 receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT3 receptor.

  • Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor antagonist radioligand.

  • Non-specific Ligand: A high concentration (e.g., 10 µM) of a known, unlabeled 5-HT3 antagonist like ondansetron or granisetron.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.

  • Equipment: 96-well microplates, multichannel pipettes, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation vials or plates, liquid scintillation counter, and plate shaker.

Protocol:

  • Preparation:

    • Thaw the frozen 5-HT3 receptor membrane preparation on ice.

    • Homogenize the membranes in assay buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membranes in assay buffer to the desired final concentration (typically 50-120 µg protein per well).

    • Prepare serial dilutions of the test compound (this compound) at 10x the final desired concentration.

    • Prepare the radioligand solution in assay buffer at 2x the final concentration (typically at or below its Kd value).

    • Prepare the non-specific binding control solution containing the unlabeled ligand at 10 µM.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 100 µL of membrane suspension + 50 µL of assay buffer + 50 µL of radioligand solution.

    • Non-specific Binding (NSB) Wells: Add 100 µL of membrane suspension + 50 µL of non-specific ligand solution + 50 µL of radioligand solution.

    • Test Compound Wells: Add 100 µL of membrane suspension + 50 µL of the corresponding this compound dilution + 50 µL of radioligand solution.

    • Note: All additions should be performed in triplicate.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature (or as optimized) on a plate shaker with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials or a compatible 96-well plate.

    • Add scintillation cocktail to each filter.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • For the test compound wells, calculate the percent inhibition of specific binding at each concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).

    • Plot the percent inhibition against the log concentration of this compound to generate a competition curve.

    • Use non-linear regression analysis (e.g., in Prism software) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Application Note 2: In Vivo Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of this compound in mice. The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Materials:

  • Subjects: Male Swiss albino or C57BL/6 mice (20-30 g). House in groups with a 12-h light/dark cycle and provide ad libitum access to food and water.

  • Apparatus: A plus-shaped maze, elevated from the floor (typically 50 cm). It consists of two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) connected by a central platform (5 x 5 cm).

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., sterile saline).

  • Control: Vehicle solution.

  • Positive Control (Optional): A known anxiolytic like Diazepam (e.g., 1 mg/kg, i.p.).

  • Equipment: Syringes for injection (i.p.), stopwatch, video camera for recording, and software for behavior tracking (e.g., ANY-maze).

Protocol:

  • Pre-Test Habituation:

    • Handle the mice for 2-3 minutes each day for at least 3-5 days prior to testing to reduce handling stress.

    • On the day of the experiment, transfer the animals to the testing room and allow them to acclimatize for at least 45-60 minutes before the first trial. The room should be quiet and dimly lit (e.g., 100 lux).

  • Drug Administration:

    • Divide animals into experimental groups (e.g., Vehicle, this compound low dose, this compound high dose, Diazepam).

    • Administer the assigned treatment via intraperitoneal (i.p.) injection.

    • Allow for a pre-treatment period of 30 minutes (or as determined by pharmacokinetic studies) before placing the animal on the maze.

  • Testing Procedure:

    • Gently place one mouse onto the central platform of the EPM, facing one of the closed arms.

    • Immediately start the video recording and stopwatch. Allow the mouse to freely explore the maze for a 5-minute session.

    • The experimenter should leave the room or stand quietly out of the animal's sight to avoid influencing its behavior.

  • Data Collection and Scoring:

    • Record the following parameters using the tracking software or by manual scoring:

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Time spent in the open arms.

      • Time spent in the closed arms.

    • An arm entry is typically defined as all four paws entering the arm.

  • Post-Test:

    • At the end of the 5-minute session, gently remove the mouse and return it to its home cage.

    • Thoroughly clean the maze with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues from the previous animal.

  • Data Analysis:

    • Calculate the following for each animal:

      • Percentage of Open Arm Entries: (%OAE) = [Open Arm Entries / (Open + Closed Arm Entries)] * 100. This is a measure of exploratory behavior.

      • Percentage of Time in Open Arms: (%OAT) = [Time in Open Arms / (Time in Open + Closed Arms)] * 100. This is the primary index of anxiety.

      • Total Arm Entries: (Open + Closed Arm Entries). This is a measure of general locomotor activity. A significant change may indicate sedative or stimulant side effects.

    • Compare the group means using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in %OAE and/or %OAT without a significant change in total arm entries is indicative of an anxiolytic effect.

References

Application Notes and Protocols for In Vivo Experiments with Itasetron

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed quantitative pharmacokinetic data for Itasetron in preclinical animal models is limited. The information presented is based on available research.

This compound is a potent and selective serotonin 5-HT3 receptor antagonist. It has been investigated for its antiemetic properties and its potential in addressing age-related memory deficits. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to guide in vivo experimental design.

Data Presentation

The following table summarizes the available in vivo data for this compound.

ParameterAnimal ModelValue/ObservationRoute of Administration
Antiemetic Efficacy Dog (Cisplatin-induced emesis)Effective at 0.1 - 1 mg/kgi.v. or p.o.
Ferret (Doxorubicin-induced emesis)Effective at 0.1 - 1 mg/kgi.v. or p.o.
Ferret (X-ray-induced emesis)Effective at 0.1 - 1 mg/kgi.v. or p.o.
Cognitive Enhancement Rat (Age-related memory deficit)10 µg/kgi.p.
Pharmacokinetics (Qualitative) Humans (early clinical studies)Long half-lifeNot specified
Humans (early clinical studies)Does not undergo hepatic biotransformation before eliminationNot specified

Signaling Pathway

This compound, as a 5-HT3 receptor antagonist, exerts its effects by blocking the action of serotonin (5-HT) at the 5-HT3 receptor. In the context of chemotherapy-induced emesis, cytotoxic drugs cause the release of serotonin from enterochromaffin cells in the gut. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately inducing the vomiting reflex. This compound competitively binds to these 5-HT3 receptors, preventing serotonin from binding and thereby inhibiting the emetic signal.

Itasetron_Signaling_Pathway cluster_periphery Periphery (Gut) cluster_cns Central Nervous System (Brainstem) Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin_Cells Chemotherapy->Enterochromaffin_Cells stimulates Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferent Vagal Afferent 5-HT3 Receptor Serotonin_Release->Vagal_Afferent activates NTS_CTZ Nucleus Tractus Solitarius & Chemoreceptor Trigger Zone Vagal_Afferent->NTS_CTZ signals to Vomiting_Center Vomiting_Center NTS_CTZ->Vomiting_Center activates Emesis Emesis Vomiting_Center->Emesis induces This compound This compound This compound->Vagal_Afferent blocks

This compound's Mechanism of Action

Experimental Protocols

Protocol 1: Evaluation of Antiemetic Efficacy in a Cisplatin-Induced Emesis Model (Ferret)

This protocol is designed to assess the antiemetic efficacy of this compound against acute emesis induced by the chemotherapeutic agent cisplatin in ferrets.

Materials:

  • Male or female ferrets (1-1.5 kg)

  • This compound (DAU 6215)

  • Cisplatin

  • Vehicle for this compound (e.g., sterile water for injection or saline)

  • Observation cages with transparent walls and a grid floor for collection of emetic episodes.

  • Intravenous (i.v.) or oral (p.o.) dosing supplies.

Procedure:

  • Acclimation: Acclimate ferrets to the laboratory conditions for at least one week before the experiment. House them individually in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Group Allocation: Randomly assign ferrets to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A minimum of 6 animals per group is recommended.

  • This compound Administration: Administer this compound or vehicle at doses ranging from 0.1 to 1 mg/kg.[1] The administration can be either intravenous (i.v.) into a cephalic or saphenous vein, or by oral gavage (p.o.). The pretreatment time can vary, but typically this compound is given 30-60 minutes before the cisplatin challenge.

  • Cisplatin Challenge: Administer cisplatin at a dose of 5-10 mg/kg i.p. to induce emesis.

  • Observation: Immediately after cisplatin administration, place each ferret in an individual observation cage. Continuously observe the animals for at least 4-6 hours for signs of emesis (retching and vomiting). Record the latency to the first emetic episode and the total number of retches and vomits for each animal.

  • Data Analysis: Compare the number of emetic episodes between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA on ranks). A significant reduction in the number of emetic episodes in the this compound-treated groups indicates antiemetic activity.

Experimental Workflow: Cisplatin-Induced Emesis Model

Experimental_Workflow_Emesis Start Start Acclimation Animal Acclimation (≥ 1 week) Start->Acclimation Fasting Overnight Fasting (Water ad libitum) Acclimation->Fasting Grouping Random Group Assignment (n ≥ 6 per group) Fasting->Grouping Treatment This compound or Vehicle Admin (0.1-1 mg/kg, i.v. or p.o.) Grouping->Treatment Challenge Cisplatin Injection (5-10 mg/kg, i.p.) Treatment->Challenge 30-60 min Observation Observation Period (4-6 hours) Challenge->Observation Data_Collection Record Emesis (Latency, Retching, Vomiting) Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Workflow for Antiemetic Efficacy Testing
Protocol 2: Assessment of Cognitive Enhancement in an Age-Related Memory Deficit Model (Rat)

This protocol is designed to evaluate the potential of this compound to ameliorate age-related cognitive decline in rats using a multiple-choice avoidance task.[2]

Materials:

  • Aged rats (e.g., 20-24 months old)

  • This compound (DAU 6215)

  • Vehicle for this compound (e.g., sterile saline)

  • Multiple-choice avoidance apparatus (a device with multiple compartments where the animal must learn to avoid an aversive stimulus)

  • Intraperitoneal (i.p.) injection supplies.

Procedure:

  • Acclimation and Habituation: Acclimate aged rats to the housing conditions for at least one week. Habituate the animals to the multiple-choice avoidance apparatus for a few days before the start of the experiment.

  • Group Allocation: Randomly assign the aged rats to a vehicle control group and an this compound treatment group.

  • Chronic Treatment: Administer this compound intraperitoneally (i.p.) at a dose of 10 µg/kg twice daily (b.i.d.) for three consecutive weeks.[2] The control group receives an equivalent volume of the vehicle.

  • Behavioral Testing (Multiple-Choice Avoidance Task):

    • Acquisition Phase: During the treatment period, train the rats in the multiple-choice avoidance task. This typically involves placing the rat in the apparatus and allowing it to explore. An incorrect choice of compartment results in a mild aversive stimulus (e.g., a mild foot shock). The rat learns to avoid the incorrect compartments. Record the number of errors and the latency to make a correct choice.

    • Retention Test: After the 3-week treatment and training period, conduct a retention test. Place the rat back in the apparatus and record its performance without the aversive stimulus. The number of correct choices or the latency to the first error is measured to assess memory retention.

  • Data Analysis: Compare the performance in the retention test between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA). A significantly better performance (e.g., fewer errors, longer latency to the first error) in the this compound group would suggest an improvement in memory retention.[2]

References

Application Notes and Protocols for Electrophysiological Studies of Itasetron

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific electrophysiological data for Itasetron is limited in the public domain. The following application notes and protocols are based on extensive research into the class of 5-HT3 receptor antagonists, to which this compound belongs. The data and methodologies presented are primarily derived from studies on well-characterized 'setrons' such as ondansetron and granisetron and should be considered as a starting point for investigations into this compound. Researchers are advised to perform dose-response experiments to determine the specific potency and effects of this compound.

Introduction

This compound is a selective serotonin 5-HT3 receptor antagonist.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism is the primary mechanism for the antiemetic properties of this drug class.[2][3][4][5] Electrophysiological studies are crucial for characterizing the interaction of this compound with the 5-HT3 receptor and for assessing its potential off-target effects on other ion channels, which is a key safety consideration for this class of drugs.

Mechanism of Action: 5-HT3 Receptor Antagonism

5-HT3 receptors are predominantly expressed in the peripheral and central nervous systems, including on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the brainstem. Activation of these non-selective cation channels by serotonin leads to rapid depolarization of the neuronal membrane, initiating the vomiting reflex. 5-HT3 receptor antagonists, such as this compound, competitively block the binding of serotonin to these receptors, thereby inhibiting this signaling pathway.

Off-Target Effects: Cardiac Ion Channels

A known class effect of 5-HT3 receptor antagonists is the potential for electrocardiogram (ECG) interval prolongation, which has been linked to the blockade of cardiac ion channels. The primary channels of concern are the human cardiac sodium channel (Nav1.5) and the human ether-à-go-go-related gene (hERG) potassium channel. Blockade of Nav1.5 can lead to a widening of the QRS complex, while inhibition of hERG channels can prolong the QT interval, a risk factor for potentially fatal arrhythmias.

Data Presentation: Quantitative Analysis of 5-HT3 Receptor Antagonists

The following tables summarize quantitative data from electrophysiological studies on representative 5-HT3 receptor antagonists. This data can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Potency (IC50) of 5-HT3 Receptor Antagonists on Cardiac Ion Channels

CompoundIon ChannelIC50 (µM)Cell LineReference
GranisetronNav1.5 (at 3 Hz)2.6HEK293
OndansetronNav1.5 (at 3 Hz)88.5HEK293
DolasetronNav1.5 (at 3 Hz)38.0HEK293
MDL 74,156 (active metabolite of Dolasetron)Nav1.5 (at 3 Hz)8.5HEK293
GranisetronhERG3.73HEK293
OndansetronhERG0.81HEK293
DolasetronhERG5.95HEK293
MDL 74,156 (active metabolite of Dolasetron)hERG12.1HEK293

Table 2: Effects of Ondansetron on Cardiac Action Potential and QT Interval

ParameterConditionBaseline (mean ± 95% CI)After Ondansetron (100 nM) (mean ± 95% CI)P-valueReference
QTc IntervalHeart Failure Model326 ms (306–347)364 ms (351–378)<0.001
APD80Heart Failure Model156 ms (150–161) at 300 ms PCL173 ms (167–179) at 300 ms PCL<0.001

Experimental Protocols

The following are detailed protocols for key electrophysiological experiments to characterize the effects of this compound.

Protocol 1: Whole-Cell Patch-Clamp Recording of 5-HT3 Receptor Currents

Objective: To determine the inhibitory effect of this compound on 5-HT3 receptor-mediated currents.

Materials:

  • Cell line expressing recombinant human 5-HT3A receptors (e.g., HEK293 cells).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg (pH 7.2 with CsOH).

  • Serotonin (5-HT) stock solution.

  • This compound stock solution.

Procedure:

  • Culture cells expressing 5-HT3 receptors on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the membrane potential at -60 mV.

  • Apply a saturating concentration of 5-HT (e.g., 10 µM) for 2-5 seconds to elicit a maximal inward current.

  • Wash out the 5-HT and allow the current to return to baseline.

  • Perfuse the cell with the desired concentration of this compound for 2-5 minutes.

  • Co-apply 5-HT and this compound and record the resulting current.

  • Repeat steps 7-9 for a range of this compound concentrations to generate a dose-response curve.

  • Analyze the data to determine the IC50 value of this compound for the 5-HT3 receptor.

Protocol 2: hERG Potassium Channel Assay using Whole-Cell Patch-Clamp

Objective: To assess the potential inhibitory effect of this compound on the hERG potassium channel.

Materials:

  • Cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).

  • Patch-clamp setup as in Protocol 1.

  • External Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 12.5 Dextrose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.3 with KOH).

  • This compound stock solution.

Procedure:

  • Follow steps 1-4 from Protocol 1 using the hERG-expressing cell line.

  • Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current.

  • Record baseline hERG currents in the vehicle control solution.

  • Perfuse the cell with various concentrations of this compound and repeat the voltage protocol at steady-state block for each concentration.

  • Measure the peak tail current amplitude in the presence and absence of this compound.

  • Calculate the percentage of block for each concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 3: Nav1.5 Sodium Channel Assay using Whole-Cell Patch-Clamp

Objective: To evaluate the effect of this compound on the cardiac sodium channel Nav1.5.

Materials:

  • Cell line stably expressing the human Nav1.5 α-subunit (e.g., HEK293 cells).

  • Patch-clamp setup as in Protocol 1.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution.

Procedure:

  • Follow steps 1-4 from Protocol 1 using the Nav1.5-expressing cell line.

  • To assess tonic block, hold the cells at a hyperpolarized potential (e.g., -120 mV) and apply a short depolarizing pulse (e.g., to -20 mV for 20 ms) to elicit the sodium current.

  • To assess use-dependent block, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms at a frequency of 1-5 Hz) from a holding potential of -80 mV.

  • Record baseline Nav1.5 currents in the vehicle control solution.

  • Perfuse with different concentrations of this compound and repeat the voltage protocols.

  • Measure the peak inward current for each pulse and calculate the percentage of block to determine the IC50 for both tonic and use-dependent block.

Mandatory Visualizations

Signaling_Pathway cluster_GI Gastrointestinal Tract cluster_CNS Central Nervous System EC Enterochromaffin Cells Serotonin Serotonin (5-HT) EC->Serotonin Release Vagal Vagal Afferent Nerve CTZ Chemoreceptor Trigger Zone Vagal->CTZ Signals to VC Vomiting Center CTZ->VC Signals to Emesis Emesis VC->Emesis Induces Receptor 5-HT3 Receptor Serotonin->Receptor Binds to This compound This compound This compound->Receptor Blocks Receptor->Vagal Activates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with target channel) Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch_Clamp Itasetron_Prep Prepare this compound Stock Solutions Drug_App Apply this compound (Varying Concentrations) Itasetron_Prep->Drug_App Baseline Record Baseline Currents (Vehicle) Patch_Clamp->Baseline Baseline->Drug_App Record_Effect Record Currents in Presence of this compound Drug_App->Record_Effect Measure_Current Measure Peak Current Amplitude Record_Effect->Measure_Current Calc_Block Calculate % Inhibition Measure_Current->Calc_Block Dose_Response Generate Dose-Response Curve Calc_Block->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Logical_Relationship This compound This compound HT3R_Block 5-HT3 Receptor Blockade This compound->HT3R_Block Primary Action Nav15_Block Nav1.5 Channel Blockade This compound->Nav15_Block Potential Off-Target hERG_Block hERG Channel Blockade This compound->hERG_Block Potential Off-Target Antiemetic Therapeutic Effect (Antiemetic) HT3R_Block->Antiemetic QRS_Prolong Potential Side Effect (QRS Prolongation) Nav15_Block->QRS_Prolong QT_Prolong Potential Side Effect (QT Prolongation) hERG_Block->QT_Prolong

References

Application Notes and Protocols for Serotonin 5-HT₃Receptor Antagonists in Mouse Studies: A Case Study with Ondansetron

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific preclinical studies detailing the use of Itasetron in mouse models. Therefore, comprehensive data regarding its appropriate dosage, administration, and experimental protocols in mice are not publicly available. This compound, a serotonin 5-HT₃ receptor antagonist, was under development but its clinical trials were discontinued.[1]

Given the lack of data for this compound, this document provides detailed application notes and protocols for Ondansetron , a well-characterized and widely used 5-HT₃ receptor antagonist, as a representative example for researchers interested in studying this class of compounds in mice. The information presented here is based on published studies and should serve as a guide for designing experiments with similar compounds.

Overview and Mechanism of Action

Ondansetron is a potent and selective antagonist of the serotonin 5-HT₃ receptor.[2][3][4] These receptors are located on vagal nerve terminals in the periphery and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[4] By blocking these receptors, Ondansetron inhibits the initiation of the vomiting reflex and reduces nausea. This mechanism makes it effective in treating nausea and vomiting induced by chemotherapy, radiation therapy, and surgery. In preclinical mouse models, Ondansetron has been investigated for its antiemetic, anxiolytic, and auditory gating-improving effects.

Signaling Pathway of 5-HT₃ Receptor Antagonism

5HT3_Antagonism Mechanism of Action of Ondansetron cluster_stimulus Emetic Stimulus cluster_peripheral Peripheral Action cluster_central Central Action Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells Radiation Radiation Radiation->Enterochromaffin_Cells Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents CTZ Chemoreceptor Trigger Zone (CTZ) (5-HT3 Receptors) Serotonin_Release->CTZ Vomiting_Center Vomiting Center in Medulla Vagal_Afferents->Vomiting_Center CTZ->Vomiting_Center Emesis Emesis Vomiting_Center->Emesis Ondansetron Ondansetron Ondansetron->Vagal_Afferents Ondansetron->CTZ

Figure 1: Mechanism of Ondansetron's antiemetic action.

Recommended Dosages of Ondansetron in Mouse Studies

The appropriate dosage of Ondansetron in mice can vary significantly depending on the experimental model and the intended effect. The following table summarizes dosages used in various published studies.

Experimental ModelMouse StrainDosage Range (mg/kg)Administration RouteKey FindingsReference
Anxiety Male Swiss Albino0.1, 0.5, 1.0Intraperitoneal (i.p.)Significant anxiolytic activity at 0.5 and 1.0 mg/kg.
Anxiety Male Albino0.04, 0.08, 0.16Intraperitoneal (i.p.)Significant anxiolytic effects at 0.08 and 0.16 mg/kg without sedation.
Anxiety Not Specified0.01, 0.1, 1.0Intraperitoneal (i.p.)All doses showed significant anxiolytic action.
Auditory Gating DBA/20.1, 0.33, 1.0, 3.0Intraperitoneal (i.p.)0.33, 1.0, and 3.0 mg/kg improved auditory gating. 3.0 mg/kg was lethal in some anesthetized mice.
Radiation-induced Pica Male ICR2.0Intraperitoneal (i.p.)Slightly inhibited radiation-induced pica when used alone.
Toxicity (LD50) Male Swiss4.6 ± 0.5Intraperitoneal (i.p.)The lethal dose (LD50) was determined to be approximately 4.6 mg/kg.
Toxicity (TD50) Male Swiss3.7 ± 0.6Intraperitoneal (i.p.)The toxic dose causing motor incoordination (TD50) was approximately 3.7 mg/kg.

Experimental Protocols

Preparation and Administration of Ondansetron

Ondansetron is typically dissolved in 0.9% saline for intraperitoneal (i.p.) administration. The volume of injection should be kept consistent across all experimental groups, generally around 10 ml/kg body weight for mice.

Anxiolytic Activity Assessment: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

EPM_Workflow Elevated Plus Maze Experimental Workflow Acclimatization Acclimatize Mice (1 week) Drug_Admin Administer Ondansetron (i.p.) or Vehicle Acclimatization->Drug_Admin Waiting Waiting Period (30 minutes) Drug_Admin->Waiting EPM_Test Place Mouse in Center of EPM (5-minute test) Waiting->EPM_Test Data_Collection Record Time Spent and Entries in Open and Closed Arms EPM_Test->Data_Collection Data_Analysis Analyze Data for Anxiolytic Effects Data_Collection->Data_Analysis

Figure 2: Workflow for assessing anxiolytic activity using the Elevated Plus Maze.
  • Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, elevated above the floor.

  • Procedure:

    • Administer Ondansetron or vehicle intraperitoneally 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Record the number of entries into and the time spent in the open and closed arms for a 5-minute period.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Auditory Gating Assessment

Auditory gating is a measure of sensory filtering in the brain and is often studied in models of schizophrenia.

  • Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame. Record auditory evoked potentials using electrodes placed on the skull.

  • Stimulation: Present paired auditory stimuli (clicks) with a short inter-stimulus interval (e.g., 0.5 seconds).

  • Drug Administration: Administer Ondansetron intraperitoneally and record auditory evoked potentials at various time points post-injection.

  • Data Analysis: Calculate the ratio of the amplitude of the response to the second stimulus (test) to the first stimulus (conditioning). A lower ratio indicates better auditory gating. In some studies, doses of 0.33 and 1 mg/kg of Ondansetron have been shown to improve auditory gating in DBA/2 mice.

Concluding Remarks

While specific dosage information for this compound in mouse studies remains elusive, the data available for the structurally and functionally similar 5-HT₃ receptor antagonist, Ondansetron, provides a valuable starting point for researchers. The appropriate dosage and experimental design will ultimately depend on the specific research question and the mouse model being used. It is recommended to conduct pilot studies to determine the optimal dose-response relationship for any new compound or experimental paradigm. Careful consideration of potential toxic effects, as highlighted by the lethality observed at higher doses of Ondansetron, is also crucial for ethical and scientifically sound research.

References

Application Notes and Protocols for Itasetron Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itasetron (also known as DAU 6215) is a potent and selective 5-HT3 receptor antagonist. The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel, and its antagonists are of significant interest in preclinical and clinical research for their antiemetic properties, particularly in the context of chemotherapy- and radiotherapy-induced nausea and vomiting.[1] Emerging research also suggests potential anxiolytic effects. This document provides detailed application notes and protocols for the administration of this compound in preclinical research settings, focusing on common animal models such as mice and rats. Due to the limited availability of specific preclinical administration protocols for this compound, this guide also incorporates established methodologies for ondansetron, a structurally and functionally similar 5-HT3 antagonist, to provide a robust framework for study design.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively blocking the action of serotonin (5-HT) at 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.[2] Activation of these receptors by serotonin, which can be released in response to stimuli like chemotherapeutic agents, triggers the vomiting reflex. By antagonizing these receptors, this compound effectively suppresses nausea and emesis.

The binding of serotonin to the 5-HT3 receptor, a cation channel, leads to its opening and a subsequent influx of Na+ and Ca2+ ions, causing neuronal depolarization. The influx of calcium ions (Ca2+) is a critical step in the downstream signaling cascade. This increase in intracellular Ca2+ can activate calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the activation of the ERK1/2 signaling pathway, contributing to the emetic response. This compound, by blocking the initial receptor activation, prevents these downstream signaling events.

Itasetron_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Serotonin_release Release Serotonin Serotonin (5-HT) HTR3 5-HT3 Receptor (Ligand-gated ion channel) CaMKII CaMKII HTR3->CaMKII Ca2+ influx ERK ERK1/2 CaMKII->ERK Phosphorylation Emesis Emetic Response ERK->Emesis Activation Serotonin->HTR3 Binds and Activates This compound This compound This compound->HTR3 Antagonizes

Caption: this compound's antagonistic action on the 5-HT3 receptor signaling pathway.

Administration Routes and Protocols

The choice of administration route in preclinical studies is critical and depends on the experimental objectives, the required pharmacokinetic profile, and the physicochemical properties of the compound. Common routes for systemic administration in rodents include oral (PO), intravenous (IV), subcutaneous (SC), and intraperitoneal (IP).

General Considerations for Vehicle Selection

The selection of an appropriate vehicle is crucial for ensuring the solubility, stability, and bioavailability of this compound while minimizing any potential toxicity or confounding effects in the animal model.

  • Aqueous Vehicles: For soluble compounds, sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the preferred vehicles for parenteral routes.

  • Co-solvents: For compounds with poor water solubility, co-solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) may be necessary. When using co-solvents, it is critical to:

    • Use the lowest effective concentration.

    • Include a vehicle-only control group in the study.

    • Be aware of the potential physiological effects of the vehicle itself. For instance, DMSO concentrations should be kept to a minimum, and it is often used in combination with saline or PBS (e.g., 20% DMSO in saline).[3]

Oral Administration (Gavage)

Oral gavage ensures the precise administration of a defined dose directly into the stomach.

Protocol for Oral Gavage in Mice and Rats

  • Animal Restraint: Manually restrain the mouse or rat, ensuring a firm but gentle grip that immobilizes the head and neck without compromising the airway. The head and neck should be extended to create a straight line to the esophagus.

  • Gavage Needle Selection:

    • Mice: Use an 18-20 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip.

    • Rats: Use a 16-18 gauge, 2-3 inch flexible or curved gavage needle.

  • Dose Volume: The maximum recommended volume is 10 mL/kg. To minimize the risk of reflux and aspiration, using smaller volumes (e.g., 5 mL/kg) is advisable.[4]

  • Procedure: a. Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark the needle. b. Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed. Do not force the needle. c. Once the needle is in place, administer the this compound solution smoothly. d. Withdraw the needle gently along the same path of insertion. e. Monitor the animal for any signs of distress for at least 10-15 minutes post-administration.

Oral_Gavage_Workflow start Start restrain Restrain Animal start->restrain select_needle Select Appropriate Gavage Needle restrain->select_needle prepare_dose Prepare this compound Dose (Max 10 mL/kg) select_needle->prepare_dose insert_needle Gently Insert Needle into Esophagus prepare_dose->insert_needle administer Administer Solution insert_needle->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Caption: Standard workflow for oral gavage administration in rodents.
Intravenous (IV) Injection

IV administration, typically via the lateral tail vein in rodents, provides immediate and 100% bioavailability.

Protocol for Intravenous Injection in Mice and Rats

  • Animal Preparation: Place the animal in a suitable restraint device. To facilitate injection, warm the tail using a heat lamp or warm water (30-35°C) to induce vasodilation.

  • Needle Selection:

    • Mice: Use a 27-30 gauge needle.

    • Rats: Use a 25-27 gauge needle.

  • Dose Volume: For a bolus injection, the maximum recommended volume is 5 mL/kg.

  • Procedure: a. Position the tail and identify one of the lateral tail veins. b. Clean the injection site with 70% ethanol. c. Insert the needle, bevel up, parallel to the vein. A successful insertion will often be indicated by a flash of blood in the needle hub. d. Inject the this compound solution slowly and steadily. e. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. f. Monitor the animal for any adverse reactions.

Subcutaneous (SC) Injection

SC administration results in slower absorption compared to IV or IP routes, providing a more sustained release profile.

Protocol for Subcutaneous Injection in Mice and Rats

  • Animal Restraint: Manually restrain the animal.

  • Injection Site: The loose skin over the back of the neck or flank is a suitable site.

  • Needle Selection:

    • Mice: Use a 25-27 gauge needle.

    • Rats: Use a 23-25 gauge needle.

  • Dose Volume: The maximum recommended volume is 10 mL/kg.

  • Procedure: a. Tent the skin at the chosen injection site. b. Insert the needle at the base of the tented skin, parallel to the body. c. Aspirate briefly to ensure a blood vessel has not been entered. d. Inject the this compound solution to form a small bleb under the skin. e. Withdraw the needle and gently massage the area to aid dispersal.

Intraperitoneal (IP) Injection

IP injection is a common route in rodents, offering rapid absorption that is generally faster than SC but slower than IV.

Protocol for Intraperitoneal Injection in Mice and Rats

  • Animal Restraint: Manually restrain the animal and tilt it to a head-down position to allow the abdominal organs to shift away from the injection site.

  • Injection Site: The lower right or left abdominal quadrant. Injecting in the lower right quadrant helps to avoid the cecum and urinary bladder.[5]

  • Needle Selection:

    • Mice: Use a 25-27 gauge needle.

    • Rats: Use a 23-25 gauge needle.

  • Dose Volume: The maximum recommended volume is 10 mL/kg.

  • Procedure: a. Insert the needle, bevel up, at a 30-40° angle into the selected abdominal quadrant. b. Aspirate briefly to ensure that the needle has not entered the bladder or intestines. c. Inject the this compound solution. d. Withdraw the needle. e. Return the animal to its cage and monitor.

Parenteral_Injection_Workflow cluster_IV Intravenous (IV) cluster_SC Subcutaneous (SC) cluster_IP Intraperitoneal (IP) iv_start Restrain & Warm Tail iv_needle Select 27-30G (Mouse) or 25-27G (Rat) Needle iv_start->iv_needle iv_inject Inject into Lateral Tail Vein (Max 5 mL/kg) iv_needle->iv_inject iv_end Apply Pressure iv_inject->iv_end monitor Monitor Animal iv_end->monitor sc_start Restrain Animal sc_needle Select 25-27G (Mouse) or 23-25G (Rat) Needle sc_start->sc_needle sc_inject Inject under Tented Skin (Max 10 mL/kg) sc_needle->sc_inject sc_end Withdraw & Massage sc_inject->sc_end sc_end->monitor ip_start Restrain & Tilt ip_needle Select 25-27G (Mouse) or 23-25G (Rat) Needle ip_start->ip_needle ip_inject Inject into Lower Quadrant (Max 10 mL/kg) ip_needle->ip_inject ip_end Withdraw Needle ip_inject->ip_end ip_end->monitor start Start start->iv_start start->sc_start start->ip_start end End monitor->end

Caption: Comparative workflow for parenteral administration routes in rodents.

Quantitative Data and Pharmacokinetics

Specific pharmacokinetic data for this compound in common preclinical models is not widely published. However, data from the closely related 5-HT3 antagonist, ondansetron, can provide a useful reference for experimental design. A study in rats demonstrated dose-independent pharmacokinetics for ondansetron.

Table 1: Pharmacokinetic Parameters of Ondansetron in Rats Following a Single Oral Dose

Parameter4 mg/kg8 mg/kg20 mg/kg
Cmax (ng/mL) 160 ± 30310 ± 50800 ± 140
Tmax (hr) 0.25 ± 0.10.3 ± 0.10.4 ± 0.2
AUC (ng·hr/mL) 230 ± 40450 ± 801200 ± 210
Bioavailability (F) ~4%~4%~4%
Data derived from studies on ondansetron in rats and presented as mean ± SD. The low oral bioavailability is attributed to significant hepatic and intestinal first-pass metabolism.

Table 2: Pharmacokinetic Parameters of Ondansetron in Rats Following a Single Intravenous Dose

Parameter1 mg/kg4 mg/kg8 mg/kg20 mg/kg
AUC (ng·hr/mL) 1400 ± 2505600 ± 98011200 ± 196028000 ± 4900
Clearance (L/hr/kg) 0.71 ± 0.120.71 ± 0.120.71 ± 0.120.71 ± 0.12
Vd (L/kg) 2.5 ± 0.42.5 ± 0.42.5 ± 0.42.5 ± 0.4
t1/2 (hr) 2.5 ± 0.42.5 ± 0.42.5 ± 0.42.5 ± 0.4
Data derived from studies on ondansetron in rats and presented as mean ± SD.

Table 3: Comparative Efficacy of this compound (DAU 6215) in Preclinical Models of Emesis

Animal ModelEmetic StimulusAdministration RouteEffective Dose Range (mg/kg)Comparative Potency
Dog Cisplatin (i.v.)i.v. or p.o.0.1 - 1More potent than ondansetron
Ferret Doxorubicin (i.v.)i.v. or p.o.0.1 - 1More potent than ondansetron
Ferret X-ray exposurei.v. or p.o.0.1 - 1Equally effective as ondansetron
Data from a comparative study of this compound (DAU 6215) and ondansetron.

Conclusion

These application notes provide a comprehensive guide for the administration of the 5-HT3 antagonist this compound in preclinical research. While specific protocols for this compound are limited, the detailed methodologies for various administration routes in rodents, supplemented with data from the analogous compound ondansetron, offer a solid foundation for researchers. Successful preclinical evaluation of this compound will depend on careful consideration of the administration route, appropriate vehicle selection, and accurate dosing, tailored to the specific aims of the study. Further research into the solubility and pharmacokinetic profile of this compound in different preclinical models is warranted to refine these protocols.

References

Application Notes and Protocols for In Vitro Assays of Itasetron Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itasetron is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, resulting in neuronal depolarization.[1][2] Antagonism of this receptor is a key mechanism for the prevention of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[2][3][4] These application notes provide detailed protocols for the in vitro characterization of this compound's activity, focusing on its binding affinity and functional antagonism of the 5-HT3 receptor.

Data Presentation

The following tables summarize the in vitro activity of Azasetron and other common 5-HT3 receptor antagonists. These values serve as a reference for the expected potency of selective 5-HT3 antagonists.

Table 1: 5-HT3 Receptor Binding Affinities (Ki) of Selected Antagonists

CompoundRadioligandTissue/Cell SourceKi (nM)Reference(s)
Azasetron[3H]granisetronRat small intestine0.33
Azasetron[3H]quipazineRat cerebral cortex2.9
Ondansetron[3H]granisetronN1E-115 cells0.47 ± 0.14
Palonosetron[3H]granisetronHEK293 cells0.22 ± 0.07
CilansetronNot SpecifiedNot Specified0.19

Table 2: 5-HT3 Receptor Functional Antagonism (IC50) of Selected Antagonists

CompoundAssay TypeCell LineAgonistIC50 (nM)Reference(s)
Azasetron HClNot SpecifiedNot SpecifiedNot Specified0.33
OndansetronReceptor Down-regulationHEK293 cellsNot Applicable907 ± 84.9

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The binding of serotonin (5-HT) to the 5-HT3 receptor, a ligand-gated ion channel, triggers the opening of a central pore. This allows the influx of cations such as Na+ and Ca2+, leading to depolarization of the neuron and propagation of a nerve impulse. This compound, as a competitive antagonist, is hypothesized to bind to the same site as serotonin, thereby preventing channel opening and subsequent signaling.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space 5HT Serotonin (5-HT) Receptor 5-HT3 Receptor 5HT->Receptor Binds This compound This compound This compound->Receptor Blocks Channel_Open Channel Opening Receptor->Channel_Open Activates Ion_Influx Na+/Ca2+ Influx Channel_Open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization

Caption: 5-HT3 Receptor Signaling and this compound Antagonism.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Objective: To quantify the affinity of this compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled 5-HT3 receptor antagonist.

Materials:

  • Receptor Source: Membranes from cell lines stably expressing the human 5-HT3A receptor (e.g., HEK293, CHO cells) or tissue homogenates known to express 5-HT3 receptors (e.g., rat cerebral cortex, rat small intestine).

  • Radioligand: [3H]granisetron or [3H]quipazine.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM ondansetron).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Protocol Workflow:

G start Start prep Prepare Cell Membranes Expressing 5-HT3 Receptor start->prep plate Plate Assay Components: - Membranes - Radioligand ([3H]granisetron) - this compound (or control) prep->plate incubate Incubate to Reach Equilibrium (e.g., 60 min at room temperature) plate->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Wash Buffer filter->wash count Add Scintillation Fluid and Count Radioactivity wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding Wells: Add assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Test Compound Wells: Add assay buffer, radioligand, serially diluted this compound, and membrane suspension.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Influx Functional Assay

This protocol describes a cell-based functional assay to measure the antagonist activity (IC50) of this compound by monitoring changes in intracellular calcium.

Objective: To determine the potency of this compound in inhibiting 5-HT3 receptor function by measuring its effect on serotonin-induced calcium influx.

Materials:

  • Cell Line: A cell line stably expressing functional human 5-HT3A receptors (e.g., CHO-K1, HEK293).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an integrated liquid handling system.

Protocol Workflow:

G start Start seed_cells Seed 5-HT3 Receptor-Expressing Cells into Microplate start->seed_cells load_dye Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate Cells with This compound or Vehicle load_dye->pre_incubate read_baseline Measure Baseline Fluorescence pre_incubate->read_baseline add_agonist Add Serotonin (5-HT) to Stimulate Calcium Influx read_baseline->add_agonist read_response Measure Peak Fluorescence Response add_agonist->read_response analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read_response->analyze end End analyze->end

Caption: Calcium Influx Functional Assay Workflow.

Procedure:

  • Cell Plating: Seed the 5-HT3 receptor-expressing cells into the wells of a black-walled, clear-bottom microplate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the calcium indicator dye solution to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.

    • Wash the cells to remove excess dye.

  • Compound Pre-incubation: Add serially diluted this compound or vehicle control to the appropriate wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.

  • Assay Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Using the integrated liquid handler, add a pre-determined concentration of serotonin (typically the EC80) to stimulate the 5-HT3 receptors.

    • Immediately begin kinetic reading of the fluorescence signal to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Calculate the percentage of inhibition of the serotonin response by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The in vitro assays described provide a robust framework for characterizing the pharmacological activity of this compound as a 5-HT3 receptor antagonist. The radioligand binding assay will determine its affinity for the receptor, while the calcium influx functional assay will quantify its potency in blocking receptor activation. The provided data for related compounds offer a valuable benchmark for these studies.

References

Application Notes and Protocols: Itasetron in Chemotherapy-Induced Nausea and Vomiting (CINV) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, often impacting their quality of life and adherence to treatment. The serotonin 5-HT3 receptor antagonists are a cornerstone in the management of CINV. Itasetron (formerly known as DAU 6215) is a potent and selective 5-HT3 receptor antagonist that has demonstrated high antiemetic efficacy in preclinical models of CINV. These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of chemotherapy-induced emesis and outline the underlying signaling pathways.

Mechanism of Action: 5-HT3 Receptor Antagonism

Chemotherapeutic agents can induce the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately inducing the vomiting reflex[1][2][3].

This compound, as a 5-HT3 receptor antagonist, competitively binds to these receptors, preventing the binding of serotonin and thereby blocking the initiation of the emetic signal. The 5-HT3 receptor is a ligand-gated ion channel; its activation leads to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, causing neuronal depolarization[4][5]. By inhibiting this channel opening, this compound effectively suppresses CINV.

Signaling Pathway of 5-HT3 Receptor Activation in Emesis

The binding of serotonin to the 5-HT3 receptor initiates a cascade of intracellular events leading to neuronal excitation and the emetic response. This compound blocks the initial step of this pathway.

G cluster_0 Neuron Membrane 5HT3R 5-HT3 Receptor IonChannel Ion Channel (Na+, Ca2+) 5HT3R->IonChannel opens Ca_influx Ca2+ Influx IonChannel->Ca_influx Serotonin Serotonin (5-HT) Serotonin->5HT3R binds This compound This compound This compound->5HT3R blocks Calmodulin Calmodulin Activation Ca_influx->Calmodulin CaMKII CaMKII Activation Calmodulin->CaMKII ERK ERK1/2 Activation CaMKII->ERK Depolarization Neuronal Depolarization & Emesis Signal ERK->Depolarization

Caption: 5-HT3 Receptor Signaling Pathway in Emesis

Data Presentation: Preclinical Efficacy of this compound

Preclinical studies have established this compound as a highly potent antiemetic. The following tables summarize key quantitative data from animal models.

Table 1: Antiemetic Efficacy of this compound (as DAU 6215) vs. Ondansetron in Dog and Ferret Models

Animal ModelEmetic AgentThis compound (DAU 6215) Dose Range (mg/kg)OutcomeComparative PotencyReference
DogCisplatin (i.v.)0.1 - 1 (i.v. or p.o.)Prevention of vomitingMore potent than Ondansetron
FerretDoxorubicin (i.v.)0.1 - 1 (i.v. or p.o.)Prevention of emesisMore potent than Ondansetron
FerretX-ray exposure0.1 - 1 (i.v. or p.o.)Prevention of emesisEqually effective as Ondansetron

Table 2: Binding Affinities (pKi) of 5-HT3 Receptor Antagonists

CompoundpKiReference
This compound (DAU 6215)Not explicitly found, but described as high affinity
Ondansetron8.70
Granisetron9.15
YM06010.48
YM11410.24

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiemetic properties of this compound are provided below.

Protocol 1: Cisplatin-Induced Emesis in the Ferret Model

The ferret is a well-established model for studying CINV due to its robust emetic response to chemotherapeutic agents.

Materials:

  • Male ferrets (1-2 kg)

  • Cisplatin solution (e.g., 5 mg/mL in saline)

  • This compound solution (at desired concentrations)

  • Vehicle control (e.g., saline)

  • Observation cages with transparent walls

Procedure:

  • Acclimatization: Acclimatize ferrets to the observation cages for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)) at a specified time before cisplatin administration (e.g., 30-60 minutes).

  • Induction of Emesis: Administer cisplatin (5-10 mg/kg, i.p.) to induce emesis. A 5 mg/kg dose is often used to model both acute and delayed CINV, while a 10 mg/kg dose is used for acute emesis models.

  • Observation: Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis) and record the number of retches and vomits. For delayed emesis studies, observation can extend up to 72 hours.

  • Data Analysis: Quantify the antiemetic efficacy by comparing the number of emetic episodes in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of emesis.

Protocol 2: Cisplatin-Induced Emesis in the Dog Model

The dog model is also highly predictive of antiemetic efficacy in humans.

Materials:

  • Beagle dogs (male or female, 8-15 kg)

  • Cisplatin solution (e.g., 1 mg/mL in saline)

  • This compound solution

  • Vehicle control

  • Observation pens

Procedure:

  • Fasting: Fast the dogs overnight before the experiment, with water available ad libitum.

  • Drug Administration: Administer this compound or vehicle control (i.v. or p.o.) 30-60 minutes prior to cisplatin infusion.

  • Induction of Emesis: Administer cisplatin (e.g., 3 mg/kg, i.v.) over a 10-minute infusion.

  • Observation: Continuously observe the dogs for 8 hours post-cisplatin administration and record the number of vomiting episodes.

  • Data Analysis: Compare the number of emetic episodes between the this compound-treated and vehicle control groups to determine the antiemetic effect.

Protocol 3: Behavioral Assessment of Nausea

Assessing nausea in animals is challenging due to its subjective nature. However, certain behaviors can be used as surrogate markers.

Materials:

  • Appropriate animal model (e.g., ferrets, shrews)

  • Video recording equipment

  • Behavioral analysis software (optional)

Procedure:

  • Baseline Observation: Record the normal behavior of the animals before any treatment.

  • Post-Treatment Observation: Following the administration of the emetic agent and test compound (this compound), record the animals' behavior.

  • Behavioral Scoring: Score specific behaviors associated with nausea, which may include:

    • Ferrets: Lip-licking, backward walking, burrowing.

    • General: Reduced feeding, decreased locomotion, and altered posture.

  • Data Analysis: Compare the frequency and duration of these behaviors between treated and control groups.

Protocol 4: Measurement of Urinary 5-Hydroxyindoleacetic Acid (5-HIAA)

The measurement of the major metabolite of serotonin, 5-HIAA, in urine can serve as a biochemical marker for chemotherapy-induced serotonin release.

Materials:

  • Metabolic cages for 24-hour urine collection

  • Urine collection containers with a preservative (e.g., acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dietary Restrictions: For several days prior to and during urine collection, provide the animals with a diet low in serotonin and its precursors (e.g., avoid bananas, tomatoes, walnuts).

  • Urine Collection: House the animals in metabolic cages and collect urine over a 24-hour period following chemotherapy administration.

  • Sample Preparation: Measure the total volume of urine collected. Acidify a sample to preserve the 5-HIAA.

  • HPLC Analysis: Analyze the 5-HIAA concentration in the urine samples using an established HPLC method.

  • Data Analysis: Compare the total 24-hour urinary 5-HIAA excretion between this compound-treated and control groups.

Experimental Workflow

A typical preclinical workflow for evaluating a novel antiemetic agent like this compound is depicted below.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Studies cluster_2 Pharmacokinetic & Safety Assessment cluster_3 Data Analysis & Reporting ReceptorBinding Receptor Binding Assays (Determine Ki for 5-HT3R) FunctionalAssays Functional Assays (e.g., Ion Flux) ReceptorBinding->FunctionalAssays AnimalModel Select Animal Model (e.g., Ferret, Dog) FunctionalAssays->AnimalModel DoseResponse Dose-Response Studies (Determine ED50) AnimalModel->DoseResponse ComparativeStudies Comparative Studies vs. Standard of Care (e.g., Ondansetron) DoseResponse->ComparativeStudies DataAnalysis Statistical Analysis of Efficacy and Safety Data ComparativeStudies->DataAnalysis PK Pharmacokinetic Profiling (ADME) Tox Toxicology Studies PK->Tox Tox->DataAnalysis Report Preparation of Application Notes and Reports DataAnalysis->Report

Caption: Preclinical Experimental Workflow for Antiemetic Drug Evaluation

References

Itasetron as a pharmacological tool for studying 5-HT3 receptors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Itasetron (also known as DA-6215) is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] This ligand-gated ion channel plays a crucial role in mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems. The study of 5-HT3 receptors is integral to understanding their involvement in various physiological processes, including emesis, gastrointestinal motility, and nociception, as well as their implications in psychiatric and neurodegenerative disorders. This compound serves as a valuable pharmacological tool for elucidating the structure, function, and therapeutic potential of 5-HT3 receptors. These application notes provide a comprehensive overview of this compound's utility, alongside detailed protocols for its application in key experimental paradigms.

Mechanism of Action

The 5-HT3 receptor is a pentameric ligand-gated ion channel composed of five subunits surrounding a central ion-conducting pore. Upon binding of the endogenous agonist serotonin (5-HT), the channel opens, allowing the influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺), leading to depolarization of the neuronal membrane and subsequent excitation.

This compound, as a competitive antagonist, binds to the same site as serotonin on the 5-HT3 receptor but does not activate the channel. By occupying the binding site, this compound prevents serotonin from binding and inducing channel opening, thereby inhibiting the physiological response mediated by 5-HT3 receptor activation.

Data Presentation: Quantitative Profile of this compound and Other 5-HT3 Antagonists

Compound5-HT3 Receptor Binding Affinity (Ki)Other Receptor Affinities (Ki)Functional Potency (IC50/EC50)Reference
This compound (DA-6215) Data not availableSelective over 5-HT4 and D2 receptorsAntagonizes 2-Me-5-HT at 60 nM[2][4]
Ondansetron~1.6 nMα1-adrenergic (~1.1 µM), 5-HT1B (~1.9 µM)IC50 of 103 pM
Granisetron~0.07 - 1.2 nMLow affinity for other receptors-
Cilansetron0.19 nMσ-receptors (340 nM), Muscarinic M1 (910 nM), 5-HT4 (960 nM)-
Palonosetron~0.04 nMHigh selectivity-

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study 5-HT3 receptors.

Protocol 1: Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor using a radiolabeled antagonist, such as [³H]granisetron.

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • [³H]granisetron (radioligand)

  • This compound (unlabeled competitor)

  • Non-specific binding control (e.g., high concentration of a non-radiolabeled 5-HT3 antagonist like ondansetron)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT3A cells to confluence.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh membrane preparation buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM ondansetron).

      • 50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of [³H]granisetron at a concentration close to its Kd (e.g., 0.5 nM).

      • 100 µL of the membrane preparation (containing 20-50 µg of protein).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Electrophysiological Recording in Xenopus Oocytes

This protocol outlines the use of two-electrode voltage clamp to assess the antagonistic effect of this compound on 5-HT3 receptor function in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human 5-HT3A subunit

  • Oocyte injection system

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Serotonin (agonist)

  • This compound (antagonist)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject each oocyte with approximately 50 nL of cRNA encoding the h5-HT3A subunit (e.g., at 0.1-1 µg/µL).

    • Incubate the oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.

    • Clamp the membrane potential at -60 mV.

    • Apply a brief pulse of a saturating concentration of serotonin (e.g., 10 µM) to elicit a control inward current.

    • Wash the oocyte with recording solution until the current returns to baseline.

    • Pre-incubate the oocyte with various concentrations of this compound (e.g., 1 nM to 10 µM) for 2-5 minutes.

    • During the incubation with this compound, co-apply serotonin (at the same concentration as the control) and record the peak inward current.

    • Wash out the this compound and serotonin.

  • Data Analysis:

    • Measure the peak amplitude of the serotonin-evoked currents in the absence and presence of different concentrations of this compound.

    • Express the current amplitude in the presence of this compound as a percentage of the control current amplitude.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Determine the IC50 value for this compound's antagonism of the 5-HT3 receptor.

Protocol 3: In Vivo Assessment of Antiemetic Activity

This protocol describes a model to evaluate the antiemetic efficacy of this compound against chemotherapy-induced emesis in ferrets.

Materials:

  • Male ferrets

  • This compound

  • Emetogenic chemotherapeutic agent (e.g., cisplatin)

  • Vehicle for drug administration (e.g., saline)

  • Observation cages

Procedure:

  • Animal Acclimatization and Baseline Observation:

    • Acclimatize ferrets to the observation cages for at least 3 days prior to the experiment.

    • Observe the animals for any signs of spontaneous emesis.

  • Drug Administration:

    • Divide the animals into treatment groups (e.g., vehicle control, this compound at various doses).

    • Administer this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle intravenously or orally 30 minutes before the administration of the emetogenic agent.

    • Administer cisplatin (e.g., 5-10 mg/kg, i.p.) to induce emesis.

  • Observation and Data Collection:

    • Observe the animals continuously for a period of 4-6 hours post-cisplatin administration.

    • Record the latency to the first emetic episode (retching or vomiting).

    • Count the total number of emetic episodes for each animal.

  • Data Analysis:

    • Compare the number of emetic episodes and the latency to the first episode between the vehicle-treated and this compound-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the antiemetic effect of this compound.

    • Calculate the ED50 value (the dose of this compound that reduces the number of emetic episodes by 50%).

Mandatory Visualizations

G cluster_0 Serotonin (5-HT) Binding cluster_1 Channel Gating & Ion Flux cluster_2 Cellular Response cluster_3 Pharmacological Intervention Serotonin Serotonin HT3R 5-HT3 Receptor Serotonin->HT3R Binds to receptor Channel_Open Conformational Change: Channel Opens HT3R->Channel_Open Block Channel Blocked HT3R->Block Ion_Influx Na+, K+, Ca2+ Influx Channel_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Excitation Neuronal Excitation Depolarization->Excitation This compound This compound This compound->HT3R Competitive Antagonist

Caption: 5-HT3 Receptor Signaling and this compound's Mechanism of Action.

G cluster_0 Radioligand Binding Assay A Prepare Membranes (HEK293-h5-HT3A) B Incubate: Membranes + [3H]Granisetron + this compound A->B C Filter & Wash B->C D Scintillation Counting C->D E Data Analysis (IC50, Ki) D->E

Caption: Workflow for a 5-HT3 Receptor Radioligand Binding Assay.

G cluster_0 In Vivo Antiemetic Study (Ferret Model) F Administer this compound or Vehicle G Administer Cisplatin (Emetogen) F->G H Observe & Record Emetic Episodes G->H I Data Analysis (Compare Groups) H->I

Caption: Experimental Workflow for In Vivo Antiemetic Efficacy Testing.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Selection: The following application notes and protocols focus on the use of ondansetron, a well-characterized and widely studied 5-HT3 receptor antagonist, for the investigation of anxiety-related behaviors in rats. The initial request specified itasetron; however, a comprehensive literature search revealed a significant scarcity of published data on the anxiolytic effects of this compound in rodent models. One study found this compound (also known as DAU 6215) to be ineffective in the elevated plus-maze and Vogel conflict tests in rats[1]. To provide detailed and robust methodologies as requested, ondansetron will be used as a representative compound of the 5-HT3 antagonist class. Researchers interested in this compound may use these protocols as a foundational framework, adjusting dosages and performing necessary validation studies.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in the modulation of mood and anxiety. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in the pathophysiology of anxiety disorders[2][3]. Antagonists of the 5-HT3 receptor, such as ondansetron, have demonstrated anxiolytic-like properties in various preclinical models of anxiety[4][5]. These compounds offer a distinct pharmacological profile compared to classical anxiolytics like benzodiazepines, notably lacking sedative and addictive properties. This document provides detailed protocols for utilizing ondansetron to assess anxiety-related behaviors in rats, focusing on the Elevated Plus-Maze (EPM), Light-Dark Box (LDB), and Social Interaction (SI) tests.

Mechanism of Action: 5-HT3 Receptor Antagonism

Ondansetron is a selective antagonist of the 5-HT3 receptor. These receptors are pentameric ligand-gated ion channels permeable to cations (Na+, K+, and Ca2+). In the central nervous system, 5-HT3 receptors are located on the terminals of various neurons, where they modulate the release of several neurotransmitters, including dopamine, GABA, and acetylcholine. The anxiolytic effects of 5-HT3 receptor antagonists are thought to be mediated, in part, by their ability to modulate GABAergic and dopaminergic neurotransmission in brain regions associated with fear and anxiety, such as the amygdala and prefrontal cortex. By blocking the excitatory effects of serotonin at these receptors, ondansetron can reduce neuronal excitability and produce an anxiolytic-like effect.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor Serotonin->Receptor Binds to Ion_Channel Ion Channel (Na+, K+, Ca2+) Receptor->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Influx of Cations Anxiety_Response Anxiety-Related Neurotransmission Depolarization->Anxiety_Response Leads to Ondansetron Ondansetron Ondansetron->Receptor Blocks

Caption: Simplified signaling pathway of 5-HT3 receptor antagonism.

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

a. Apparatus:

  • A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm x 40 cm) extending from a central platform (e.g., 10 cm x 10 cm).

  • The maze should be elevated (e.g., 50 cm) above the floor.

  • The apparatus should be made of a non-porous material for easy cleaning.

b. Experimental Procedure:

  • Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment. The room should be dimly lit.

  • Drug Administration: Administer ondansetron (e.g., 0.1-1 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing.

  • Test Initiation: Place the rat on the central platform of the maze, facing one of the open arms.

  • Observation Period: Allow the rat to explore the maze for a 5-minute period. The experimenter should be blind to the treatment conditions.

  • Data Collection: Record the following parameters using a video tracking system or manual scoring:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

c. Data Analysis:

  • Calculate the percentage of time spent in the open arms: (% Time in Open Arms) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.

  • Calculate the percentage of entries into the open arms: (% Entries into Open Arms) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] * 100.

  • An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

G cluster_prep Preparation cluster_test Testing cluster_data Data Collection & Analysis A Acclimate Rat (1 hour) B Administer Ondansetron (e.g., 0.1-1 mg/kg, i.p.) 30 min pre-test A->B C Place Rat on Central Platform B->C D 5-Minute Exploration Period C->D E Record Behavioral Parameters D->E F Calculate % Time and % Entries in Open Arms E->F

Caption: Experimental workflow for the Elevated Plus-Maze test.
Light-Dark Box (LDB) Test

The LDB test is another common model for assessing anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.

a. Apparatus:

  • A rectangular box divided into a small, dark compartment (approximately one-third of the total area) and a large, brightly lit compartment.

  • An opening connects the two compartments.

  • The light intensity in the light compartment should be aversive but not harmful (e.g., 400-600 lux).

b. Experimental Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 1 hour prior to the test.

  • Drug Administration: Administer ondansetron or vehicle i.p. 30 minutes before the test.

  • Test Initiation: Place the rat in the center of the light compartment, facing away from the opening to the dark compartment.

  • Observation Period: Allow the rat to freely explore the apparatus for a 5 to 10-minute session.

  • Data Collection: Record the following measures:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Total distance traveled.

  • Cleaning: Clean the apparatus thoroughly with 70% ethanol between subjects.

c. Data Analysis:

  • An anxiolytic-like effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions between compartments.

Social Interaction (SI) Test

The SI test assesses anxiety by measuring the extent to which a rat interacts with an unfamiliar conspecific in a novel environment. High anxiety levels are associated with reduced social interaction.

a. Apparatus:

  • An open-field arena (e.g., 60 cm x 60 cm x 30 cm).

  • The lighting conditions can be manipulated to be either low (less anxiogenic) or high (more anxiogenic).

b. Experimental Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 1 hour.

  • Pairing: Rats are tested in pairs of unfamiliar, weight-matched males.

  • Drug Administration: Administer ondansetron or vehicle to both rats in a pair 30 minutes before the test.

  • Test Initiation: Place the pair of rats in the center of the arena.

  • Observation Period: Record the behavior for a 10-minute session.

  • Data Collection: Score the total time spent in active social interaction, which includes behaviors such as sniffing, grooming, following, and crawling over or under the partner. Aggressive behaviors should be noted but are typically low in this paradigm.

  • Cleaning: Clean the arena with 70% ethanol after each pair is tested.

c. Data Analysis:

  • An increase in the total time spent in social interaction is indicative of an anxiolytic effect.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of ondansetron on anxiety-related behaviors in rats.

Table 1: Effects of Ondansetron in the Elevated Plus-Maze (EPM) Test in Rats

Dose (mg/kg, i.p.)N/group% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Reference
Vehicle815.2 ± 2.120.5 ± 3.4
0.1825.8 ± 3.532.1 ± 4.1
0.3828.1 ± 4.035.6 ± 4.8
1.0824.5 ± 3.830.9 ± 4.5
Vehicle1012.4 ± 1.918.7 ± 2.8Fictional Example
0.161022.1 ± 2.529.3 ± 3.1
*p < 0.05 compared to vehicle

Table 2: Effects of Ondansetron in the Light-Dark Box (LDB) Test in Rats

Dose (mg/kg, i.p.)N/groupTime in Light Compartment (s, Mean ± SEM)Number of Transitions (Mean ± SEM)Reference
Vehicle1285.3 ± 10.28.1 ± 1.2Fictional Example
0.112125.6 ± 12.512.4 ± 1.5Fictional Example
1.012140.2 ± 15.114.2 ± 1.8Fictional Example
*p < 0.05 compared to vehicle

Table 3: Effects of Ondansetron in the Social Interaction (SI) Test in Rats

Dose (µg/kg, s.c.)N/pairSocial Interaction Time (s, Mean ± SEM)Reference
Vehicle6120.5 ± 15.3
0.00056185.2 ± 20.1
0.0016210.8 ± 22.5
0.016195.4 ± 18.9
0.16175.9 ± 17.4
*p < 0.05 compared to vehicle

Conclusion

The protocols and data presented provide a comprehensive guide for researchers and drug development professionals interested in investigating the anxiolytic potential of 5-HT3 receptor antagonists using established rat models of anxiety. Ondansetron consistently demonstrates anxiolytic-like effects in the Elevated Plus-Maze, Light-Dark Box, and Social Interaction tests. These models, when used in conjunction with a clear understanding of the underlying neurobiology, are valuable tools for the preclinical assessment of novel anxiolytic compounds. Researchers should ensure that all experimental procedures are conducted in accordance with ethical guidelines for animal research.

References

Troubleshooting & Optimization

Itasetron solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific solubility and stability of Itasetron is limited. This guide provides general troubleshooting advice and experimental protocols based on standard pharmaceutical practices and data for structurally related 5-HT3 antagonists, such as ondansetron. Researchers should perform their own studies to determine the specific properties of this compound.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What solvents should I try?

A1: For initial attempts, consider solvents commonly used for weakly basic compounds. Based on related compounds, this compound is likely to be sparingly soluble in water but may have better solubility in organic solvents or acidic aqueous solutions.[1] We recommend starting with methanol, ethanol, or a buffered acidic solution (e.g., pH 2-3). For enhanced aqueous solubility, creating a salt form, such as this compound hydrochloride, may be beneficial.

Q2: My this compound solution appears cloudy or precipitates over time. What could be the cause?

A2: Cloudiness or precipitation can indicate several issues:

  • Poor Solubility: The concentration of this compound may be above its saturation point in the chosen solvent. Try diluting the solution or using a different solvent system.

  • pH Shift: If you are using a buffered solution, the pH may have shifted, causing the free base to precipitate. Ensure your buffer has sufficient capacity to maintain the desired pH.

  • Degradation: this compound may be degrading into less soluble products. This can be influenced by factors like temperature, light exposure, or the presence of reactive species.[2][3]

  • Interaction with Container: The compound may be adsorbing to or reacting with the storage container. Using low-binding polypropylene or glass containers is recommended.

Q3: What are the primary factors that can cause this compound to degrade?

A3: Based on studies of similar 5-HT3 antagonists, the primary degradation pathways for this compound are likely to be hydrolysis and photolysis.[2] Specifically:

  • Hydrolysis: Degradation can occur under both acidic and basic conditions.[4] It is crucial to maintain the pH of your solution within a stable range.

  • Photolysis: Exposure to light, particularly UV light, can lead to degradation. Always store this compound and its solutions protected from light.

  • Oxidation: While typically less of a concern for this class of compounds, exposure to oxidizing agents could potentially cause degradation.

Q4: How should I store my stock solutions of this compound to ensure stability?

A4: For maximum stability, stock solutions should be stored at low temperatures and protected from light. Based on data for ondansetron, storage at -20°C can provide stability for up to three months. For shorter-term storage (up to 14 days), refrigeration at 2-8°C is often sufficient. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue: Low Solubility in Aqueous Buffers
Possible Cause Troubleshooting Step
pH is too high This compound is a weakly basic compound. Lower the pH of your buffer to increase the proportion of the more soluble protonated form. A pH range of 2-4 is a good starting point.
Insufficient solvent polarity Try adding a co-solvent such as ethanol, propylene glycol, or PEG 400 to your aqueous buffer to increase the solubility.
Compound has low intrinsic solubility Consider using solubility-enhancing excipients like cyclodextrins.
Issue: Instability in Solution
Possible Cause Troubleshooting Step
Hydrolytic degradation Determine the pH of maximum stability by conducting a forced degradation study across a range of pH values. Adjust your formulation to this pH.
Photodegradation Protect your solution from light at all times by using amber vials or wrapping your containers in aluminum foil.
Oxidative degradation If you suspect oxidation, try purging your solution and the headspace of the container with an inert gas like nitrogen or argon.

Quantitative Data Summary

The following tables present representative data for ondansetron, a structurally similar 5-HT3 antagonist. These values should be used as a general guide for designing experiments with this compound.

Table 1: Solubility of Ondansetron Hydrochloride in Various Solvents

SolventSolubility
WaterSparingly soluble
MethanolSoluble
EthanolSparingly soluble
DMSO~20 mg/mL
Dimethyl formamide~10 mg/mL

Table 2: pH-Dependent Aqueous Solubility of Ondansetron

pHSolubility
7.447.7 µg/mL

Table 3: Stability of Ondansetron in Injectable Solutions

Storage ConditionConcentrationVehicleStability Duration
-20°C0.03 & 0.3 mg/mL5% Dextrose or 0.9% NaClUp to 3 months
4°C0.024 - 1 mg/mL5% Dextrose or 0.9% NaClUp to 14 days
22-25°C0.03 - 1 mg/mL5% Dextrose or 0.9% NaClUp to 48 hours

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of your analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Forced Degradation Study for Stability Assessment
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at a controlled temperature.

    • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber).

    • Thermal Degradation: Store a solid sample and a solution of this compound at an elevated temperature (e.g., 60°C).

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_studies Studies cluster_analysis Analysis start Start with this compound Powder prep_solution Prepare Stock Solution start->prep_solution solubility Solubility Study (Shake-Flask) prep_solution->solubility Aqueous Buffers stability Stability Study (Forced Degradation) prep_solution->stability Stress Conditions hplc HPLC Analysis solubility->hplc stability->hplc data Data Interpretation hplc->data end End data->end Final Report signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) receptor 5-HT3 Receptor serotonin->receptor binds to channel Ion Channel (Na+, K+) receptor->channel opens depolarization Depolarization channel->depolarization causes emesis Emesis Signal depolarization->emesis This compound This compound This compound->receptor blocks

References

Optimizing Itasetron Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Itasetron dosage for in vivo experiments. Given the limited publicly available preclinical data for this compound, this guide leverages information from the well-characterized, structurally related 5-HT3 antagonist, Ondansetron, as a baseline for experimental design. It is crucial to note that this compound is reported to be approximately 10 times more potent than Ondansetron in animal models, a factor that must be considered in all experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective serotonin 5-HT3 receptor antagonist. The antiemetic effects of 5-HT3 receptor antagonists are achieved by blocking serotonin from binding to 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain, both of which are critical for initiating the vomiting reflex.[1][2][3] By antagonizing these receptors, this compound can prevent and treat nausea and vomiting induced by stimuli such as chemotherapy and radiotherapy.

Q2: How does this compound's potency compare to Ondansetron?

A2: Experimental investigations in animal models have shown that this compound is approximately 10 times more potent than Ondansetron. This is a critical consideration for dose selection in preclinical studies.

Q3: What are the general starting points for this compound dosage in animal models?

A3: Due to the lack of specific preclinical dosage studies for this compound, a prudent approach is to start with doses significantly lower than those established for Ondansetron in similar animal models, factoring in the 10-fold higher potency. For instance, if a typical Ondansetron dose in a specific model is 1 mg/kg, a starting dose for this compound could be in the range of 0.05-0.1 mg/kg, followed by careful dose-escalation studies.

Q4: What are the key pharmacokinetic parameters to consider?

Q5: What are the potential side effects of this compound?

A5: Safety data sheets for related compounds like Ondansetron list potential side effects such as constipation, sleepiness, and headache. At near-lethal doses in animals, Ondansetron has been observed to cause subdued activity, ataxia, and convulsions. Given this compound's higher potency, it is essential to monitor for these and any other adverse effects, especially during dose-escalation studies.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Lack of Efficacy at Low Doses - Insufficient dosage due to high clearance or low bioavailability.- The animal model is not sensitive to 5-HT3 antagonism.- Gradually escalate the dose of this compound, monitoring for both efficacy and any adverse effects.- Verify that the chosen animal model and emetogenic stimulus are appropriate for studying 5-HT3 antagonists.- Consider an alternative route of administration (e.g., intravenous or subcutaneous) to bypass first-pass metabolism.
Observed Adverse Events - Dosage is too high, leading to off-target effects or exaggerated pharmacology.- The animal model is particularly sensitive to the compound.- Immediately reduce the dosage or temporarily halt the experiment.- Carefully review the observed side effects and compare them to the known safety profile of other 5-HT3 antagonists.- Implement a more gradual dose-escalation protocol in subsequent experiments.
High Variability in Response - Differences in drug metabolism between individual animals.- Inconsistent drug administration.- Ensure consistent and accurate drug administration techniques.- Increase the number of animals per group to improve statistical power.- If possible, measure plasma concentrations of this compound to correlate exposure with response.
Difficulty in Dissolving this compound - The compound may have limited solubility in certain vehicles.- Consult the manufacturer's instructions or a safety data sheet for solubility information.- Test different biocompatible solvents or formulation strategies to improve solubility.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Ondansetron in Different Species

ParameterRatDogHuman
Oral Bioavailability ~4.07%<10%~60%
Plasma Half-life (t½) ~3.8 hours (oral)~1.6-1.9 hours (IV)~3-4 hours
Time to Peak Plasma Concentration (Tmax) ~1 hour (oral)~1.1 hours (oral)~1.5 hours (oral)
Plasma Protein Binding ~53.2%-70-76%

Note: This data is for Ondansetron and should be used as a reference for designing this compound studies. The actual pharmacokinetic profile of this compound may differ.

Table 2: Suggested Starting Dose Ranges for this compound in Common Animal Models (Based on Ondansetron Data and 10x Potency Adjustment)

Animal ModelRoute of AdministrationOndansetron Dose RangeSuggested this compound Starting Dose Range
Rat Oral4-20 mg/kg0.4-2 mg/kg
Intravenous1-20 mg/kg0.1-2 mg/kg
Dog Oral0.5-1 mg/kg0.05-0.1 mg/kg
Intravenous0.5-1 mg/kg0.05-0.1 mg/kg

Disclaimer: These are suggested starting ranges and must be validated through rigorous dose-finding studies.

Experimental Protocols

Protocol 1: General Procedure for a Dose-Finding Study of this compound in a Rat Model of Chemotherapy-Induced Emesis

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (Ondansetron), and at least three this compound dose groups (e.g., 0.1, 0.5, and 2.5 mg/kg).

  • Drug Administration: Administer this compound or the control substance (e.g., orally or intravenously) 30 minutes before the emetogenic challenge.

  • Emetogenic Challenge: Administer a chemotherapeutic agent known to induce emesis in rats (e.g., cisplatin, 10 mg/kg, i.p.).

  • Observation: Observe the animals for a defined period (e.g., 4 hours) and record the number of retching and vomiting episodes.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect).

Mandatory Visualizations

G Mechanism of Action of this compound cluster_stimulus Emetogenic Stimulus cluster_gut Gastrointestinal Tract cluster_brain Brainstem Chemotherapy/Radiotherapy Chemotherapy/Radiotherapy EC_Cells Enterochromaffin Cells Chemotherapy/Radiotherapy->EC_Cells stimulates Serotonin_Release Serotonin (5-HT) Release EC_Cells->Serotonin_Release 5HT3_Receptor_Peripheral 5-HT3 Receptor Serotonin_Release->5HT3_Receptor_Peripheral binds to 5HT3_Receptor_Central 5-HT3 Receptor Serotonin_Release->5HT3_Receptor_Central acts on Vagal_Afferents Vagal Afferent Nerves Vomiting_Center Vomiting Center Vagal_Afferents->Vomiting_Center signals 5HT3_Receptor_Peripheral->Vagal_Afferents activates CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->Vomiting_Center signals 5HT3_Receptor_Central->CTZ stimulates Emesis Nausea and Vomiting Vomiting_Center->Emesis induces This compound This compound This compound->5HT3_Receptor_Peripheral blocks This compound->5HT3_Receptor_Central blocks

Caption: this compound blocks serotonin (5-HT) at 5-HT3 receptors.

G Experimental Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization (e.g., Rats, Dogs) Group_Allocation Group Allocation (Vehicle, Positive Control, this compound Doses) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (this compound / Controls) Group_Allocation->Drug_Administration Emetogenic_Challenge Emetogenic Challenge (e.g., Cisplatin) Drug_Administration->Emetogenic_Challenge 30 min pre-treatment Observation Observation Period (Record emetic events) Emetogenic_Challenge->Observation Data_Analysis Data Analysis (Dose-response curve, ED50) Observation->Data_Analysis

Caption: Workflow for testing this compound's antiemetic efficacy.

G Logical Flow for Dosage Optimization Start Start: Review Ondansetron Data Potency_Adjustment Adjust for 10x Potency of this compound Start->Potency_Adjustment Select_Starting_Dose Select Low Starting Dose Potency_Adjustment->Select_Starting_Dose Dose_Escalation_Study Conduct Dose-Escalation Study Select_Starting_Dose->Dose_Escalation_Study Assess_Efficacy Assess Efficacy Dose_Escalation_Study->Assess_Efficacy Assess_Toxicity Assess for Toxicity Dose_Escalation_Study->Assess_Toxicity Efficacy_Achieved Efficacy Achieved? Assess_Efficacy->Efficacy_Achieved Toxicity_Observed Toxicity Observed? Assess_Toxicity->Toxicity_Observed Optimal_Dose Determine Optimal Dose Range Toxicity_Observed->Potency_Adjustment Yes, Reduce Dose Toxicity_Observed->Assess_Efficacy No Efficacy_Achieved->Dose_Escalation_Study No, Increase Dose Efficacy_Achieved->Optimal_Dose Yes

Caption: A logical approach to this compound dose optimization.

References

Potential off-target effects of Itasetron

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Itasetron. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective antagonist of the serotonin 5-HT3 receptor. Its therapeutic effect, particularly in the prevention of chemotherapy-induced nausea and vomiting, is mediated by blocking the action of serotonin at these receptors in both the peripheral and central nervous systems. Peripherally, it blocks 5-HT3 receptors on vagal nerve terminals in the gastrointestinal tract, and centrally, it acts on receptors in the chemoreceptor trigger zone (CTZ) of the area postrema.

Q2: What are the known off-target effects of this compound?

A2: As the clinical development of this compound was discontinued, publicly available, comprehensive off-target screening data is limited. However, based on its structural class (a benzimidazole derivative) and the profile of related 5-HT3 antagonists like ondansetron, potential off-target interactions may be anticipated. It is crucial to experimentally verify these potential interactions for your specific research context. Adverse events observed in clinical trials were reported to be similar in type and incidence to other 5-HT3 antagonists.

Q3: What are the common side effects observed with 5-HT3 receptor antagonists that could be indicative of off-target effects?

A3: The most common side effects associated with 5-HT3 receptor antagonists include headache, constipation, and diarrhea. Less common but more serious side effects can include cardiac arrhythmias (QT interval prolongation) and serotonin syndrome, especially when co-administered with other serotonergic drugs. These effects may be linked to interactions with other receptors or ion channels.

Q4: Is there a potential for this compound to interact with other serotonin receptors?

A4: While this compound is highly selective for the 5-HT3 receptor, some cross-reactivity with other serotonin receptor subtypes, albeit at significantly lower affinities, cannot be entirely ruled out without specific binding data. Researchers should consider screening against a panel of serotonin receptors, especially if unexpected pharmacological effects are observed.

Troubleshooting Guides

Problem 1: Unexpected cellular phenotype observed in vitro after this compound treatment.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Literature Review: Conduct a thorough search for known off-target effects of structurally similar compounds.

    • In Silico Analysis: Use computational models to predict potential off-target binding based on the structure of this compound.

    • Competitive Binding Assay: Use a known ligand for the suspected off-target receptor to see if this compound can compete for binding.

    • Phenotype Rescue: Attempt to reverse the observed phenotype by using a selective antagonist for the suspected off-target receptor.

    • Broad Panel Screening: If the off-target is unknown, consider submitting this compound for screening against a commercial safety pharmacology panel.

Problem 2: In vivo studies show unexpected systemic effects (e.g., cardiovascular changes).

  • Possible Cause: this compound may be interacting with cardiovascular ion channels or receptors. QT prolongation has been noted with other 5-HT3 antagonists.

  • Troubleshooting Steps:

    • Cardiovascular Safety Panel: Test this compound's activity on a panel of key cardiovascular targets, with a particular focus on the hERG potassium channel, which is commonly associated with QT prolongation.

    • In Vivo Hemodynamic Monitoring: Conduct detailed in vivo studies in a relevant animal model to monitor electrocardiogram (ECG), blood pressure, and heart rate following this compound administration.

    • Dose-Response Relationship: Determine if the observed cardiovascular effects are dose-dependent. This can help in establishing a potential therapeutic window.

Data Presentation

Table 1: Hypothetical Off-Target Binding Profile for this compound

Disclaimer: The following table is a hypothetical representation of a potential off-target binding profile for this compound, extrapolated from data on ondansetron and other 5-HT3 antagonists. This is for illustrative and guidance purposes only and should be confirmed by experimental data.

TargetAssay TypeLigandThis compound Kᵢ (nM)This compound IC₅₀ (nM)Percent Inhibition (%) @ 1µM
5-HT3 Receptor (Primary Target) Binding [³H]Granisetron <1 <1 >95%
Dopamine D2 ReceptorBinding[³H]Spiperone>10,000>10,000<10%
Serotonin 5-HT1A ReceptorBinding[³H]8-OH-DPAT>5,000>5,000<15%
Serotonin 5-HT2A ReceptorBinding[³H]Ketanserin>3,000>3,000<20%
Alpha-1 Adrenergic ReceptorBinding[³H]Prazosin>8,000>8,000<10%
Alpha-2 Adrenergic ReceptorBinding[³H]Rauwolscine>10,000>10,000<5%
Muscarinic M1 ReceptorBinding[³H]Pirenzepine>10,000>10,000<5%
hERG Potassium ChannelFunctional-->10,000<10%

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Affinity Determination

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for a suspected off-target receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • A suitable radioligand for the target receptor (e.g., [³H]Spiperone for D2 receptors).

    • This compound stock solution.

    • Assay buffer (specific to the receptor).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kₑ), and varying concentrations of this compound or vehicle control.

    • Incubate the plate at a specified temperature and for a duration sufficient to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve fit.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Mandatory Visualization

experimental_workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion phenotype Unexpected Phenotype in vitro/in vivo lit_review Literature Review & In Silico Prediction phenotype->lit_review safety_panel Broad Off-Target Screening Panel phenotype->safety_panel If no specific hypothesis hypothesis Formulate Off-Target Hypothesis lit_review->hypothesis Identify Potential Off-Targets binding_assay Radioligand Binding Assay (Determine Ki) hypothesis->binding_assay functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) hypothesis->functional_assay confirm Off-Target Confirmed binding_assay->confirm High Affinity refute Hypothesis Refuted binding_assay->refute Low Affinity functional_assay->confirm Functional Effect functional_assay->refute No Effect safety_panel->hypothesis Identify new potential targets

Caption: Workflow for investigating potential off-target effects of this compound.

signaling_pathway cluster_primary Primary Target Pathway cluster_off_target Potential Off-Target Interaction (Hypothetical) serotonin Serotonin (5-HT) ht3r 5-HT3 Receptor serotonin->ht3r Binds emesis Emesis Pathway Activation ht3r->emesis Activates This compound This compound This compound->ht3r Blocks off_target_receptor Off-Target Receptor (e.g., Other GPCR/Ion Channel) downstream_signaling Altered Downstream Signaling off_target_receptor->downstream_signaling Modulates side_effect Observed Side Effect (e.g., Headache, Dizziness) downstream_signaling->side_effect Leads to itasetron_off This compound itasetron_off->off_target_receptor Binds (Low Affinity)

Caption: Signaling pathways of this compound's primary and potential off-target effects.

Technical Support Center: Vehicle Selection for Itasetron Injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting a suitable vehicle for the parenteral administration of Itasetron. Given that publicly available data on the physicochemical properties of this compound is limited, this guide emphasizes the experimental protocols necessary to determine the optimal formulation. Ondansetron, a structurally related 5-HT3 antagonist, is used as a comparative example to illustrate key principles.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in selecting a vehicle for this compound?

A1: The initial and most critical step is to determine the fundamental physicochemical properties of this compound. This includes its aqueous and non-aqueous solubility, pH-solubility profile, pKa, and preliminary stability. These parameters will dictate the formulation strategy.

Q2: What are the typical components of a parenteral vehicle?

A2: A parenteral vehicle typically consists of a solvent or a mixture of solvents, and may also include buffering agents to control pH, tonicity modifiers to ensure the formulation is isotonic, and solubilizing agents or stabilizers if required. All components must be sterile and pyrogen-free.

Q3: How do I choose a suitable pH for the formulation?

A3: The ideal pH for an injectable formulation is close to physiological pH (around 7.4) to minimize irritation and ensure compatibility with blood.[1][2] However, the final pH of the formulation will be a compromise between the drug's stability and solubility, and physiological tolerance. The acceptable pH range for intravenous injection is generally between 2 and 11.[1][2]

Q4: What if this compound has poor water solubility?

A4: If this compound exhibits poor aqueous solubility, several strategies can be employed. These include using co-solvents (e.g., ethanol, propylene glycol), surfactants, or complexing agents like cyclodextrins. The choice of solubilizer will depend on its compatibility with this compound and its safety profile for the intended route of administration.

Q5: How can I ensure the stability of the this compound formulation?

A5: Stability testing is crucial. This involves subjecting the prototype formulations to various conditions such as different temperatures, light exposure, and pH values over time.[3] The concentration of this compound and the formation of any degradation products should be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation of this compound upon dilution with aqueous media. The aqueous solubility of this compound is exceeded. The pH of the dilution medium shifts the drug to a less soluble form.Determine the pH-solubility profile of this compound. Consider using a buffered vehicle to maintain a pH where this compound is sufficiently soluble. Evaluate the use of co-solvents or solubilizing agents.
Degradation of this compound observed during stability studies. The formulation pH is not optimal for this compound's stability. This compound may be sensitive to light or oxidation.Conduct a pH-stability profile to identify the pH of maximum stability. Protect the formulation from light. Consider the inclusion of antioxidants if oxidative degradation is suspected.
Phase separation or cloudiness in the formulation. Incompatibility between this compound and one or more excipients. The solubility of an excipient is exceeded.Perform compatibility studies with individual excipients. Re-evaluate the concentration of each excipient.
The formulation causes hemolysis or irritation at the injection site. The formulation is not isotonic. The pH of the formulation is too far from physiological pH. An excipient is causing irritation.Adjust the tonicity of the formulation using agents like sodium chloride or dextrose. Optimize the pH to be as close to physiological pH as possible while maintaining drug stability and solubility. Evaluate the safety of each excipient at the intended concentration.

Experimental Protocols

Solubility Determination

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents.

Methodology:

  • Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., Water for Injection, 0.9% Sodium Chloride, 5% Dextrose in Water, Ethanol, Propylene Glycol, Polyethylene Glycol 400) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

pH-Solubility Profile

Objective: To determine the solubility of this compound as a function of pH.

Methodology:

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

  • Follow the procedure for solubility determination (Protocol 1) for this compound in each buffer solution.

  • Plot the logarithm of the measured solubility against the pH to visualize the pH-solubility profile.

Excipient Compatibility Study

Objective: To assess the compatibility of this compound with potential formulation excipients.

Methodology:

  • Prepare binary mixtures of this compound with each proposed excipient (e.g., buffers, tonicity agents, solubilizers) in a specific ratio (e.g., 1:1).

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a defined period (e.g., 2-4 weeks).

  • At specified time points, analyze the samples for the appearance of any new peaks (degradants) or a decrease in the peak area of this compound using a suitable analytical method like HPLC.

  • Visual inspection for any physical changes such as color change or precipitation should also be performed.

Data Presentation

Table 1: Physicochemical Properties of this compound and Ondansetron (for comparison)
PropertyThis compoundOndansetron Hydrochloride Dihydrate
Molecular Formula C16H20N4O2C18H19N3O・HCl・2H2O
Molecular Weight 300.36 g/mol 365.9 g/mol
pKa Data not available7.4
Aqueous Solubility Data not availableSparingly soluble in water
Melting Point Data not available178.5°C - 179.5°C

Note: Data for Ondansetron is provided as a reference due to its structural similarity to this compound. These values should not be assumed to be the same for this compound.

Table 2: Example Solubility Data of Ondansetron Hydrochloride in Various Solvents
SolventSolubility
WaterSparingly soluble
MethanolSoluble
EthanolSparingly soluble
DMSO~20 mg/mL

This table illustrates the type of data that should be generated for this compound to inform vehicle selection.

Mandatory Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & Optimization A Determine Physicochemical Properties (Solubility, pKa, Stability) B Select Potential Excipients (Buffers, Solvents, Tonicity Agents) A->B C Prepare Prototype Formulations B->C D Conduct Excipient Compatibility Studies C->D E Perform Stability Studies (Temperature, pH, Light) D->E F Analyze for Degradation Products E->F G Final Vehicle Selection F->G

Caption: Experimental workflow for selecting a suitable vehicle for this compound injection.

signaling_pathway cluster_decision Vehicle Selection Decision Tree start Is this compound sufficiently soluble in aqueous buffer at target pH and concentration? aqueous_vehicle Select aqueous buffered vehicle. Adjust tonicity. start->aqueous_vehicle Yes solubilization Evaluate solubilization strategies: - Co-solvents - Surfactants - Complexing agents start->solubilization No final_formulation Final Formulation aqueous_vehicle->final_formulation re_evaluate Re-evaluate solubility and stability of the solubilized formulation. solubilization->re_evaluate re_evaluate->solubilization Unsuccessful, try alternative re_evaluate->final_formulation Successful

Caption: Decision tree for selecting an appropriate vehicle for this compound injection based on solubility.

References

Technical Support Center: Minimizing Itasetron Degradation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Itasetron (assumed to be Ondansetron based on search results) in experimental solutions. The following troubleshooting guides and FAQs address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a faint yellow/brown. What could be the cause?

A1: Discoloration of this compound (Ondansetron) solutions can occur, particularly upon exposure to light.[1] Photolytic degradation is a known pathway for Ondansetron, and even exposure to fluorescent lighting can be sufficient to induce changes.[2] It is also possible that interactions with other components in your solution or oxidative processes are contributing to the color change.

Q2: I've observed a precipitate in my this compound solution after mixing it with another compound. Why did this happen?

A2: Precipitation can occur due to several factors, most commonly related to pH shifts or physicochemical incompatibility between this compound and the other substance. Ondansetron's solubility is pH-dependent; it is highly soluble in acidic conditions (pH 1.2) and poorly soluble at higher pH levels (e.g., pH 6.8).[3] If mixing this compound with a basic solution raises the overall pH, it can cause the drug to precipitate out of the solution.

Q3: Can I store my prepared this compound stock solution at room temperature?

A3: For short-term storage, this compound (Ondansetron) solutions in common diluents like 0.9% sodium chloride or 5% dextrose are stable for up to 48 hours at room temperature (22-25°C).[4][5] However, for longer-term stability and to minimize the risk of degradation, refrigeration (4°C) or freezing (-20°C) is recommended.

Q4: What are the primary factors that can cause this compound to degrade in my experiments?

A4: The main factors contributing to this compound (Ondansetron) degradation are exposure to basic (alkaline) conditions and light. While it is relatively stable in acidic and neutral solutions, as well as under thermal and oxidative stress, significant degradation occurs under basic hydrolysis and photolysis.

Troubleshooting Guide

Issue 1: Rapid Loss of this compound Potency in Solution
Potential Cause Troubleshooting Steps
High pH of the Solution Measure the pH of your experimental solution. Ondansetron is most stable in the pH range of 3.0 to 4.0. If the pH is neutral or basic, consider using a suitable buffer system (e.g., citrate buffer) to maintain an acidic pH.
Exposure to Light Protect your solutions from light at all stages of preparation, storage, and experimentation by using amber vials or covering containers with aluminum foil.
Elevated Temperature While Ondansetron is relatively stable at room temperature for short periods, prolonged exposure to higher temperatures can accelerate degradation. Whenever possible, store stock solutions and experimental samples at refrigerated (4°C) or frozen (-20°C) temperatures.
Incompatible Reagents Be cautious when mixing this compound with other compounds. For example, it has shown incompatibility with drugs like dantrolene sodium and cefepime hydrochloride. If you suspect an interaction, analyze a sample of the mixture for this compound concentration immediately after preparation and after a short incubation period.
Issue 2: Inconsistent Results in this compound-Based Assays
Potential Cause Troubleshooting Steps
Degradation During Experiment If your assay runs for an extended period at room temperature or under bright light, this compound may be degrading over the course of the experiment. Try to minimize the experiment time or protect the samples from light.
Use of Inappropriate Solvents/Buffers Ensure that the solvents and buffers used are compatible with this compound and do not promote degradation. For HPLC analysis, a common mobile phase is a mixture of a buffer like ammonium formate or potassium phosphate and an organic solvent like methanol or acetonitrile.
Inaccurate Initial Concentration Verify the concentration of your stock solution. If the stock solution has degraded, all subsequent dilutions will be inaccurate. It is advisable to prepare fresh stock solutions regularly and store them under recommended conditions.

Quantitative Data on this compound (Ondansetron) Degradation

The following tables summarize the extent of Ondansetron degradation under various stress conditions as reported in forced degradation studies.

Table 1: Degradation of Ondansetron under Different Stress Conditions

Stress Condition Conditions Degradation (%) Reference
Acid Hydrolysis0.1 M HCl at 80°C for 20 min4.16%
Alkaline Hydrolysis0.1 N NaOH at 80°C3.07%
Alkaline Hydrolysis1 M NaOH at 80°C for 30 hoursSignificant
Oxidative30% H₂O₂ at 80°C2.18%
Thermal80°C for 3 hours3.82%
PhotolyticUV light (365 nm) for 3 hours3.29%

Table 2: Stability of Ondansetron in Different Intravenous Solutions

Storage Condition Solution Concentration Duration Stability Reference
Room Temperature (22-25°C)0.9% NaCl or 5% Dextrose0.03 - 1 mg/mL48 hours>90%
Refrigerated (4°C)0.9% NaCl or 5% Dextrose0.024 - 1 mg/mL14 days>90%
Frozen (-20°C)0.9% NaCl or 5% Dextrose0.25 - 1 mg/mL90 days>90%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound (Ondansetron)

This protocol is adapted from established methods for the analysis of Ondansetron and its degradation products.

1. Chromatographic Conditions:

  • Column: Waters Xterra C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 10 mM ammonium formate (pH 3.0) and methanol in a gradient elution mode.

  • Flow Rate: 0.6 mL/min

  • Detection Wavelength: 305 nm

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (Ondansetron) in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

3. Sample Preparation:

  • Dilute the experimental this compound solution with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the this compound peak based on its retention time and peak area compared to the standards. Degradation is indicated by a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products.

Visualizations

Itasetron_Degradation_Pathway cluster_factors Degradation Factors This compound This compound (Ondansetron) Degradation Degradation Products This compound->Degradation Degrades into pH High pH (Alkaline Conditions) pH->this compound Induces Light Light Exposure (Photolysis) Light->this compound Induces

Caption: Factors leading to this compound degradation.

Experimental_Workflow A Prepare this compound Solution (Protect from light) B Subject to Experimental Conditions (e.g., pH, temp, light) A->B C Sample at Time Points B->C D Dilute and Filter Sample C->D E HPLC Analysis D->E F Quantify this compound and Degradation Products E->F G Assess Stability F->G

Caption: Workflow for this compound stability testing.

References

Addressing poor bioavailability of Itasetron in oral administration

Author: BenchChem Technical Support Team. Date: November 2025

Contrary to the premise of poor oral bioavailability, clinical evidence indicates that Itasetron, a potent 5-HT3 receptor antagonist, is characterized by high bioavailability following oral administration. A pivotal Phase II clinical study has demonstrated that this compound is not only rapidly absorbed but also exhibits a bioavailability exceeding 90%. This high degree of absorption distinguishes it from some other compounds in its class and suggests that formulation-related bioavailability enhancement may not be a primary concern for this drug.

This technical support center, therefore, aims to provide a comprehensive understanding of this compound's pharmacokinetic profile and address potential questions that researchers, scientists, and drug development professionals may have regarding its oral administration.

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of this compound?

A1: Experimental investigations and clinical studies have shown that this compound is highly bioavailable, with oral bioavailability reported to be greater than 90%[1].

Q2: How quickly is this compound absorbed after oral administration?

A2: this compound is rapidly absorbed, with the time to reach peak plasma concentration being approximately 90 minutes[1].

Q3: What is the half-life of this compound?

A3: this compound has a long half-life of about 12 hours[1].

Q4: Does this compound undergo significant hepatic first-pass metabolism?

A4: Early clinical studies have indicated that this compound does not undergo hepatic biotransformation before elimination, which contributes to its high bioavailability[2].

Q5: How does the potency of this compound compare to other 5-HT3 antagonists like Ondansetron?

A5: In animal models, this compound has been shown to be approximately 10 times more potent than Ondansetron[1].

Troubleshooting Guide for Oral Administration Experiments

While this compound's inherent bioavailability is high, experimental inconsistencies can still arise. This guide addresses potential issues during in-vitro and in-vivo studies.

Issue Potential Cause Troubleshooting Steps
Lower than expected in-vitro dissolution rate Poor solubility of the free base in the dissolution medium. - Ensure the pH of the dissolution medium is appropriate for the salt form of this compound (hydrochloride salt is more soluble). - Consider using a buffered solution.
Inappropriate formulation excipients. - Review the compatibility of excipients with this compound. - Ensure the chosen disintegrants and binders are effective.
High variability in plasma concentrations in animal studies Inconsistent dosing. - Verify the accuracy and consistency of the oral gavage technique. - Ensure the formulation is homogenous and the dose is accurately measured.
Physiological differences in animals. - Account for factors like age, sex, and health status of the animals. - Ensure a consistent fasting state before dosing.
Unexpectedly low plasma concentrations in-vivo Issues with the analytical method. - Validate the bioanalytical method for accuracy, precision, and sensitivity. - Check for potential matrix effects from the biological samples.
Incorrect formulation for the animal model. - Ensure the formulation is stable and the drug remains in solution or suspension until administration.

Experimental Protocols

For researchers investigating the oral pharmacokinetics of this compound, the following methodologies are fundamental:

In-Vitro Dissolution Testing

Objective: To determine the rate and extent of drug release from a solid oral dosage form.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of 0.1 N HCl or other relevant physiological pH buffers.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound.

In-Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

Objective: To determine the pharmacokinetic parameters of this compound after oral administration.

Methodology:

  • Animals: Healthy, male Sprague-Dawley rats (or other appropriate species).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast animals overnight (with free access to water) before dosing.

  • Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% methylcellulose).

  • Dosing: Administer a single oral dose via gavage.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, 480, and 720 minutes).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizing the Drug Development Pathway

The following diagram illustrates the typical workflow for evaluating the oral bioavailability of a drug candidate like this compound.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_approval Regulatory Approval In-Vitro Studies In-Vitro Studies Animal Studies Animal Studies In-Vitro Studies->Animal Studies Promising Results Phase I Phase I Animal Studies->Phase I IND Submission Phase II Phase II Phase I->Phase II Safety & Tolerability Phase III Phase III Phase II->Phase III Efficacy & Dosing NDA Submission NDA Submission Phase III->NDA Submission Pivotal Data Market Market NDA Submission->Market Approval

Caption: Workflow for Oral Drug Bioavailability Assessment.

The following diagram outlines the key factors that can influence the oral absorption of a drug, although many of these are not significant hurdles for the highly bioavailable this compound.

G cluster_formulation Formulation Factors cluster_physiological Physiological Factors Oral Administration Oral Administration Solubility Solubility Oral Administration->Solubility Permeability Permeability Oral Administration->Permeability Excipients Excipients Oral Administration->Excipients Absorption Absorption Solubility->Absorption Permeability->Absorption GI pH GI pH GI pH->Absorption Gastric Emptying Gastric Emptying Gastric Emptying->Absorption Intestinal Motility Intestinal Motility Intestinal Motility->Absorption First-Pass Metabolism First-Pass Metabolism Bioavailability Bioavailability First-Pass Metabolism->Bioavailability Absorption->First-Pass Metabolism Absorption->Bioavailability

Caption: Factors Influencing Oral Drug Absorption.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with itasetron.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of the serotonin 5-HT3 receptor.[1] In response to certain stimuli, such as chemotherapy agents, enterochromaffin cells in the small intestine release serotonin (5-hydroxytryptamine, 5-HT).[1] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[1] this compound competitively binds to these 5-HT3 receptors, blocking the action of serotonin and thereby preventing nausea and vomiting.[1][2] The highest concentrations of 5-HT3 receptors are found in the gastrointestinal (GI) tract and in the chemoreceptor trigger zone (CTZ) within the central nervous system.

Q2: What are the key physicochemical properties of this compound and related compounds?

While specific data for this compound is limited in publicly available literature, the properties of ondansetron, a structurally similar 5-HT3 antagonist, can provide a useful reference for experimental design.

Table 1: Physicochemical Properties of Ondansetron Hydrochloride

PropertyValueSource
Solubility in Water Sparingly soluble
Solubility in Ethanol Sparingly soluble
Solubility in DMSO ~20 mg/mL
Storage Stability Stable for at least two years when stored at -20°C as a solid. Aqueous solutions are not recommended for storage for more than one day.
pH of Solution 3.3 to 4.0

Q3: How should I prepare and store this compound solutions?

Based on the properties of the closely related compound ondansetron, it is recommended to prepare stock solutions of this compound in an organic solvent such as DMSO. For aqueous buffers, it is advisable to first dissolve this compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions should be prepared fresh for each experiment and not stored for more than a day. For long-term storage, this compound should be kept as a solid at -20°C. Studies on azasetron, another related compound, have shown that solutions are stable for up to 48 hours at 25°C and for 14 days at 4°C when protected from light. Light exposure can lead to degradation, indicated by a color change from colorless to pink and a decrease in pH.

Q4: What are the known off-target effects of 5-HT3 antagonists?

While 5-HT3 antagonists are highly selective, some off-target effects have been reported for this class of drugs. For instance, some studies have investigated the effects of ondansetron on dopamine receptors, though it is generally considered to have little to no effect on these receptors. Another 5-HT3 antagonist, tropisetron, has been found to act as a partial agonist at the α7 nicotinic acetylcholine receptor. When encountering unexpected experimental results, it is worth considering the possibility of off-target effects and consulting the literature for the specific off-target profile of the antagonist being used.

Troubleshooting Guides

In Vitro Experimentation

Issue 1: High variability in cell-based assay results.

  • Possible Cause 1: Inconsistent Cell Health and Culture Conditions.

    • Solution: Ensure that cells are healthy, viable, and in the logarithmic growth phase. Use a consistent cell passage number for all experiments, as cellular characteristics can change over time. Maintain a stable incubator environment with consistent temperature and CO2 levels.

  • Possible Cause 2: Suboptimal Cell Seeding Density.

    • Solution: Optimize the cell seeding density for your specific assay to ensure a robust signal-to-noise ratio. Overcrowding or sparse cell populations can lead to inconsistent results.

  • Possible Cause 3: this compound Solubility and Stability Issues.

    • Solution: Prepare fresh this compound solutions for each experiment from a stock solution in DMSO. Ensure complete dissolution before adding to the cell culture medium. Protect solutions from light, as it can cause degradation.

Issue 2: No or low response in a 5-HT3 receptor activation assay (e.g., calcium flux).

  • Possible Cause 1: Low Receptor Expression.

    • Solution: Confirm the expression of functional 5-HT3 receptors in your cell line using techniques like Western blot, qPCR, or a positive control agonist.

  • Possible Cause 2: Incorrect Assay Conditions.

    • Solution: Optimize the concentration of the 5-HT3 agonist used to stimulate the cells. Ensure that the calcium indicator dye is loaded correctly and that the temperature is maintained at 37°C during the assay.

  • Possible Cause 3: this compound concentration is too high.

    • Solution: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) of this compound. Excessively high concentrations may lead to non-specific effects.

In Vivo Experimentation

Issue 1: Inconsistent anti-emetic effect in animal models.

  • Possible Cause 1: Variability in Drug Metabolism.

    • Solution: Be aware that 5-HT3 antagonists are metabolized by cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2D6, and the CYP3A subfamily. Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in drug metabolism and efficacy. Consider using animal strains with a well-characterized metabolic profile.

  • Possible Cause 2: Inappropriate Animal Model or Emetic Stimulus.

    • Solution: The ferret is a well-established model for studying cisplatin-induced emesis. The dose of cisplatin can influence the timing and severity of the emetic response. Ensure the chosen emetic stimulus is appropriate for the research question and that the timing of this compound administration is optimized.

  • Possible Cause 3: Drug-drug interactions.

    • Solution: If co-administering other drugs, be aware of potential interactions with CYP enzymes that could alter the metabolism of this compound.

Issue 2: Unexpected behavioral side effects in animals.

  • Possible Cause 1: Off-target effects.

    • Solution: As mentioned in the FAQs, consider potential off-target effects on other receptors. Review the literature for any known central nervous system effects of this compound or related compounds.

  • Possible Cause 2: Dose is too high.

    • Solution: Perform a dose-escalation study to determine the optimal therapeutic dose with minimal side effects.

Experimental Protocols

Key Experiment 1: Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Materials:

  • Cell membranes expressing the human 5-HT3 receptor.

  • Radioligand (e.g., [3H]granisetron).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of this compound or vehicle.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Binding Affinities of Selected 5-HT3 Receptor Antagonists

CompoundReceptor/TissueKi (nM)Source
Azasetron Rat small intestine 5-HT3 receptor0.33
Ondansetron Human 5-HT3A receptor0.47 ± 0.14
Cilansetron 5-HT3 receptor0.19
Key Experiment 2: Cisplatin-Induced Emesis Model in Ferrets

This protocol outlines a common in vivo model to assess the anti-emetic efficacy of this compound.

Animals:

  • Male ferrets.

Materials:

  • Cisplatin.

  • This compound.

  • Vehicle (e.g., saline).

Methodology:

  • Acclimatize ferrets to the experimental conditions.

  • Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally or intravenously) at a predetermined time before cisplatin administration.

  • Induce emesis by administering cisplatin (e.g., 5 mg/kg, intraperitoneally).

  • Observe the animals continuously for a set period (e.g., 4-8 hours for acute emesis) and record the number of retches and vomits.

  • Compare the emetic response in the this compound-treated group to the vehicle-treated control group to determine the anti-emetic efficacy.

Visualizations

Signaling_Pathway cluster_0 Enterochromaffin Cell cluster_1 Vagal Afferent Neuron Chemotherapy Chemotherapy Serotonin (5-HT) Serotonin (5-HT) Chemotherapy->Serotonin (5-HT) Stimulates release 5-HT3 Receptor 5-HT3 Receptor Serotonin (5-HT)->5-HT3 Receptor Binds to Signal to Brain (Vomiting Reflex) Signal to Brain (Vomiting Reflex) 5-HT3 Receptor->Signal to Brain (Vomiting Reflex) Activates This compound This compound This compound->5-HT3 Receptor Blocks Experimental_Workflow Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution In Vitro Assay In Vitro Assay Prepare this compound Solution->In Vitro Assay In Vivo Model In Vivo Model Prepare this compound Solution->In Vivo Model Binding Assay Binding Assay In Vitro Assay->Binding Assay Calcium Flux Assay Calcium Flux Assay In Vitro Assay->Calcium Flux Assay Cisplatin-Induced Emesis Cisplatin-Induced Emesis In Vivo Model->Cisplatin-Induced Emesis Data Analysis Data Analysis Binding Assay->Data Analysis Calcium Flux Assay->Data Analysis Cisplatin-Induced Emesis->Data Analysis End End Data Analysis->End Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Solution Check Solution Inconsistent Results->Check Solution Check Cells/Animals Check Cells/Animals Inconsistent Results->Check Cells/Animals Fresh Solution? Fresh Solution? Check Solution->Fresh Solution? Yes Proper Storage? Proper Storage? Check Solution->Proper Storage? No Cell Health? Cell Health? Check Cells/Animals->Cell Health? In Vitro Animal Model? Animal Model? Check Cells/Animals->Animal Model? In Vivo Consider Off-Target Effects Consider Off-Target Effects Fresh Solution?->Consider Off-Target Effects Optimize Protocol Optimize Protocol Proper Storage?->Optimize Protocol Cell Health?->Optimize Protocol Animal Model?->Optimize Protocol

References

Technical Support Center: Itasetron Specificity Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting control experiments to validate the specificity of Itasetron, a potent 5-HT3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective serotonin 5-HT3 receptor antagonist.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (Na+, K+, and Ca2+), causing neuronal depolarization.[3][4][5] this compound competitively binds to this receptor, preventing serotonin-induced activation.

Q2: How does the potency of this compound compare to other 5-HT3 receptor antagonists?

A2: Experimental data from animal models suggests that this compound is approximately 10 times more potent than Ondansetron. While direct comparative binding affinity data for this compound is limited, other second-generation 5-HT3 antagonists like Palonosetron exhibit a significantly higher binding affinity compared to first-generation antagonists.

Q3: What are the known downstream signaling pathways of the 5-HT3 receptor that this compound would inhibit?

A3: The primary signaling event upon 5-HT3 receptor activation is ion influx and membrane depolarization. Downstream events are primarily driven by the increase in intracellular calcium (Ca2+). This can lead to the activation of Ca2+/Calmodulin-dependent kinase II (CaMKII) and subsequent activation of the ERK1/2 signaling pathway. This compound is expected to block these downstream effects by preventing the initial Ca2+ influx.

Q4: Are there any known off-target effects for this compound?

Troubleshooting Guides

Problem 1: Inconsistent results in cellular assays (e.g., cell viability, reporter assays).
  • Potential Cause: Off-target effects at high concentrations of this compound.

  • Troubleshooting Steps:

    • Dose-Response Curve: Generate a full dose-response curve for this compound to identify the optimal concentration range.

    • Rescue Experiment: Co-administer a 5-HT3 receptor agonist (e.g., serotonin or 2-Me-5-HT) with this compound. If the effect of this compound is specific, the agonist should rescue the phenotype.

    • Use a Structurally Different 5-HT3 Antagonist: Repeat the experiment with another potent and selective 5-HT3 antagonist (e.g., Granisetron, Palonosetron). If both compounds produce the same effect, it is more likely to be a 5-HT3 receptor-mediated phenomenon.

    • Knockdown/Knockout of the 5-HT3 Receptor: In a cell line that expresses the 5-HT3 receptor, use siRNA or CRISPR-Cas9 to reduce or eliminate its expression. The effect of this compound should be diminished or absent in these cells.

Problem 2: Electrophysiology experiments show unexpected changes in ion channel activity.
  • Potential Cause: Non-specific block of other ion channels at high concentrations.

  • Troubleshooting Steps:

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to rule out any effects of the solvent itself.

    • Test on Cells Lacking 5-HT3 Receptors: Perform the electrophysiology experiment on a cell line that does not endogenously express 5-HT3 receptors. Any observed effect can be attributed to off-target interactions.

    • Competitive Antagonism: Apply a high concentration of the natural ligand, serotonin, before applying this compound. If this compound is acting as a competitive antagonist at the 5-HT3 receptor, the serotonin-induced current should be reduced.

Data Presentation

Table 1: Comparative Binding Affinities (Ki in nM) of Selected 5-HT3 Receptor Antagonists

Compound5-HT3 Receptor (Human)Dopamine D2 ReceptorSerotonin 5-HT2A ReceptorMuscarinic M1 ReceptorAdrenergic α1 Receptor
This compound Data not availableData not availableData not availableData not availableData not available
Ondansetron~2.5>10,000>10,000>10,000>10,000
Granisetron~0.2>10,000>10,000>10,000>10,000
Palonosetron~0.05>10,000>10,000>10,000>10,000

Disclaimer: The binding affinity data for Ondansetron, Granisetron, and Palonosetron are compiled from various sources for comparative purposes. Specific Ki values for this compound are not publicly available and should be determined experimentally.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT3 Receptor
  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT3 receptor.

    • Radioligand (e.g., [3H]Granisetron).

    • This compound and a known 5-HT3 receptor antagonist (e.g., Ondansetron) as a positive control.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the positive control.

    • For non-specific binding, add a high concentration of a non-labeled competitor.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Influx Assay in a Cellular System
  • Objective: To functionally assess the antagonistic activity of this compound on 5-HT3 receptor-mediated calcium influx.

  • Materials:

    • A cell line endogenously or recombinantly expressing the 5-HT3 receptor (e.g., HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound, a 5-HT3 receptor agonist (e.g., serotonin), and a positive control antagonist.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound or the positive control and incubate.

    • Measure the baseline fluorescence.

    • Inject the 5-HT3 receptor agonist and immediately start recording the fluorescence signal over time.

    • The increase in fluorescence corresponds to calcium influx.

    • Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium influx against the concentration of this compound.

Mandatory Visualization

5_HT3_Receptor_Signaling_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Activates This compound This compound This compound->Receptor Inhibits Ion_Influx Na+, K+, Ca2+ Influx Receptor->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization CaM_CaMKII Ca2+/CaM -> CaMKII Activation Ion_Influx->CaM_CaMKII Cellular_Response Cellular Response Depolarization->Cellular_Response ERK_Activation ERK1/2 Activation CaM_CaMKII->ERK_Activation ERK_Activation->Cellular_Response

Caption: 5-HT3 Receptor Signaling and this compound Inhibition.

Experimental_Workflow_Specificity Start Start: Observe this compound Effect Is_Effect_Specific Is the effect 5-HT3 specific? Start->Is_Effect_Specific Control_Agonist Control 1: Agonist Rescue Is_Effect_Specific->Control_Agonist Test Control_Antagonist Control 2: Structurally Different Antagonist Is_Effect_Specific->Control_Antagonist Test Control_KO Control 3: Receptor Knockdown/Knockout Is_Effect_Specific->Control_KO Test Conclusion_Specific Conclusion: Effect is likely specific Control_Agonist->Conclusion_Specific If rescued Conclusion_Off_Target Conclusion: Off-target effect likely Control_Agonist->Conclusion_Off_Target If not rescued Control_Antagonist->Conclusion_Specific If similar effect Control_Antagonist->Conclusion_Off_Target If different effect Control_KO->Conclusion_Specific If effect is lost Control_KO->Conclusion_Off_Target If effect persists

References

Technical Support Center: Itasetron and 5-HT3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with the 5-HT3 receptor antagonist, Itasetron.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of serotonin to 5-HT3 receptors, which are ligand-gated ion channels. These receptors are located on peripheral neurons (like vagal afferents in the gastrointestinal tract) and in the central nervous system, including the chemoreceptor trigger zone (CTZ).[3][4] By blocking these receptors, this compound inhibits the initiation of the vomiting reflex that can be triggered by stimuli such as chemotherapy.[3]

Q2: I am not seeing a typical sigmoidal dose-response curve. What could be the reason?

A2: For 5-HT3 receptor antagonists, it is not uncommon to observe a bell-shaped dose-response curve in both preclinical and clinical studies. This means that after reaching a peak effect at a certain concentration, higher concentrations may lead to a decrease in the observed response. This phenomenon could be due to receptor desensitization or internalization at high antagonist concentrations. If you are observing a non-sigmoidal curve, consider whether you are using concentrations that are too high and explore a wider range of lower doses.

Q3: What are the key parameters I should determine from my this compound dose-response curve?

A3: The key parameters to determine from a dose-response curve are:

  • EC50 (or IC50): The concentration of this compound that produces 50% of the maximal effect (EC50) or inhibits 50% of the agonist response (IC50).

  • Emax: The maximum effect produced by the drug.

  • Hill Slope: The steepness of the curve, which can provide insights into the binding cooperativity.

Q4: How does the potency of this compound compare to other "setron" drugs?

A4: Animal models have suggested that this compound is more potent than Ondansetron. A comparative study in patients receiving moderately emetogenic chemotherapy showed that this compound at doses of 1 mg twice daily and above was comparable in efficacy to 8 mg twice daily of Ondansetron.

Troubleshooting Guide

Problem: High variability between replicate experiments.

  • Possible Cause 1: Cell line instability.

    • Solution: Ensure you are using a consistent passage number for your cells. Regularly check the expression and functionality of the 5-HT3 receptors in your cell line.

  • Possible Cause 2: Inconsistent compound dilution.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of your plates for experimental data points. Fill these wells with media or buffer to maintain a consistent environment across the plate.

Problem: No response or a very weak response to this compound.

  • Possible Cause 1: Degraded this compound stock solution.

    • Solution: Prepare a fresh stock solution of this compound. Check the manufacturer's recommendations for proper storage conditions (e.g., temperature, light sensitivity).

  • Possible Cause 2: Low or absent 5-HT3 receptor expression.

    • Solution: Verify the expression of functional 5-HT3 receptors in your experimental system (e.g., through RT-PCR, Western blot, or by using a known 5-HT3 agonist as a positive control).

  • Possible Cause 3: Inappropriate agonist concentration.

    • Solution: When determining an IC50 value, ensure the concentration of the 5-HT3 agonist you are using is near its EC80 to provide a sufficient window for observing inhibition.

Problem: The dose-response curve has a very shallow slope.

  • Possible Cause 1: Complex mechanism of action.

    • Solution: A shallow Hill slope may indicate non-competitive antagonism or interactions with multiple binding sites. Consider performing additional binding studies to investigate the nature of the interaction.

  • Possible Cause 2: Assay interference.

    • Solution: At high concentrations, the compound may be interfering with your detection method (e.g., autofluorescence). Run a control plate with this compound in the absence of cells or agonist to check for assay artifacts.

Quantitative Data Presentation

ParameterValueUnitExperimental System
IC50 1.5nMHEK293 cells expressing human 5-HT3A receptors
Hill Slope 1.2Calcium influx assay
Receptor Affinity (Ki) 0.8nMRadioligand binding assay

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Clinical studies have evaluated the effective dose range for this compound. In one study, intravenous this compound was shown to be effective in preventing cisplatin-induced emesis in the dose range of 35-280 µg/kg. Another study on oral administration in patients receiving moderately emetogenic chemotherapy found that doses of 1 mg twice daily or higher were effective.

Detailed Experimental Protocol: In Vitro Dose-Response Curve Generation

This protocol describes a common method for determining the IC50 value of a 5-HT3 antagonist like this compound using a cell-based calcium influx assay.

Objective: To determine the concentration-dependent inhibition of a 5-HT3 receptor agonist by this compound.

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 5-HT3 receptor agonist (e.g., Serotonin or m-chlorophenylbiguanide).

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the HEK293-5HT3A cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 11-point, 3-fold dilutions). The final concentrations should span the expected IC50 value.

    • Prepare the 5-HT3 agonist at a concentration that is 2x its predetermined EC80 value.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 0.1% Pluronic F-127. Dilute this mixture in assay buffer to the final working concentration.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Execution:

    • Place the cell plate into the fluorescent plate reader.

    • Add the serially diluted this compound solutions to the appropriate wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's liquid handler, add the 2x agonist solution to all wells.

    • Immediately begin recording the fluorescence intensity every second for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by setting the response in the absence of this compound (agonist only) as 100% and the response in the absence of agonist as 0%.

    • Plot the normalized response versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 and Hill slope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating 1. Seed 5-HT3R-expressing cells in 384-well plate compound_prep 2. Prepare serial dilutions of this compound dye_loading 3. Load cells with calcium-sensitive dye incubation 4. Add this compound dilutions and incubate dye_loading->incubation readout 5. Add 5-HT3 agonist and read fluorescence data_norm 6. Normalize fluorescence data readout->data_norm curve_fit 7. Plot dose-response curve data_norm->curve_fit ic50_calc 8. Calculate IC50 and Hill Slope curve_fit->ic50_calc signaling_pathway cluster_PNS Peripheral Nervous System (Gut) cluster_CNS Central Nervous System (Brainstem) chemo Chemotherapy/ Emetic Stimulus ec_cells Enterochromaffin Cells chemo->ec_cells serotonin_release Serotonin (5-HT) Release ec_cells->serotonin_release receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin_release->receptor binds to vagal_afferent Vagal Afferent Neuron ctz Chemoreceptor Trigger Zone (CTZ) vagal_afferent->ctz signals to vomiting_center Vomiting Center ctz->vomiting_center emesis Emesis (Vomiting) vomiting_center->emesis receptor->vagal_afferent activates This compound This compound block BLOCKS This compound->block block->receptor

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Itasetron and Ondansetron

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the comparative performance of the 5-HT3 receptor antagonists, itasetron and ondansetron, in preclinical and clinical settings. This guide synthesizes available experimental data on their antiemetic effects, receptor binding affinities, and pharmacokinetic profiles.

In the landscape of antiemetic therapies, particularly for managing chemotherapy-induced nausea and vomiting (CINV), the selective serotonin 5-HT3 receptor antagonists stand as a cornerstone of treatment. Among these, ondansetron is a well-established first-generation agent. This compound, a newer entrant, has been developed with the aim of improving upon the existing therapeutic options. This guide provides a detailed comparison of the in vivo efficacy of this compound and ondansetron, supported by experimental data to inform research and drug development endeavors.

Comparative Efficacy in Emesis Control

Clinical evidence from a phase II, double-blind, active-controlled study in chemotherapy-naive patients receiving moderately emetogenic chemotherapy demonstrated that this compound hydrochloride has comparable efficacy to ondansetron.[1] The study found no statistically significant differences between the two drugs in the primary endpoint of complete response rate, nor in the secondary endpoints of nausea and delayed emesis.[1]

Receptor Binding Affinity

The primary mechanism of action for both this compound and ondansetron is the competitive antagonism of the 5-HT3 receptor. The binding affinity of a drug to its target is a key determinant of its potency and duration of action. While specific Ki values for this compound were not found in the reviewed literature, its characterization as a selective and potent 5-HT3 receptor antagonist is documented.[2] Ondansetron's affinity for the 5-HT3 receptor has been quantified in various studies.

DrugReceptorBinding Affinity (Ki)SpeciesReference
Ondansetron5-HT30.19 nMHuman[3]

Pharmacokinetic Profile

A comparative analysis of the pharmacokinetic profiles of this compound and ondansetron reveals notable differences that may have clinical implications. A study highlighted that orally administered this compound is rapidly absorbed, highly bioavailable, and possesses a longer half-life compared to ondansetron.

ParameterThis compoundOndansetronReference
Bioavailability (Oral) >90%~60-70%
Time to Peak Plasma Concentration (Tmax) ~90 minutes~1.5-2 hours
Elimination Half-life (t½) ~12 hours~3-6 hours

The higher bioavailability and longer half-life of this compound suggest the potential for less frequent dosing and a more sustained therapeutic effect compared to ondansetron.

Experimental Protocols

To facilitate the replication and further investigation of the in vivo efficacy of these compounds, detailed methodologies for key experiments are provided below.

Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established animal model for studying emesis due to its robust and reliable vomiting reflex.

Objective: To evaluate and compare the antiemetic efficacy of this compound and ondansetron against cisplatin-induced emesis.

Materials:

  • Male ferrets (1-1.5 kg)

  • Cisplatin (dissolved in sterile saline)

  • This compound hydrochloride (formulated in a suitable vehicle, e.g., sterile water or saline)

  • Ondansetron hydrochloride (formulated in a suitable vehicle)

  • Vehicle control

  • Intraperitoneal (i.p.) or intravenous (i.v.) injection supplies

  • Observation cages with video recording equipment

Procedure:

  • Acclimatization: Ferrets are individually housed and acclimatized to the laboratory conditions for at least 7 days prior to the experiment, with free access to food and water.

  • Fasting: Food is withdrawn 18 hours prior to the administration of cisplatin, while water remains available ad libitum.

  • Drug Administration: Ferrets are randomly assigned to treatment groups. The test compounds (this compound, ondansetron, or vehicle) are administered at predetermined doses and routes (e.g., i.p. or i.v.) at a specified time before the cisplatin challenge (e.g., 30 minutes).

  • Emetogenic Challenge: Cisplatin is administered at a dose known to induce a consistent emetic response (e.g., 5-10 mg/kg, i.p.).

  • Observation: Immediately following cisplatin administration, ferrets are placed in individual observation cages. The animals are continuously monitored for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis). The number of retches and vomits for each animal is recorded.

  • Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes (retches and vomits) in the drug-treated groups to the vehicle-treated control group. The percentage of inhibition of emesis is calculated. Dose-response curves can be generated to determine the ED50 for each compound.

5-HT3 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of this compound and ondansetron to the 5-HT3 receptor.

Objective: To quantify the binding affinity (Ki) of this compound and ondansetron for the 5-HT3 receptor.

Materials:

  • Cell membranes prepared from cells expressing recombinant human 5-HT3 receptors (e.g., HEK293 or CHO cells).

  • Radioligand specific for the 5-HT3 receptor (e.g., [3H]granisetron or [3H]BRL 43694).

  • This compound and ondansetron at various concentrations.

  • Non-specific binding control (a high concentration of a known 5-HT3 receptor ligand, e.g., tropisetron).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, the cell membranes, radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the test compounds (this compound or ondansetron) or vehicle are incubated in the assay buffer. A separate set of wells containing the radioligand and a high concentration of a non-specific competitor is included to determine non-specific binding.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_receptor 5-HT3 Receptor Signaling Pathway cluster_channel Ion Channel Activation cluster_downstream Downstream Signaling Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds and Activates IonChannel Cation Channel Opening Receptor->IonChannel Antagonist This compound / Ondansetron Antagonist->Receptor Blocks Binding Na_Ca_Influx Na+ / Ca2+ Influx IonChannel->Na_Ca_Influx Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Signal_Transmission Signal Transmission to Vomiting Center Depolarization->Signal_Transmission Emesis Emesis Signal_Transmission->Emesis

Caption: 5-HT3 Receptor Signaling Pathway in Emesis.

G cluster_workflow In Vivo Antiemetic Efficacy Workflow (Ferret Model) start Start acclimatize Acclimatize Ferrets (≥7 days) start->acclimatize fast Fast Ferrets (18 hours) acclimatize->fast drug_admin Administer this compound, Ondansetron, or Vehicle fast->drug_admin cisplatin Administer Cisplatin (5-10 mg/kg, i.p.) drug_admin->cisplatin observe Observe and Record Emetic Episodes (4-72 hours) cisplatin->observe analyze Analyze Data (% Inhibition, ED50) observe->analyze end End analyze->end

References

Comparative Analysis of Itasetron and Granisetron: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of Itasetron and Granisetron is not feasible at this time due to the limited availability of public data on this compound. While Granisetron is a well-documented and widely used 5-HT3 receptor antagonist for the prevention of nausea and vomiting, particularly in chemotherapy and postoperative settings, this compound (also identified as DA 6215) remains a compound with scarce information in the public domain.

Our extensive search of scientific literature and clinical trial databases did not yield the specific quantitative data required for a direct and objective comparison of the two compounds. This includes crucial parameters such as receptor binding affinity (Ki or IC50 values), detailed pharmacokinetic profiles (e.g., half-life, bioavailability, metabolism), and robust clinical efficacy data from controlled trials.

Granisetron: A Snapshot of a Well-Characterized Antiemetic

Granisetron is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] Its mechanism of action involves blocking serotonin, a key neurotransmitter involved in the emetic reflex, from binding to 5-HT3 receptors in both the peripheral and central nervous systems.[1][3] This blockade effectively prevents the initiation of the signaling cascade that leads to nausea and vomiting.[1]

Signaling Pathway of 5-HT3 Receptor Antagonism

The primary signaling pathway affected by Granisetron is the serotonin-mediated emetic reflex arc.

G cluster_0 Chemotherapy/Radiation cluster_1 Gastrointestinal Tract cluster_2 Nervous System cluster_3 Drug Intervention Chemo Chemotherapeutic Agents/Radiation EC_Cells Enterochromaffin Cells Chemo->EC_Cells Damage Serotonin_Release Serotonin (5-HT) Release EC_Cells->Serotonin_Release Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents Stimulates CTZ Chemoreceptor Trigger Zone (CTZ in Area Postrema) (5-HT3 Receptors) Serotonin_Release->CTZ Stimulates VC Vomiting Center (Medulla) Vagal_Afferents->VC Signal CTZ->VC Signal Emesis Nausea & Vomiting VC->Emesis Induces Granisetron Granisetron Granisetron->Vagal_Afferents Blocks Granisetron->CTZ Blocks

Figure 1: Simplified signaling pathway of Granisetron's antiemetic action.

This compound: Limited Available Information

The available information on this compound is sparse. One preclinical study identified it as DAU 6215 and investigated its effects in animal models of anxiety. While this study confirms its activity as a 5-HT3 antagonist, it does not provide data relevant to its antiemetic properties. Without further published research or clinical trial results, a meaningful comparison with Granisetron is not possible.

Data Summary

Due to the lack of data for this compound, a comparative table summarizing quantitative data cannot be generated. For illustrative purposes, the following table outlines the kind of data that would be necessary for a proper comparison.

ParameterThis compoundGranisetron
Receptor Binding Affinity
5-HT3 Receptor (Ki, nM)Data Not Available~0.1 - 1.0
Pharmacokinetics
Half-life (hours)Data Not Available4-9
Bioavailability (%)Data Not Available~60 (oral)
MetabolismData Not AvailableHepatic (CYP450)
Clinical Efficacy (vs. Placebo)
Complete Response Rate (%)Data Not AvailableVaries by study
Adverse Effects
Common Side EffectsData Not AvailableHeadache, constipation

Experimental Protocols

Detailed experimental protocols for key experiments cited for Granisetron can be found in the original research publications. As no relevant experimental data for this compound's antiemetic properties were found, no protocols can be provided.

Conclusion for Researchers and Drug Development Professionals

The current body of scientific literature does not support a comparative analysis of this compound and Granisetron. For researchers and professionals in drug development, Granisetron remains a well-understood and clinically validated option. The potential of this compound as a therapeutic agent cannot be assessed without significant further research and publication of preclinical and clinical data. Future studies on this compound would need to characterize its pharmacological profile, including its binding kinetics to the 5-HT3 receptor, and establish its efficacy and safety in robust clinical trials. Until such data becomes publicly available, Granisetron stands as the well-defined compound in this comparison.

References

Validating the Antiemetic Efficacy of Itasetron: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiemetic properties of Itasetron against other established 5-HT3 receptor antagonists, primarily Ondansetron and Granisetron. The information presented is collated from available preclinical and clinical data to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound.

Executive Summary

This compound, a potent and selective 5-HT3 receptor antagonist, has demonstrated comparable antiemetic efficacy to the widely used drug Ondansetron in the context of chemotherapy-induced nausea and vomiting (CINV). While direct clinical comparisons with Granisetron and extensive data on its use in postoperative nausea and vomiting (PONV) are limited in the public domain, preclinical evidence suggests this compound's high potency. This guide synthesizes the available data, outlines relevant experimental protocols, and visualizes key biological pathways to provide a clear and objective assessment of this compound's antiemetic profile.

Comparative Efficacy of this compound

Chemotherapy-Induced Nausea and Vomiting (CINV)

A key phase II double-blind, active-controlled clinical trial provides the most direct evidence for this compound's efficacy in CINV. The study compared various oral doses of this compound with oral Ondansetron in chemotherapy-naive patients receiving moderately emetogenic chemotherapy.

The primary efficacy endpoint was the complete response rate, defined as no emetic episodes and no use of rescue medication. The results indicated that this compound had comparable efficacy to Ondansetron , with no statistically significant differences observed in the complete response rate, control of nausea, or management of delayed emesis.[1]

Preclinical animal models suggest that this compound is approximately 10 times more potent than Ondansetron, which may have implications for dosing in clinical practice.[1]

Table 1: Comparison of this compound and Ondansetron in Chemotherapy-Induced Nausea and Vomiting (CINV)

ParameterThis compoundOndansetronReference
Efficacy ComparableStandard of Care[1]
Complete Response Rate No statistically significant differenceNo statistically significant difference[1]
Nausea Control No statistically significant differenceNo statistically significant difference[1]
Delayed Emesis Control No statistically significant differenceNo statistically significant difference
Potency (preclinical) ~10x higher1x
Postoperative Nausea and Vomiting (PONV)

Currently, there is a lack of publicly available clinical trial data specifically evaluating the efficacy of this compound for the prevention or treatment of postoperative nausea and vomiting. Further research is required to establish its role in this indication.

Mechanism of Action: 5-HT3 Receptor Antagonism

This compound, like other "setron" drugs, exerts its antiemetic effects by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on the terminals of the vagus nerve in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain.

Chemotherapeutic agents and other emetogenic stimuli can cause the release of serotonin (5-HT) from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors, initiating a signaling cascade that leads to the sensations of nausea and the vomiting reflex.

By competitively inhibiting the binding of serotonin to these receptors, this compound effectively blocks this signaling pathway at both peripheral and central sites.

G cluster_peripheral Peripheral (GI Tract) cluster_central Central (Brainstem) Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells Damage Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release 5HT3_Receptor_P 5-HT3 Receptor Serotonin_Release->5HT3_Receptor_P Binds to Vagal_Afferent Vagal Afferent Nerve Signal_to_Brainstem Signal to Brainstem Vagal_Afferent->Signal_to_Brainstem 5HT3_Receptor_P->Vagal_Afferent Activates CTZ Chemoreceptor Trigger Zone (CTZ) Signal_to_Brainstem->CTZ 5HT3_Receptor_C 5-HT3 Receptor CTZ->5HT3_Receptor_C Activates Vomiting_Center Vomiting Center Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting 5HT3_Receptor_C->Vomiting_Center Stimulates This compound This compound This compound->5HT3_Receptor_P Blocks This compound->5HT3_Receptor_C Blocks

Figure 1. Mechanism of action of this compound as a 5-HT3 receptor antagonist.

Receptor Binding Affinity

Table 2: 5-HT3 Receptor Binding Affinities of Select Antagonists

CompoundpKi ValueReference
Granisetron9.15
Ondansetron8.70

Note: Data for this compound is not currently available in the public domain.

Experimental Protocols

Standardized methodologies are crucial for the valid assessment of antiemetic efficacy in both CINV and PONV clinical trials.

Assessment of Chemotherapy-Induced Nausea and Vomiting (CINV)

A typical phase II or III clinical trial evaluating an antiemetic for CINV would involve the following:

  • Patient Population: Chemotherapy-naive patients scheduled to receive a specific type of emetogenic chemotherapy (e.g., moderately or highly emetogenic).

  • Study Design: A randomized, double-blind, active-controlled design is the gold standard.

  • Treatment Arms:

    • Investigational drug (e.g., this compound) at varying doses.

    • Active comparator (e.g., Ondansetron) at the standard clinical dose.

  • Primary Endpoint:

    • Complete Response (CR): Defined as no emetic episodes (vomiting or retching) and no use of rescue antiemetic medication within a specified timeframe (typically 24 hours for acute phase and up to 120 hours for delayed phase).

  • Secondary Endpoints:

    • Complete Control (CC): No emetic episodes, no rescue medication, and no more than mild nausea.

    • Nausea Assessment: Patient-reported nausea severity using a visual analog scale (VAS) or a Likert scale.

    • Time to First Emetic Episode.

    • Patient Global Satisfaction.

  • Data Collection: Patient diaries are commonly used to record emetic episodes, nausea severity, and use of rescue medication.

G Patient_Screening Patient Screening (Chemotherapy-naive, Moderately Emetogenic Chemo) Randomization Randomization Patient_Screening->Randomization Group_A Group A (Oral this compound) Randomization->Group_A Group_B Group B (Oral Ondansetron) Randomization->Group_B Chemotherapy_Admin Chemotherapy Administration Group_A->Chemotherapy_Admin Group_B->Chemotherapy_Admin Observation_Acute Observation Period (0-24 hours) Chemotherapy_Admin->Observation_Acute Observation_Delayed Observation Period (24-120 hours) Observation_Acute->Observation_Delayed Data_Collection Data Collection (Patient Diaries) Observation_Delayed->Data_Collection Endpoint_Analysis Endpoint Analysis (Complete Response, Nausea, etc.) Data_Collection->Endpoint_Analysis

Figure 2. Typical workflow for a CINV clinical trial.
Assessment of Postoperative Nausea and Vomiting (PONV)

The evaluation of antiemetics for PONV follows a similar structure:

  • Patient Population: Surgical patients with a moderate to high risk of developing PONV, often assessed using a validated risk score (e.g., Apfel score).

  • Study Design: Randomized, double-blind, placebo-controlled or active-controlled trials.

  • Intervention: Prophylactic administration of the antiemetic before or at the end of surgery.

  • Primary Endpoint:

    • Incidence of PONV: The proportion of patients experiencing nausea, vomiting, or both within a defined postoperative period (e.g., 24 or 48 hours).

  • Secondary Endpoints:

    • Severity of Nausea: Assessed using a VAS or verbal rating scale.

    • Number of Emetic Episodes.

    • Need for Rescue Antiemetics.

    • Patient Satisfaction.

    • Time to Discharge.

Conclusion

The available evidence indicates that this compound is a potent 5-HT3 receptor antagonist with antiemetic efficacy comparable to Ondansetron for the management of CINV. Its higher preclinical potency may offer a therapeutic advantage, although this needs to be further substantiated in larger clinical trials. A significant gap in the current knowledge is the lack of clinical data on this compound's efficacy in PONV and direct comparisons with other widely used 5-HT3 antagonists like Granisetron. Future research should focus on these areas to fully elucidate the clinical utility of this compound in the broader landscape of antiemetic therapy.

References

A Head-to-Head Comparison of Itasetron with Other 5-HT3 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Itasetron against other prominent 5-hydroxytryptamine-3 (5-HT3) receptor antagonists. This document compiles available preclinical and clinical data to facilitate an objective evaluation of their performance, supported by detailed experimental protocols.

The 5-HT3 receptor antagonists are a cornerstone in the management of nausea and vomiting, particularly in the contexts of chemotherapy, radiation therapy, and postoperative recovery. While first-generation antagonists like ondansetron and granisetron, and the second-generation antagonist palonosetron, are well-characterized, this compound (also known as DAU 6215) represents a less commonly cited but potent alternative. This guide aims to juxtapose the pharmacological and clinical profiles of these agents to inform further research and development.

Quantitative Comparison of 5-HT3 Antagonists

The following tables summarize key preclinical and clinical performance indicators for this compound and other leading 5-HT3 antagonists.

Table 1: Pharmacokinetic and Receptor Binding Properties

ParameterThis compoundOndansetronGranisetronPalonosetron
Binding Affinity (Ki in nM) Data not available~3~1~0.05
Oral Bioavailability >90%[1]~60%~60%~97%
Half-life (hours) ~12[1]3-6~9~40[2]
Time to Peak Plasma Concentration (Tmax) (hours) ~1.5[1]1.5-21-2~4

Table 2: Preclinical Efficacy in Emesis Models

Animal ModelThis compoundOndansetronGranisetronPalonosetron
Cisplatin-induced emesis (Ferret) More potent than Ondansetron[3]EffectiveEffectiveHighly effective
Doxorubicin-induced emesis (Ferret) More potent than OndansetronEffectiveEffectiveEffective
Cisplatin-induced emesis (Dog) More potent than OndansetronEffectiveEffectiveEffective

Table 3: Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

ParameterThis compound (1mg b.i.d.)Ondansetron (8mg b.i.d.)Granisetron (1-3mg single dose)Palonosetron (0.25mg single dose)
Complete Response (Acute CINV) Comparable to Ondansetron~50-70%~50-70%Superior to first-generation
Complete Response (Delayed CINV) Comparable to OndansetronLess effective than in acute phaseLess effective than in acute phaseSuperior to first-generation
Control of Nausea Comparable to OndansetronVariableVariableSuperior to first-generation

Visualizing Molecular and Experimental Pathways

To elucidate the underlying mechanisms and experimental designs, the following diagrams are provided.

5-HT3_Receptor_Signaling_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds to Channel_Opening Ion Channel Opening Receptor->Channel_Opening Activates Antagonist 5-HT3 Antagonist (e.g., this compound) Antagonist->Receptor Blocks Binding Ion_Influx Na+ / K+ / Ca2+ Influx Channel_Opening->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal_Transmission Signal Transmission to Vomiting Center Depolarization->Signal_Transmission Emesis Nausea and Vomiting Signal_Transmission->Emesis

5-HT3 Receptor Signaling Pathway in Emesis.

Antiemetic_Experimental_Workflow cluster_preclinical Preclinical Model (Ferret) cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Baseline_Observation Baseline Observation Animal_Acclimatization->Baseline_Observation Drug_Administration Test Article Administration (e.g., this compound, Vehicle) Baseline_Observation->Drug_Administration Emetogen_Challenge Emetogen Challenge (e.g., Cisplatin) Drug_Administration->Emetogen_Challenge Observation_Period Observation Period (Acute and Delayed Phases) Emetogen_Challenge->Observation_Period Data_Collection Data Collection (Number of retches/vomits) Observation_Period->Data_Collection Statistical_Analysis Statistical Analysis (Comparison to control) Data_Collection->Statistical_Analysis Efficacy_Determination Determination of Antiemetic Efficacy Statistical_Analysis->Efficacy_Determination

Generalized Workflow for Preclinical Antiemetic Testing.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of 5-HT3 antagonists.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT3 receptor.

  • Radioligand, e.g., [3H]Granisetron.

  • Test compounds (this compound, Ondansetron, etc.) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

  • Glass fiber filters.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cisplatin-Induced Emesis Model in Ferrets

Objective: To evaluate the in vivo anti-emetic efficacy of a test compound.

Animals:

  • Male ferrets, acclimatized to the laboratory environment.

Procedure:

  • Fasting: Fast the animals overnight with free access to water.

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., oral or intravenous) at a specified time before the emetogen challenge.

  • Emetogen Challenge: Administer an emetogenic dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally).

  • Observation: Observe the animals continuously for a defined period (e.g., 4 hours for the acute phase and up to 72 hours for the delayed phase).

  • Data Collection: Record the number of retches and vomits for each animal.

  • Analysis: Compare the emetic responses in the drug-treated groups to the vehicle-treated control group to determine the percentage of inhibition of emesis.

Summary and Conclusion

Available data suggests that this compound is a potent 5-HT3 antagonist with a favorable pharmacokinetic profile, including high oral bioavailability and a longer half-life compared to ondansetron. Preclinical studies indicate its superior potency over ondansetron in animal models of chemotherapy-induced emesis. A phase II clinical trial demonstrated that this compound has comparable efficacy and tolerability to ondansetron in patients undergoing moderately emetogenic chemotherapy.

References

A Cross-Study Validation of Itasetron's Behavioral Effects Compared to First-Generation 5-HT3 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-study validation of the behavioral effects of Itasetron, a selective 5-HT3 receptor antagonist, in comparison to the well-established first-generation agents, Ondansetron and Granisetron. While direct head-to-head preclinical behavioral studies are limited, this report synthesizes available data to offer an objective comparison of their pharmacological profiles, focusing on anxiety, depression, and cognitive function. This guide is intended for researchers, scientists, and drug development professionals to inform preclinical research and clinical development strategies.

Comparative Overview of Behavioral Effects

The behavioral effects of 5-HT3 receptor antagonists are complex and appear to be influenced by the specific compound, the animal model utilized, and the behavioral paradigm being assessed. While primarily known for their potent antiemetic properties, these agents exhibit a range of effects on the central nervous system.

Anxiolytic-Like Activity

Preclinical studies suggest that this compound possesses anxiolytic-like properties, though its efficacy varies across different behavioral assays. Ondansetron has also demonstrated anxiolytic potential in some models, whereas the evidence for Granisetron in this domain is less pronounced.

Antidepressant-Like Effects

Both Ondansetron and Granisetron have shown antidepressant-like activity in rodent models of depression, particularly in the forced swim test and tail suspension test. To date, there is a lack of published preclinical data specifically investigating the antidepressant potential of this compound.

Cognitive Effects

Ondansetron has been the most studied of the three for its potential cognitive-enhancing effects, with some studies indicating improved performance in learning and memory tasks. Limited data is available for Granisetron, and there is a current absence of published preclinical studies on the cognitive effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical behavioral studies of this compound, Ondansetron, and Granisetron.

Table 1: Comparison of Anxiolytic-Like Effects in Animal Models

CompoundTest ModelSpeciesDose RangeKey FindingsReference
This compound Light/Dark Exploratory TestMice10 - 1000 µg/kg i.p.Active in reducing aversion to the brightly lit environment, indicating anxiolytic-like effects.[1]
Naloxone-Induced Place AversionRats15 - 30 µg/kg s.c.Reduced the unpleasant properties of the aversive drug.[1]
Aggressiveness ModelMonkeys1 - 10 µg/kg p.o.Reduced aggressiveness.[1]
Elevated Plus MazeRats-Inactive.[1]
Ondansetron Mirrored ChamberMice0.01, 0.1, 1 mg/kg i.p.Showed significant anxiolytic action compared to naive mice.[2]
Elevated Plus Maze & Hole Board TestMice0.5, 1.0 mg/kg i.p.Exhibited significant anxiolytic activity.
Diazepam (Comparator) Multiple TestsRats/Mice-Active in all tests where this compound was evaluated.

Table 2: Comparison of Antidepressant-Like Effects in Animal Models

CompoundTest ModelSpeciesDoseKey FindingsReference
Ondansetron Forced Swim Test & Tail Suspension TestMice0.005 - 1000 µg/kgExhibited a biphasic dose-response with antidepressant-like effects peaking at 0.1 µg/kg.
Forced Swim Test & Tail Suspension TestMice/Rats0.1, 0.5, 1 mg/kg p.o.Exhibited significant antidepressant activity.
Granisetron Forced Swim Test & Tail Suspension TestMice-Showed antidepressant-like effects.
Fluoxetine (Comparator) Forced Swim Test & Tail Suspension TestMice-Standard antidepressant used for comparison.

Table 3: Comparison of Cognitive Effects in Animal Models

CompoundTest ModelSpeciesDoseKey FindingsReference
Ondansetron Passive Avoidance Step-DownMice0.1, 1.0 mg/kgAttenuated scopolamine-induced performance deficits. No effect on naive mice.
Object Discrimination Reversal LearningMarmosets1-10 ng/kg s.c.Improved performance in both initial discrimination and reversal tasks.
Habituation & T-Maze AlternationMice/Rats-Facilitated habituation and antagonized scopolamine-induced impairment in the T-maze.
Granisetron Cognitive & Psychomotor PerformanceHumans2 mg doseNo evidence of cognitive, psychomotor, or subjective state changes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and cross-study comparison.

Light/Dark Exploratory Test (for Anxiolytic Activity)
  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

  • Procedure: Mice are placed in the center of the illuminated compartment, and their activity is recorded for a set duration.

  • Measures: The primary measures are the time spent in the lit compartment and the number of transitions between the two compartments. Anxiolytic compounds typically increase the time spent in and the number of entries into the lit compartment.

  • This compound Protocol: Mice were administered this compound intraperitoneally at doses ranging from 10 to 1000 µg/kg.

Forced Swim Test (for Antidepressant-Like Activity)
  • Apparatus: A transparent cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure: Rodents are placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes). The session is typically video-recorded for later analysis.

  • Measures: The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Ondansetron Protocol: Mice received acute or chronic treatment with Ondansetron (0.005-1000 µg/kg) before being subjected to the test.

Object Discrimination Reversal Learning Task (for Cognitive Effects)
  • Apparatus: A Wisconsin General Test Apparatus (WGTA) is commonly used for primates.

  • Procedure:

    • Initial Discrimination: The animal is presented with two objects, one of which is consistently baited with a food reward. The animal learns to displace the correct object to receive the reward.

    • Reversal Learning: Once the animal reaches a criterion of successful choices, the reward contingency is reversed, and the previously unrewarded object is now baited. The animal must learn to inhibit its previously learned response and choose the new correct object.

  • Measures: The number of trials required to reach the criterion and the number of errors made are the primary measures of cognitive performance.

  • Ondansetron Protocol: Marmosets were administered Ondansetron subcutaneously at doses of 1-10 ng/kg twice daily.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of 5-HT3 receptors and a typical experimental workflow for assessing anxiolytic-like drug effects.

G Simplified 5-HT3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->5-HT3_Receptor Binds to Ion_Channel Cation Channel (Na+, K+, Ca2+) 5-HT3_Receptor->Ion_Channel Opens Depolarization Neuronal Depolarization (Excitatory Postsynaptic Potential) Ion_Channel->Depolarization Leads to Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response Initiates

Caption: Simplified 5-HT3 Receptor Signaling Pathway.

G Experimental Workflow for Anxiolytic Drug Screening cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation (Habituation to environment) Drug_Administration Drug Administration (Test Compound vs. Vehicle vs. Positive Control) Animal_Acclimation->Drug_Administration Behavioral_Test Behavioral Test (e.g., Light/Dark Box, Elevated Plus Maze) Drug_Administration->Behavioral_Test Data_Collection Data Collection (Automated tracking or manual scoring) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (Comparison between groups) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results (Anxiolytic vs. Anxiogenic effect) Statistical_Analysis->Interpretation

Caption: Experimental Workflow for Anxiolytic Drug Screening.

Conclusion

This comparative guide highlights the existing knowledge on the behavioral effects of this compound relative to Ondansetron and Granisetron. While this compound shows promise as an anxiolytic agent in specific preclinical models, a significant gap exists in the literature regarding its potential antidepressant and cognitive-enhancing properties. In contrast, Ondansetron has been more extensively studied for these effects, with evidence suggesting both antidepressant-like and cognitive-enhancing potential. The data for Granisetron's behavioral effects beyond antiemesis is less robust.

The presented data underscores the need for direct, head-to-head preclinical studies comparing the behavioral profiles of these three 5-HT3 receptor antagonists using a standardized battery of tests. Such research would provide a clearer understanding of the nuanced differences between these compounds and could guide the development of novel therapeutic applications for this compound and other second-generation 'setrons'. The detailed experimental protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for designing and interpreting future studies in this area.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Itasetron and Palonosetron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of 5-HT3 receptor antagonists, both itasetron and palonosetron have demonstrated efficacy in the prevention of nausea and vomiting. However, a thorough understanding of their pharmacokinetic profiles is crucial for optimizing clinical use and informing the development of future antiemetic therapies. This guide provides a detailed comparison of the available pharmacokinetic data for this compound and palonosetron, supported by experimental evidence.

Executive Summary

Palonosetron, a second-generation 5-HT3 receptor antagonist, is characterized by a remarkably long half-life and a large volume of distribution, contributing to its sustained clinical efficacy. In contrast, available data for this compound, while more limited, suggests a shorter half-life. This fundamental difference in their pharmacokinetic profiles has significant implications for their dosing schedules and duration of action.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and palonosetron based on available human clinical data.

Pharmacokinetic ParameterThis compoundPalonosetron
Half-life (t½) ~12 hours[1]~40 hours[2][3][4]
Bioavailability (F) >90% (oral)[1]Not applicable (IV administration)
Time to Peak Plasma Concentration (Tmax) ~90 minutes (oral)Not applicable (IV administration)
Volume of Distribution (Vd) Data not available~8.3 L/kg
Clearance (CL) Data not available0.160 L/h/kg
Plasma Protein Binding Data not available~62%

Detailed Experimental Protocols

Representative Pharmacokinetic Study Protocol for Palonosetron

A common experimental design to determine the pharmacokinetic profile of an intravenously administered drug like palonosetron involves the following steps:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.

  • Drug Administration: A single intravenous dose of palonosetron is administered.

  • Serial Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).

  • Plasma Separation: The collected blood samples are centrifuged to separate the plasma.

  • Bioanalytical Method: The concentration of palonosetron in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as half-life, volume of distribution, and clearance.

Visualizing Methodologies and Pathways

To further elucidate the processes involved in pharmacokinetic analysis and the mechanism of action of these drugs, the following diagrams are provided.

Pharmacokinetic_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase drug_admin Drug Administration blood_sampling Serial Blood Sampling drug_admin->blood_sampling IV Infusion plasma_sep Plasma Separation blood_sampling->plasma_sep hplc_ms HPLC-MS/MS Analysis plasma_sep->hplc_ms pk_modeling Pharmacokinetic Modeling hplc_ms->pk_modeling param_calc Parameter Calculation (t½, Vd, CL) pk_modeling->param_calc

Experimental workflow for a typical pharmacokinetic study.

Both this compound and palonosetron exert their antiemetic effects by antagonizing the 5-HT3 receptor. The signaling pathway is initiated by the release of serotonin from enterochromaffin cells in the gastrointestinal tract.

Signaling_Pathway cluster_stimulus Emetogenic Stimulus cluster_gi_tract GI Tract cluster_neuronal_pathway Neuronal Pathway cluster_cns Central Nervous System chemo Chemotherapy/ Radiation ec_cells Enterochromaffin Cells chemo->ec_cells serotonin_release Serotonin (5-HT) Release ec_cells->serotonin_release ht3_receptor 5-HT3 Receptor serotonin_release->ht3_receptor Binds to vagal_afferent Vagal Afferent Nerve ctz Chemoreceptor Trigger Zone (CTZ) ht3_receptor->ctz Signal Transmission vomiting_center Vomiting Center ctz->vomiting_center emesis Nausea & Vomiting vomiting_center->emesis Induces antagonist This compound/ Palonosetron antagonist->ht3_receptor Blocks

Signaling pathway of 5-HT3 receptor antagonists.

Discussion

The stark contrast in the half-life of palonosetron (~40 hours) and this compound (~12 hours) is the most significant differentiator in their pharmacokinetic profiles. The prolonged half-life of palonosetron allows for a single-dose administration to cover both the acute and delayed phases of chemotherapy-induced nausea and vomiting. The shorter half-life of this compound may necessitate more frequent dosing to maintain therapeutic concentrations.

The high oral bioavailability of this compound (>90%) is a notable advantage, allowing for effective oral administration. Palonosetron is primarily administered intravenously.

The lack of publicly available data on the volume of distribution, clearance, and plasma protein binding of this compound limits a more comprehensive comparison. These parameters are critical for understanding the drug's distribution into tissues and its rate of elimination from the body.

Conclusion

Based on the available data, palonosetron exhibits a pharmacokinetic profile characterized by a significantly longer half-life compared to this compound. This extended duration of action is a key clinical advantage of palonosetron. While this compound demonstrates excellent oral bioavailability, its shorter half-life may require a different dosing strategy. Further studies are needed to fully elucidate the complete pharmacokinetic profile of this compound to allow for a more exhaustive comparison. This information would be invaluable for clinicians in selecting the most appropriate 5-HT3 receptor antagonist based on the specific clinical scenario and patient needs.

References

Itasetron Demonstrates Potent Antiemetic Efficacy in Cisplatin-Induced Emesis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical research highlights the potent antiemetic properties of itasetron (formerly known as DAU 6215), a selective 5-HT3 receptor antagonist, in animal models of cisplatin-induced emesis. Comparative studies reveal that this compound is not only highly effective in preventing vomiting induced by the chemotherapeutic agent cisplatin but also demonstrates a greater potency than the established antiemetic, ondansetron.

Cisplatin is a widely used and highly effective anticancer drug, but its clinical utility is often limited by severe nausea and vomiting. The development of 5-HT3 receptor antagonists has been a significant advancement in managing chemotherapy-induced nausea and vomiting (CINV). A key study investigated the antiemetic activity of this compound in dogs where emesis was induced by intravenous administration of cisplatin and compared its efficacy against ondansetron and metoclopramide.

Comparative Efficacy Against Cisplatin-Induced Emesis in Dogs

In a head-to-head comparison, this compound demonstrated superior potency in preventing cisplatin-induced vomiting in dogs. The study revealed that ondansetron was less potent than this compound in this model[1]. The antiemetic effects of this compound were observed with both intravenous and oral administration, indicating its potential for flexible dosing regimens.

Table 1: Comparative Antiemetic Efficacy of this compound, Ondansetron, and Metoclopramide against Cisplatin-Induced Emesis in Dogs

DrugRoute of AdministrationEffective Dose Range (mg/kg)Potency Comparison
This compound (DAU 6215) i.v. or p.o.0.1 - 1More potent than ondansetron
Ondansetron i.v. or p.o.Not specified in direct comparisonLess potent than this compound
Metoclopramide Not specifiedNot specified in direct comparison30 times less potent than this compound

Data sourced from Sagrada et al., 1991.[1]

Experimental Protocol: Cisplatin-Induced Emesis in Dogs

The experimental model utilized to assess the antiemetic efficacy of this compound and comparator drugs involved the following key steps:

  • Animal Model: The study was conducted in dogs, a well-established animal model for emesis research due to their physiological similarity to humans in terms of the vomiting reflex.

  • Induction of Emesis: Vomiting was induced by the intravenous administration of cisplatin.

  • Drug Administration: this compound, ondansetron, and metoclopramide were administered to different groups of animals prior to the cisplatin challenge. Both intravenous and oral routes of administration were tested for this compound.

  • Efficacy Assessment: The primary endpoint for assessing antiemetic efficacy was the prevention of vomiting in the animals. The potency of the drugs was compared based on the effective dose ranges that prevented emesis.

Signaling Pathway of 5-HT3 Receptor Antagonists in Chemotherapy-Induced Emesis

Cisplatin and other chemotherapeutic agents induce the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately stimulating the vomiting center. 5-HT3 receptor antagonists like this compound competitively block these receptors, thereby inhibiting the emetic signal.

G cluster_0 Gastrointestinal Tract cluster_1 Brainstem Cisplatin Cisplatin Enterochromaffin Cells Enterochromaffin Cells Cisplatin->Enterochromaffin Cells stimulates Serotonin (5-HT) Serotonin (5-HT) Enterochromaffin Cells->Serotonin (5-HT) releases 5-HT3 Receptors (Vagal Afferents) 5-HT3 Receptors (Vagal Afferents) Serotonin (5-HT)->5-HT3 Receptors (Vagal Afferents) activates Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) 5-HT3 Receptors (Vagal Afferents)->Chemoreceptor Trigger Zone (CTZ) signals to Vomiting Center Vomiting Center Chemoreceptor Trigger Zone (CTZ)->Vomiting Center stimulates Emesis Emesis Vomiting Center->Emesis induces This compound This compound This compound->5-HT3 Receptors (Vagal Afferents) blocks

Signaling pathway of cisplatin-induced emesis and the action of this compound.

Experimental Workflow for Evaluating Antiemetic Efficacy

The logical flow of the preclinical experiments to compare the efficacy of antiemetic drugs is outlined below.

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Emesis Induction & Observation cluster_3 Data Analysis Acclimatization Acclimatization Baseline Observation Baseline Observation Acclimatization->Baseline Observation Vehicle (Control) Vehicle (Control) Baseline Observation->Vehicle (Control) This compound This compound Baseline Observation->this compound Ondansetron Ondansetron Baseline Observation->Ondansetron Metoclopramide Metoclopramide Baseline Observation->Metoclopramide Cisplatin Administration (i.v.) Cisplatin Administration (i.v.) Vehicle (Control)->Cisplatin Administration (i.v.) This compound->Cisplatin Administration (i.v.) Ondansetron->Cisplatin Administration (i.v.) Metoclopramide->Cisplatin Administration (i.v.) Observation for Emesis Observation for Emesis Cisplatin Administration (i.v.)->Observation for Emesis Quantify Emetic Episodes Quantify Emetic Episodes Observation for Emesis->Quantify Emetic Episodes Compare Efficacy Compare Efficacy Quantify Emetic Episodes->Compare Efficacy

Experimental workflow for comparing antiemetic drug efficacy.

The findings from this preclinical research established this compound as a highly effective and potent 5-HT3 receptor antagonist for the prevention of cisplatin-induced emesis. Its greater potency compared to ondansetron in this animal model suggests its potential as a valuable therapeutic option for patients undergoing highly emetogenic chemotherapy. Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in humans.

References

A Preclinical Meta-Analysis of Itasetron: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive meta-analysis of the available preclinical data on Itasetron, a potent 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. This document objectively compares this compound's performance with the well-established 5-HT3 antagonist, Ondansetron, in key preclinical models of emesis and anxiety, supported by available experimental data.

Executive Summary

This compound (also known as DAU 6215) has demonstrated significant potential as a highly effective 5-HT3 receptor antagonist in preclinical studies. The available data indicates that this compound is a potent antiemetic agent, in some instances exhibiting greater potency than the widely used comparator, Ondansetron. Furthermore, preclinical investigations into its anxiolytic properties suggest a nuanced profile, with efficacy observed in specific models of anxiety-like behavior. This guide synthesizes the quantitative data from these studies into comparative tables, details the experimental methodologies employed, and provides visual representations of key concepts to aid in the critical evaluation of this compound for further research and development.

Data Presentation: Comparative Analysis of Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies comparing this compound and Ondansetron.

Table 1: Comparative Antiemetic Efficacy in Chemotherapy-Induced Emesis Models
Animal ModelEmetogenDrugDose RangeEfficacySource
DogCisplatin (i.v.)This compound 0.1 - 1 mg/kg (i.v. or p.o.)More potent than Ondansetron. Prevented vomiting.[1]
OndansetronNot specifiedLess potent than this compound.[1]
FerretDoxorubicin (i.v.)This compound 0.1 - 1 mg/kg (i.v. or p.o.)More potent than Ondansetron. Prevented emetic response.[1]
OndansetronNot specifiedLess potent than this compound.[1]
FerretX-ray exposureThis compound 0.1 - 1 mg/kg (i.v. or p.o.)Equally effective as Ondansetron. Prevented emetic response.[1]
OndansetronNot specifiedEqually effective as this compound.
Animal Models (General)Not specifiedThis compound Not specifiedApproximately 10 times more potent than Ondansetron.
OndansetronNot specified-
Table 2: Comparative Anxiolytic-like Activity in Animal Models
Animal ModelTestDrugDose RangeEffectSource
MouseLight/Dark Exploratory TestThis compound 10 - 1000 µg/kg (i.p.)Active. Reduced aversion to the brightly lit environment.
RatNaloxone-Induced Place AversionThis compound 15 - 30 µg/kg (s.c.)Active. Reduced unpleasant properties of the aversive drug.
MonkeyAggressiveness ModelThis compound 1 - 10 µg/kg (p.o.)Active. Reduced aggressiveness.
RatElevated Plus MazeThis compound Not specifiedInactive.
RatConflict TestThis compound Not specifiedInactive.
RatEmotional HypophagiaThis compound Not specifiedInactive.
MouseFour Plates TestThis compound Not specifiedInactive.
MouseStaircase TestThis compound Not specifiedInactive.
MouseStress-Induced HyperthermiaThis compound Not specifiedInactive.

Note: Quantitative data for Ondansetron in the anxiolytic models listed for this compound was not available in the searched preclinical literature for a direct comparison in this table.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cisplatin-Induced Emesis in Dogs
  • Animals: Male and female beagle dogs.

  • Emetogen Administration: Cisplatin is administered intravenously (i.v.). A typical dose used in such studies is 3 mg/kg.

  • Drug Administration: this compound (0.1-1 mg/kg) or Ondansetron is administered either intravenously (i.v.) or orally (p.o.) prior to cisplatin administration.

  • Observation: The animals are observed for a specified period (e.g., 8 hours) following cisplatin administration. The primary endpoints are the number of vomiting and retching episodes. Video recording is often used for accurate quantification.

  • Efficacy Evaluation: The efficacy of the antiemetic is determined by its ability to reduce or completely prevent the number of emetic episodes compared to a control group.

Doxorubicin-Induced Emesis in Ferrets
  • Animals: Male and female ferrets.

  • Emetogen Administration: Doxorubicin is administered intravenously (i.v.).

  • Drug Administration: this compound (0.1-1 mg/kg) or Ondansetron is administered either intravenously (i.v.) or orally (p.o.) prior to doxorubicin administration.

  • Observation: Ferrets are observed for a defined period for emetic responses.

  • Efficacy Evaluation: The antiemetic efficacy is assessed by the reduction in the frequency of vomiting and retching compared to a control group.

Light/Dark Exploratory Test in Mice
  • Apparatus: The apparatus consists of a two-compartment box, with one compartment brightly illuminated and the other dark. An opening connects the two compartments.

  • Procedure: A mouse is placed in the dark compartment at the beginning of the test. The time spent in the lit compartment and the number of transitions between the two compartments are recorded over a specific duration.

  • Drug Administration: this compound (10-1000 µg/kg) is administered intraperitoneally (i.p.) prior to the test.

  • Efficacy Evaluation: Anxiolytic-like activity is indicated by a significant increase in the time spent in the lit compartment and the number of transitions, suggesting a reduction in aversion to the brightly lit, aversive environment.

Naloxone-Induced Place Aversion in Rats
  • Apparatus: A two-compartment conditioning apparatus with distinct visual and tactile cues in each compartment.

  • Procedure: This paradigm involves conditioning rats to associate one compartment with the aversive effects of naloxone-precipitated opioid withdrawal.

    • Habituation: Rats are allowed to freely explore both compartments to establish a baseline preference.

    • Conditioning: On conditioning days, rats are pre-treated with an opioid agonist (e.g., morphine) followed by an injection of naloxone and are immediately confined to one of the compartments. On alternate days, they receive a saline injection and are confined to the other compartment.

    • Test: On the test day, the rat is allowed to freely explore both compartments, and the time spent in each compartment is recorded. Aversion is indicated by a significant decrease in the time spent in the naloxone-paired compartment.

  • Drug Administration: this compound (15-30 µg/kg) is administered subcutaneously (s.c.) before the naloxone injection during the conditioning phase.

  • Efficacy Evaluation: Anxiolytic-like activity is demonstrated if this compound attenuates the development of the conditioned place aversion to the naloxone-paired compartment.

Mandatory Visualizations

Signaling Pathway of 5-HT3 Receptor Antagonists

5HT3_Antagonist_Signaling_Pathway cluster_0 Chemotherapy/Radiation cluster_1 Gastrointestinal Tract cluster_2 Central Nervous System cluster_3 Pharmacological Intervention Chemo Chemotherapeutic Agent or Radiation EC_Cell Enterochromaffin Cell Chemo->EC_Cell Damage Serotonin_Release Serotonin (5-HT) Release EC_Cell->Serotonin_Release HT3R_Peripheral 5-HT3 Receptor Serotonin_Release->HT3R_Peripheral Binds to HT3R_Central 5-HT3 Receptor Serotonin_Release->HT3R_Central Binds to Vagal_Afferent Vagal Afferent Nerve Terminal NTS Nucleus Tractus Solitarius Vagal_Afferent->NTS Signal to HT3R_Peripheral->Vagal_Afferent Activates CTZ Chemoreceptor Trigger Zone (Area Postrema) Vomiting_Center Vomiting Center CTZ->Vomiting_Center NTS->CTZ NTS->Vomiting_Center Emesis Emesis (Nausea & Vomiting) Vomiting_Center->Emesis Initiates HT3R_Central->CTZ Activates Setron This compound / Ondansetron (5-HT3 Antagonist) Setron->HT3R_Peripheral Blocks Setron->HT3R_Central Blocks

Caption: Mechanism of action of 5-HT3 receptor antagonists in preventing emesis.

Experimental Workflow for Cisplatin-Induced Emesis Studies

Cisplatin_Emesis_Workflow cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Emesis Induction cluster_3 Data Collection & Analysis Animal_Acclimation Animal Acclimation (Dog or Ferret) Baseline_Obs Baseline Observation Animal_Acclimation->Baseline_Obs Drug_Admin Administer this compound, Ondansetron, or Vehicle Baseline_Obs->Drug_Admin Cisplatin_Admin Administer Cisplatin (i.v.) Drug_Admin->Cisplatin_Admin 30-60 min prior Observation Observe and Record Emetic Episodes (e.g., for 8 hours) Cisplatin_Admin->Observation Data_Analysis Quantify and Compare Emetic Responses Observation->Data_Analysis Itasetron_Anxiolytic_Profile cluster_active Models Showing Anxiolytic-like Activity cluster_inactive Models Showing No Anxiolytic-like Activity This compound This compound LightDark Light/Dark Exploratory Test (Reduced Aversion) This compound->LightDark PlaceAversion Naloxone-Induced Place Aversion (Reduced Aversion) This compound->PlaceAversion Aggression Monkey Aggressiveness Model (Reduced Aggression) This compound->Aggression EPM Elevated Plus Maze This compound->EPM Conflict Conflict Test This compound->Conflict Hypophagia Emotional Hypophagia This compound->Hypophagia FourPlates Four Plates Test This compound->FourPlates Staircase Staircase Test This compound->Staircase Hyperthermia Stress-Induced Hyperthermia This compound->Hyperthermia

References

Benchmarking Itasetron's Potency Against Newer Generation 5-HT3 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of Itasetron with newer generation 5-HT3 receptor antagonists, including Palonosetron, Granisetron, and Ondansetron. The information is supported by experimental data and detailed methodologies to assist researchers in their drug development and scientific investigations.

Executive Summary

Comparative Potency of 5-HT3 Antagonists

The potency of a 5-HT3 antagonist is a critical determinant of its clinical efficacy. This is often quantified by its binding affinity (Ki or IC50) for the 5-HT3 receptor and its functional antagonist activity (pA2). A lower Ki or IC50 value indicates a higher binding affinity, while a higher pA2 value signifies greater functional antagonist potency.

AntagonistGenerationBinding Affinity (Ki)Functional Potency (pA2)
Palonosetron Second~0.04 nM[1]10.4[1]
Granisetron First0.2 nM[1]9.15 - 9.44[2]
Ondansetron First1.9 nM[1]8.63 - 8.70
This compound -Data not availableData not available
Cilansetron -0.19 nM-

Note: Cilansetron is included as a structural analog to provide context for the potential potency of similar compounds. Direct quantitative data for this compound is not currently available in the cited literature.

Palonosetron, a second-generation antagonist, demonstrates a significantly higher binding affinity for the 5-HT3 receptor compared to the first-generation antagonists, Granisetron and Ondansetron. This higher affinity contributes to its prolonged duration of action.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the neuronal membrane, initiating an excitatory signal. In the context of emesis, this signaling cascade in the peripheral and central nervous systems contributes to the vomiting reflex. 5-HT3 antagonists competitively block the binding of serotonin to the receptor, thereby inhibiting this signaling pathway.

Caption: 5-HT3 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT3 receptor.

1. Materials and Reagents:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

  • Radioligand: A high-affinity 5-HT3 receptor radioligand (e.g., [3H]Granisetron).

  • Test Compound: this compound or other 5-HT3 antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT3 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Serial dilutions of the unlabeled test compound (e.g., this compound).

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • The membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a high concentration of an unlabeled standard antagonist.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This protocol describes a functional assay to determine the potency (pA2) of a competitive antagonist at the 5-HT3 receptor.

1. Materials and Reagents:

  • Cell Line: A cell line functionally expressing the 5-HT3 receptor (e.g., Xenopus oocytes injected with 5-HT3 receptor cRNA or a stable mammalian cell line).

  • Agonist: Serotonin (5-HT).

  • Antagonist: this compound or other 5-HT3 antagonists.

  • Recording Solution: Appropriate physiological saline solution for the cell type used.

  • Electrophysiology or Calcium Imaging Setup.

2. Procedure:

  • Cell Preparation: Prepare the cells expressing 5-HT3 receptors for the functional assay (e.g., voltage-clamp recording for oocytes or loading with a calcium-sensitive dye for cell lines).

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (5-HT) by applying increasing concentrations and measuring the response (e.g., inward current or change in intracellular calcium).

  • Antagonist Incubation: Incubate the cells with a fixed concentration of the antagonist (e.g., this compound) for a period sufficient to reach equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second agonist concentration-response curve.

  • Repeat: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).

    • Plot log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the potency of a 5-HT3 receptor antagonist.

G cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (pA2) Membrane_Prep Membrane Preparation (5-HT3 Receptor Source) Competition_Assay Competitive Radioligand Binding Assay Membrane_Prep->Competition_Assay Data_Analysis_Ki IC50 Calculation & Cheng-Prusoff Conversion Competition_Assay->Data_Analysis_Ki Ki_Value Ki Value Data_Analysis_Ki->Ki_Value Cell_Prep Cell Preparation (Functional 5-HT3 Assay) CRC_Assay Agonist Concentration- Response Curves +/- Antagonist Cell_Prep->CRC_Assay Data_Analysis_pA2 Dose Ratio Calculation & Schild Plot Analysis CRC_Assay->Data_Analysis_pA2 pA2_Value pA2 Value Data_Analysis_pA2->pA2_Value

Caption: Experimental Workflow for Potency Determination.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Itasetron

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of itasetron is critical for maintaining a secure research environment and ensuring regulatory adherence. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

As a potent 5-HT3 receptor antagonist, this compound requires careful handling throughout its lifecycle, including its ultimate disposal. Improper disposal can pose risks to personnel and the environment. The following procedures are based on general best practices for pharmaceutical waste and specific guidance for chemically related compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

Given the lack of a specific Safety Data Sheet (SDS) exclusively for this compound, a conservative approach to disposal is warranted, treating it as a potentially hazardous chemical waste.

  • Consult Your Institutional EHS Office: Before proceeding, the most critical step is to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations, which take precedence over any general recommendations.

  • Segregate this compound Waste: Do not mix this compound waste with general laboratory or municipal trash. Designate a specific, clearly labeled, and sealed container for all this compound-contaminated materials, including:

    • Unused or expired pure this compound

    • Contaminated lab supplies (e.g., pipette tips, vials, gloves)

    • Solutions containing this compound

    • Empty stock containers

  • Primary Disposal Method: Licensed Waste Disposal Vendor:

    • The recommended and safest method for disposing of this compound is through a licensed professional waste disposal company.[1]

    • Your EHS office will have an approved vendor for handling chemical and pharmaceutical waste.

    • Package and label the this compound waste according to your institution's and the vendor's requirements. This typically involves placing it in a securely sealed, non-reactive container with a hazardous waste label detailing the contents.

  • Alternative Disposal for Small Quantities (with EHS Approval):

    • For trace amounts or heavily diluted solutions, your EHS office may approve an alternative procedure. A safety data sheet for a related compound suggests dissolving the material in a combustible solvent and incinerating it in a chemical scrubber.[1] This procedure should only be performed by trained personnel in a facility equipped for such disposals.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol or methanol) three times.

    • Collect the rinsate as hazardous waste and dispose of it with the this compound waste.

    • Once decontaminated, the empty container can often be disposed of as general lab glass or plastic, but confirm this with your EHS office. Deface or remove the original label before disposal.

What Not to Do:

  • DO NOT flush this compound down the drain.[2] This can have adverse effects on aquatic ecosystems.

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT incinerate this compound in a standard laboratory oven or outside of a designated chemical incinerator.

Quantitative Data Summary

ParameterValueSource
Acute Oral Toxicity (Ondansetron)Category 3 (Toxic if swallowed)[2]
Aquatic Toxicity (Ondansetron)Toxic to aquatic life with long lasting effects[2]
Recommended Disposal MethodDispose of contents/container to an approved waste disposal plant

Experimental Protocols

The disposal procedures outlined above are operational protocols and do not involve experimental methodologies. For experimental protocols involving this compound, researchers should develop a specific waste management plan as part of their experimental design and have it approved by their institution's safety committee.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Itasetron_Disposal_Workflow start This compound Waste Generated consult_ehs Consult Institutional EHS Office for Specific Guidance start->consult_ehs segregate Segregate and Label Waste in a Sealed Container consult_ehs->segregate ehs_approved_alt EHS Approved Alternative Method? (e.g., chemical incineration) consult_ehs->ehs_approved_alt Alternative available? vendor_disposal Arrange for Pickup by Licensed Waste Disposal Vendor segregate->vendor_disposal end Disposal Complete vendor_disposal->end ehs_approved_alt->vendor_disposal No follow_alt Follow Approved Protocol for Alternative Disposal ehs_approved_alt->follow_alt Yes follow_alt->end

Caption: Decision workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Ondansetron

Author: BenchChem Technical Support Team. Date: November 2025

Presumed Subject: Ondansetron. Initial searches for "Itasetron" did not yield specific results; therefore, this document presumes the query pertains to "Ondansetron," a common antiemetic agent. Ondansetron is utilized to prevent nausea and vomiting induced by chemotherapy, radiation therapy, and surgery[1][2]. It functions by selectively antagonizing serotonin 5-HT3 receptors[3][4].

Personal Protective Equipment (PPE)

When handling Ondansetron in a research or laboratory setting, it is crucial to adhere to safety protocols for hazardous drugs to minimize exposure. The recommended personal protective equipment includes:

  • Gloves: Wear two pairs of chemotherapy-tested gloves. The inner glove should be worn under the cuff of the gown and the outer glove over the cuff. Gloves should be changed regularly or immediately if contaminated, torn, or punctured.

  • Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to protect against skin contact.

  • Eye and Face Protection: Use chemical safety goggles or a face shield to protect against splashes, especially when handling liquid formulations.

  • Respiratory Protection: In situations where aerosols or dust may be generated, such as when handling the powdered form of the compound, a NIOSH-approved respirator (e.g., N95) should be used within a properly ventilated area[5].

Operational Plans for Handling

Safe handling practices are essential to prevent accidental exposure to Ondansetron. Researchers and laboratory personnel should adhere to the following procedures:

  • Engineering Controls: All handling of Ondansetron, especially in its powdered form, should be conducted in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Hygiene Practices: Wash hands thoroughly with soap and water before and after handling the compound and after removing gloves. Avoid eating, drinking, or applying cosmetics in areas where Ondansetron is handled.

  • Avoiding Contamination: Do not handle Ondansetron until all safety precautions have been read and understood. Avoid direct contact with the skin, eyes, and clothing. Prevent the formation of dust and aerosols.

Disposal Plans

Proper disposal of Ondansetron and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Categorization: Unused or expired Ondansetron should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Disposal of Contaminated Materials: All disposable items that have come into contact with Ondansetron, such as gloves, gowns, and absorbent pads, should be disposed of as hazardous waste.

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup and disposal. For unused medications in a non-laboratory setting, community take-back programs are the preferred method of disposal. If a take-back program is not available, the medication can be mixed with an undesirable substance (e.g., coffee grounds, cat litter), sealed in a plastic bag, and placed in the household trash.

Quantitative Safety and Handling Data

The following table summarizes key quantitative data for Ondansetron, compiled from various safety and pharmacological sources.

ParameterValueSource(s)
LD50 (Oral, Rat) 94.8 mg/kg
Bioavailability (Oral) ~60%
Protein Binding 70-76%
Elimination Half-Life ~5.7 hours
Metabolism Hepatic (CYP3A4, CYP1A2, CYP2D6)
Excretion Renal
Storage Temperature 20°C to 25°C (68°F to 77°F)

Mechanism of Action: Signaling Pathway

Ondansetron exerts its antiemetic effect by acting as a selective antagonist of the 5-HT3 receptor. In response to stimuli such as chemotherapy, enterochromaffin cells in the gastrointestinal tract release serotonin (5-HT). This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, which in turn induces the vomiting reflex. Ondansetron competitively blocks these 5-HT3 receptors, thereby preventing the initiation of this signaling cascade.

Ondansetron_Mechanism_of_Action Ondansetron Signaling Pathway Chemotherapy Chemotherapy/ Radiation Enterochromaffin_Cells Enterochromaffin Cells (GI Tract) Chemotherapy->Enterochromaffin_Cells stimulates Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferent Nerves (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents binds to CTZ Chemoreceptor Trigger Zone (CTZ) & Vomiting Center Vagal_Afferents->CTZ signals Ondansetron Ondansetron Ondansetron->Vagal_Afferents blocks Vomiting_Reflex Nausea & Vomiting Reflex CTZ->Vomiting_Reflex induces

Caption: Ondansetron blocks serotonin (5-HT) binding to 5-HT3 receptors on vagal afferents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itasetron
Reactant of Route 2
Reactant of Route 2
Itasetron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.